Chitin synthase inhibitor 2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(E)-N'-(3-methylphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)but-2-enediamide |
InChI |
InChI=1S/C20H19N3O3/c1-13-5-4-7-15(11-13)21-18(24)9-10-19(25)22-17-12-14-6-2-3-8-16(14)23-20(17)26/h2-11,17H,12H2,1H3,(H,21,24)(H,22,25)(H,23,26)/b10-9+ |
InChI Key |
IBXKKDCQPPLETQ-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C(=O)NC2CC3=CC=CC=C3NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC(=O)NC2CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Chitin Synthase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall and insect exoskeletons, but is absent in vertebrates. This makes chitin synthase (CHS), the enzyme responsible for chitin polymerization, an attractive target for the development of antifungal and insecticidal agents. Fungi typically possess multiple chitin synthase isoenzymes with distinct physiological roles. Chitin Synthase 2 (CHS2) in many fungi, including the model organism Saccharomyces cerevisiae, plays a crucial role in the formation of the primary septum during cell division, making it a specific and promising target for novel therapeutic interventions. This guide provides a comprehensive overview of the mechanism of action of CHS2 inhibitors, including quantitative data on their efficacy, detailed experimental protocols for their study, and an exploration of the signaling pathways that regulate CHS2 activity.
Core Mechanism of Action of Chitin Synthase 2 Inhibitors
The primary mechanism of action of CHS2 inhibitors is the direct interference with the catalytic activity of the enzyme. Chitin synthase 2 catalyzes the transfer of N-acetylglucosamine (GlcNAc) from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) to a growing chitin chain. Inhibitors can act through several modes, including competitive, non-competitive, or uncompetitive inhibition.
Many known CHS2 inhibitors are substrate analogs that competitively bind to the active site of the enzyme, preventing the binding of UDP-GlcNAc. The structural similarity of these inhibitors to the natural substrate allows them to occupy the catalytic pocket, thereby blocking the polymerization of chitin.
Quantitative Data on Chitin Synthase 2 Inhibitors
Several natural and synthetic compounds have been identified as inhibitors of Chitin Synthase 2. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these inhibitors against CHS2 from Saccharomyces cerevisiae.
| Inhibitor | Chemical Class | IC50 (µM) | Source Organism of CHS2 | Reference |
| 3-O-galloyl-(-)-shikimic acid | Tannin | 18 | Saccharomyces cerevisiae | [1] |
| Geraniin | Tannin | 29 | Saccharomyces cerevisiae | [1] |
| Corilagin | Tannin | 48 | Saccharomyces cerevisiae | [1] |
| Quercetin-3-O-(2"-O-galloyl)-β-D-glucoside | Tannin | 56 | Saccharomyces cerevisiae | [1] |
| 1,3,4,6-tetra-O-galloyl-β-D-glucose | Tannin | 61 | Saccharomyces cerevisiae | [1] |
| Kaempferol-3-O-(2"-O-galloyl)-β-D-glucoside | Tannin | 108 | Saccharomyces cerevisiae | [1] |
| Methyl gallate | Tannin | 129 | Saccharomyces cerevisiae | [1] |
| Ellagic acid | Tannin | 134 | Saccharomyces cerevisiae | [1] |
| Gallic acid | Tannin | 206 | Saccharomyces cerevisiae | [1] |
| Ursolic acid | Triterpenoid | 0.41 (0.184 µg/mL) | Saccharomyces cerevisiae | [2] |
| Gosin N | Lignan | Not specified in µM | Saccharomyces cerevisiae | [2] |
| Wuwezisu C | Lignan | Not specified in µM | Saccharomyces cerevisiae | [2] |
Experimental Protocols
In Vitro Chitin Synthase 2 Activity Assay
This protocol describes a method to measure the activity of CHS2 in vitro, which can be adapted to screen for and characterize inhibitors. The assay is based on the incorporation of radiolabeled N-acetylglucosamine from UDP-[¹⁴C]GlcNAc into chitin.
Materials:
-
Yeast strain overexpressing CHS2 (e.g., Saccharomyces cerevisiae)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM PMSF)
-
Glass beads (0.5 mm diameter)
-
Reaction buffer (50 mM Tris-HCl pH 7.5, 30 mM MgCl₂, 2 mM CoCl₂)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
UDP-[¹⁴C]N-acetylglucosamine (UDP-[¹⁴C]GlcNAc)
-
Test inhibitor compounds
-
10% Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation of Yeast Cell Lysate:
-
Grow yeast cells overexpressing CHS2 to mid-log phase.
-
Harvest cells by centrifugation and wash with cold lysis buffer.
-
Resuspend the cell pellet in lysis buffer and add an equal volume of glass beads.
-
Disrupt the cells by vigorous vortexing or using a bead beater at 4°C.
-
Centrifuge the lysate at a low speed to remove cell debris. The supernatant contains the membrane fraction with CHS2.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing reaction buffer, UDP-GlcNAc, and a known amount of UDP-[¹⁴C]GlcNAc.
-
To test for inhibition, pre-incubate the cell lysate with the inhibitor compound for a specified time at room temperature.
-
Initiate the enzymatic reaction by adding the cell lysate (with or without inhibitor) to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification of Chitin Synthesis:
-
Stop the reaction by adding cold 10% TCA.
-
Filter the reaction mixture through a glass fiber filter to capture the precipitated chitin.
-
Wash the filter with ethanol to remove unincorporated UDP-[¹⁴C]GlcNAc.
-
Dry the filter and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the CHS2 activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for CHS2 Inhibition Assay
Caption: Workflow for in vitro CHS2 inhibition assay.
Signaling Pathways Regulating Chitin Synthase 2
The activity and expression of CHS2 are tightly regulated by complex signaling networks to ensure proper septum formation during the cell cycle. Key regulatory mechanisms include post-translational modifications and transcriptional control by specific signaling pathways.
Post-Translational Regulation
Saccharomyces cerevisiae Chs2 is subject to proteolytic activation and phosphorylation.[3][4] The enzyme is synthesized as a zymogen and requires proteolytic cleavage for full activity.[3] Furthermore, Chs2 has multiple phosphorylation sites, some of which are targeted by the cyclin-dependent kinase Cdk1.[3] This phosphorylation is crucial for the stability and cell cycle-dependent degradation of the Chs2 protein.[3]
Caption: Post-translational regulation of Chs2 activity.
Transcriptional Regulation by the Calcineurin Pathway
The calcineurin signaling pathway plays a role in the regulation of chitin synthesis in response to cell wall stress. In fungi, calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase. Upon activation by elevated intracellular calcium levels, calcineurin dephosphorylates the transcription factor Crz1p (in yeast) or its homologs in other fungi. Dephosphorylated Crz1p translocates to the nucleus and binds to specific DNA sequences (Calcineurin-Dependent Response Elements - CDREs) in the promoter regions of target genes, thereby modulating their expression. While the calcineurin pathway is known to regulate the expression of some chitin synthase genes, its direct and specific regulation of CHS2 can be species and condition-dependent. For instance, in Aspergillus fumigatus, the calcineurin pathway is necessary for the upregulation of chitin synthase gene expression in response to cell wall damage induced by echinocandin drugs.[1]
Caption: Calcineurin signaling pathway and CHS gene regulation.
Conclusion
Chitin Synthase 2 presents a highly specific and valuable target for the development of novel antifungal agents. The direct inhibition of its enzymatic activity is the core mechanism of action for a growing number of identified compounds. A thorough understanding of the quantitative aspects of this inhibition, coupled with robust in vitro assays, is essential for the discovery and optimization of new drug candidates. Furthermore, elucidating the intricate signaling pathways that regulate CHS2 expression and activity will open up new avenues for therapeutic intervention, potentially through the modulation of these regulatory networks. The continuous investigation into the molecular details of CHS2 function and regulation will undoubtedly pave the way for the next generation of effective and targeted antifungal therapies.
References
- 1. Transcriptional Regulation of Chitin Synthases by Calcineurin Controls Paradoxical Growth of Aspergillus fumigatus in Response to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitin Synthesis in Saccharomyces cerevisiae in Response to Supplementation of Growth Medium with Glucosamine and Cell Wall Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast chitin synthase 2 activity is modulated by proteolysis and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to the Discovery and Synthesis of Chitin Synthase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin, an essential structural component of the fungal cell wall, presents a prime target for the development of novel antifungal agents with high selectivity, as it is absent in vertebrates. Chitin synthase inhibitor 2 (compound 2b) has emerged as a potent and specific inhibitor of chitin synthase, a key enzyme in the chitin biosynthesis pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and characterization, as well as for the key biological assays used to determine its efficacy. Furthermore, this document elucidates the inhibitor's mechanism of action and its impact on the fungal cell wall integrity pathway, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers in the field of antifungal drug development.
Introduction
Fungal infections pose a significant and growing threat to global health, exacerbated by the rise of antifungal resistance and a limited arsenal of effective drugs. The fungal cell wall, a unique and essential organelle not present in human cells, offers a wealth of targets for the development of new antifungal therapies. One of the most promising of these targets is chitin synthase, the enzyme responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin, a crucial structural polysaccharide that provides osmotic stability and rigidity to the fungal cell wall.
The inhibition of chitin synthase disrupts the integrity of the cell wall, leading to cell lysis and death. This mechanism provides a highly selective mode of action, minimizing the potential for off-target effects in human hosts. This compound, a novel 3,4-dihydro-2(1H)-quinolinone derivative, has been identified as a potent inhibitor of this enzyme, demonstrating significant in vitro activity against pathogenic fungi such as Candida albicans. This guide will delve into the technical details of its discovery, synthesis, and biological characterization.
Discovery and Rationale
This compound (compound 2b) was developed as part of a research effort to design and synthesize novel inhibitors of chitin synthase. The core scaffold, a 3,4-dihydro-2(1H)-quinolinone moiety, was chosen for its synthetic accessibility and potential for diverse functionalization. The design strategy focused on creating molecules that could effectively mimic the substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc), or otherwise interact with the enzyme's active site to block its catalytic function.
Synthesis of this compound
The synthesis of this compound, systematically named (E)-N-(4-(N,N-dimethylsulfamoyl)phenyl)-4-(1-oxo-3,4-dihydroquinolin-2(1H)-yl)but-2-enamide, is a multi-step process. Below is a representative synthetic scheme and a detailed, generalized protocol for the synthesis of related 3,4-dihydro-2(1H)-quinolinone derivatives.
Synthetic Scheme
A general synthetic route to this class of compounds involves the reaction of a substituted aniline with an appropriate but-2-enoyl chloride derivative of a 3,4-dihydro-2(1H)-quinolinone.
Experimental Protocol (Generalized)
Step 1: Synthesis of the 3,4-dihydro-2(1H)-quinolinone core
A mixture of an appropriate substituted aniline and an acrylic acid derivative is heated under reflux in a suitable solvent, such as toluene, for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried to yield the 3,4-dihydro-2(1H)-quinolinone core structure.
Step 2: Acylation to introduce the but-2-enamide side chain
To a solution of the 3,4-dihydro-2(1H)-quinolinone from Step 1 in a dry aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a suitable base, for example, triethylamine or diisopropylethylamine. The mixture is cooled in an ice bath, and a solution of (E)-4-chloro-4-oxobut-2-en-1-yl acetate in the same solvent is added dropwise. The reaction is stirred at room temperature until completion as monitored by TLC.
Step 3: Amide bond formation
The product from Step 2 is then reacted with the desired substituted aniline, in this case, 4-amino-N,N-dimethylbenzenesulfonamide, in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator such as 4-Dimethylaminopyridine (DMAP) in a dry aprotic solvent. The reaction mixture is stirred at room temperature overnight.
Step 4: Purification
The final product is purified by column chromatography on silica gel using an appropriate eluent system, typically a gradient of ethyl acetate in hexane, to afford the pure this compound. The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data
The inhibitory activity of this compound against its target enzyme and its antifungal efficacy have been quantified through various in vitro assays.
| Parameter | Value | Fungal Species/Enzyme Source | Reference |
| IC50 | 0.09 mM | Candida albicans chitin synthase | [1] |
| Ki | 0.12 mM | Candida albicans chitin synthase | [1] |
| MIC (C. albicans ATCC 76615) | 2 µg/mL | Candida albicans | [1] |
| MIC (C. albicans ATCC 90023) | 1 µg/mL | Candida albicans | [1] |
| MIC (A. fumigatus GIMCC 3.19) | 4 µg/mL | Aspergillus fumigatus | [1] |
| MIC (A. flavus ATCC 16870) | 2 µg/mL | Aspergillus flavus | [1] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; MIC: Minimum inhibitory concentration.
Experimental Protocols
Chitin Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of chitin synthase. A generalized protocol is provided below.
1. Preparation of Enzyme:
-
Candida albicans cells are cultured in a suitable broth medium and harvested during the exponential growth phase.
-
The cells are washed and then spheroplasted using lytic enzymes.
-
The spheroplasts are lysed by osmotic shock, and the cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in chitin synthase.
-
The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford assay.
2. Assay Procedure:
-
The reaction mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 7.5), an activator (e.g., 20 mM MgCl2), the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) spiked with a radioactive tracer (e.g., UDP-[3H]GlcNAc), and the test inhibitor at various concentrations.
-
The reaction is initiated by the addition of the enzyme preparation.
-
The mixture is incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., 10% trichloroacetic acid).
-
The insoluble chitin product is collected by filtration through a glass fiber filter.
-
The filter is washed to remove unincorporated radioactive substrate.
-
The radioactivity retained on the filter is measured by liquid scintillation counting.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against various fungal strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3.
1. Preparation of Inoculum:
-
Fungal strains are grown on agar plates.
-
A suspension of fungal cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
This suspension is further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
2. Preparation of Drug Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of twofold dilutions of the inhibitor is prepared in the test medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the drug dilution is inoculated with the prepared fungal suspension.
-
A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the inhibitor that causes a significant reduction in fungal growth (typically ≥50%) compared to the growth control, as assessed visually or by spectrophotometry.
Mechanism of Action and Signaling Pathways
This compound exerts its antifungal effect by directly inhibiting the activity of chitin synthase. This inhibition disrupts the synthesis of chitin, a critical component of the fungal cell wall. The lack of proper chitin deposition weakens the cell wall, making the fungus susceptible to osmotic stress and leading to cell lysis.
The integrity of the fungal cell wall is maintained by a complex signaling network known as the cell wall integrity (CWI) pathway. When the cell wall is damaged, for instance by the action of a chitin synthase inhibitor, stress sensors in the plasma membrane activate a signaling cascade that ultimately leads to compensatory responses, including the upregulation of chitin synthesis.
Caption: Fungal Cell Wall Integrity Pathway and Inhibitor Action.
The diagram above illustrates the cell wall integrity (CWI) signaling pathway in fungi and the point of intervention for this compound. Cell wall stress activates a cascade of proteins, leading to the upregulation of genes involved in cell wall repair, including chitin synthase genes. This compound directly blocks the activity of chitin synthase, preventing the synthesis of chitin and thereby compromising cell wall integrity.
Caption: Experimental Workflow for Chitin Synthase Inhibition Assay.
The workflow diagram outlines the key steps in determining the inhibitory activity of a compound against chitin synthase, from the preparation of materials to the final data analysis.
Conclusion
This compound represents a promising lead compound in the development of novel antifungal agents. Its potent and selective inhibition of a crucial fungal enzyme, coupled with its demonstrated in vitro efficacy against pathogenic fungi, underscores the potential of this chemical scaffold. This technical guide provides the foundational knowledge and detailed methodologies necessary for researchers to further investigate and build upon this promising area of antifungal drug discovery. Future work should focus on optimizing the structure of this inhibitor to enhance its potency and pharmacokinetic properties, as well as evaluating its efficacy in in vivo models of fungal infection.
References
The Pivotal Role of Chitin Synthase 2 in Fungal Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitin, an essential polysaccharide absent in humans, constitutes a primary component of the fungal cell wall, providing structural integrity and protection. The synthesis of chitin is orchestrated by a family of enzymes known as chitin synthases (CHSs). Among these, Chitin Synthase 2 (CHS2) plays a critical, albeit nuanced, role in fungal development, particularly in the formation of the primary septum during cell division. This technical guide provides an in-depth exploration of the biological functions of CHS2, its regulation, and its significance as a potential antifungal drug target. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to offer a comprehensive resource for researchers in mycology and drug development.
Introduction
The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment.[1] Chitin, a β-(1,4)-linked polymer of N-acetylglucosamine, is a key structural component of the cell wall in most fungi.[2][3] The biosynthesis of chitin is catalyzed by chitin synthases, a family of enzymes with distinct and sometimes overlapping functions.[1] Chitin Synthase 2 (CHS2) is a member of this enzyme family that has been extensively studied, particularly in model organisms like Saccharomyces cerevisiae and the pathogenic yeast Candida albicans. While not always essential for viability, CHS2's primary role in septum formation is critical for proper cell division and morphogenesis.[4][5] Understanding the intricate functions and regulation of CHS2 is paramount for developing novel antifungal therapies that target this essential fungal process.
Biological Role of Chitin Synthase 2
Septum Formation and Cytokinesis
The most well-characterized function of CHS2 is its essential role in the synthesis of the primary septum, a chitinous plate that forms between mother and daughter cells during cytokinesis.[4][5] In Saccharomyces cerevisiae, disruption of the CHS2 gene leads to the absence of a well-defined primary septum, resulting in aberrant cell separation, the formation of cell clumps, and ultimately, growth arrest.[5][6] While other chitin synthases contribute to the overall chitin content of the cell wall, CHS2 is specifically and transiently activated at the mother-bud neck during late anaphase to synthesize the primary septum.[7]
Cell Wall Integrity
Although CHS3 is the major contributor to the bulk of chitin in the yeast cell wall, CHS2 activity is integrated into the overall cell wall integrity signaling network.[7] In response to cell wall stress, such as exposure to antifungal agents like caspofungin, fungal cells often upregulate chitin synthesis as a compensatory mechanism.[4][8] Signaling pathways that respond to cell wall damage can modulate the expression and activity of CHS genes, including CHS2, to reinforce the cell wall.[1][9]
Role in Pathogenesis
The importance of CHS2 in the virulence of pathogenic fungi is species-dependent. In the major human fungal pathogen Candida albicans, disruption of CHS2 is not essential for growth, dimorphism, or virulence in mouse models of systemic infection. However, chs2 null mutants do exhibit a 40% reduction in the chitin content of their germ tubes, which are important for tissue invasion. In contrast, in other fungal pathogens, targeting septation and cytokinesis by inhibiting CHS2 could represent a viable antifungal strategy.
Regulation of Chitin Synthase 2
The activity of CHS2 is tightly regulated at multiple levels, including gene expression, protein localization, and post-translational modifications, to ensure its precise action during the cell cycle.
Transcriptional Regulation
The expression of the CHS2 gene is cell cycle-regulated, with transcript levels peaking during the M phase. This transcriptional control is mediated by several signaling pathways that respond to both internal cell cycle cues and external stresses.
-
Protein Kinase C (PKC) Pathway: The PKC cell wall integrity pathway plays a crucial role in regulating CHS2 expression in response to cell wall stress.[1][4][9] Activation of the PKC pathway leads to the downstream activation of the transcription factor Rlm1, which can bind to putative binding motifs in the CHS2 promoter.[1][9]
-
High Osmolarity Glycerol (HOG) Pathway: The HOG MAP kinase pathway also contributes to the regulation of chitin synthesis, including the expression of CHS genes, in response to osmotic stress.[4][8]
-
Calcium/Calcineurin Signaling: The calcium-calcineurin signaling pathway is another key regulator of CHS2 expression.[1][4][9] Upon activation by calcium influx, the phosphatase calcineurin dephosphorylates the transcription factor Crz1, which then translocates to the nucleus and induces the expression of target genes, including CHS2.[1][9]
Post-Translational Regulation
Beyond transcriptional control, CHS2 activity is modulated by post-translational modifications and proteolytic processing.
-
Phosphorylation: CHS2 is a phosphoprotein, and its phosphorylation status is believed to play a role in regulating its activity and stability.[10] In S. cerevisiae, CHS2 has multiple phosphorylation sites, some of which are consensus sites for cyclin-dependent kinase 1 (Cdk1), suggesting a direct link between cell cycle progression and CHS2 regulation.[10][11]
-
Proteolytic Activation: Like other chitin synthases, CHS2 is synthesized as an inactive zymogen that requires proteolytic cleavage for full activation.[2][12][13] Treatment with proteases like trypsin can significantly increase CHS2 activity in vitro.[2][10][11][12]
Quantitative Data on Chitin Synthase 2
The following tables summarize key quantitative data related to CHS2 activity and chitin content from various studies.
| Organism | Condition | Fold Increase in CHS2 Promoter Activity | Reference |
| Candida albicans | 0.2 M CaCl₂ | ~2.5 | [4] |
| Candida albicans | 25 µg/ml Calcofluor White | ~2.0 | [4] |
| Candida albicans | 0.2 M CaCl₂ + 25 µg/ml Calcofluor White | ~6.0 | [4] |
Table 1: Regulation of CHS2 Promoter Activity in Candida albicans. Data represents the fold increase in β-galactosidase activity from a CHS2p-lacZ reporter construct under different stress conditions.
| Organism | Mutant/Condition | Chitin Content (% of Wild Type) | Reference |
| Candida albicans | chs2Δ/Δ (germ tubes) | 60% | |
| Saccharomyces cerevisiae | chs2Δ (septa) | Significantly reduced (primary septum absent) | [6] |
Table 2: Effect of CHS2 Deletion on Chitin Content.
| Enzyme Preparation | Treatment | Specific Activity (nmol/min/mg) | Fold Increase | Reference |
| Purified S. cerevisiae CHS2 | None | Varies | 1x | [2][12][13] |
| Purified S. cerevisiae CHS2 | Trypsin | Varies | 4-5x | [2][12][13] |
Table 3: In Vitro Activity of Purified Chitin Synthase 2. Specific activity can vary based on purification methods and assay conditions.
Experimental Protocols
Chitin Synthase Activity Assay
This protocol is adapted from methodologies used for measuring chitin synthase activity in yeast.[2][12][13][14]
Materials:
-
Yeast cell lysate or purified enzyme preparation
-
Reaction buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 30 mM N-acetyl-D-glucosamine
-
Substrate: UDP-[¹⁴C]N-acetylglucosamine (or unlabeled UDP-GlcNAc for non-radioactive assays)
-
Stopping solution: 10% Trichloroacetic acid (TCA)
-
Wash solution: 5% TCA
-
Scintillation fluid and counter (for radioactive assay) or a chitin-binding probe-based assay.[14]
Procedure:
-
Prepare the reaction mixture containing reaction buffer and the enzyme sample on ice.
-
Initiate the reaction by adding the UDP-[¹⁴C]N-acetylglucosamine substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-60 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]chitin product.
-
Wash the filter extensively with 5% TCA to remove unincorporated substrate.
-
Dry the filter and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity as nmol of GlcNAc incorporated per minute per mg of protein.
Gene Disruption of CHS2 in Candida albicans
This protocol outlines a general strategy for homozygous gene disruption using a recyclable marker, such as the URA3-blaster or SAT1-flipper cassette.[15][16]
Materials:
-
C. albicans strain auxotrophic for the marker to be used (e.g., ura3Δ/Δ)
-
Gene disruption cassette containing a selectable marker flanked by sequences homologous to the regions upstream and downstream of the CHS2 open reading frame.
-
Transformation reagents (e.g., lithium acetate, polyethylene glycol).
-
Selective media (e.g., medium lacking uracil for URA3 selection, or containing nourseothricin for SAT1 selection).
-
Counter-selective medium (e.g., medium containing 5-fluoroorotic acid for URA3 marker excision).
Procedure:
-
Construct the Disruption Cassette: Amplify the upstream and downstream flanking regions of CHS2 from C. albicans genomic DNA. Clone these fragments on either side of a selectable marker (e.g., URA3) in a plasmid vector.
-
First Allele Disruption: Transform the auxotrophic C. albicans strain with the linearized disruption cassette. Select for transformants on appropriate selective medium.
-
Verify Integration: Screen transformants by PCR to confirm the correct integration of the cassette at the CHS2 locus.
-
Marker Excision (Recycling): Grow the heterozygous mutant on counter-selective medium to select for cells that have excised the marker through homologous recombination between repeated sequences flanking the marker.
-
Second Allele Disruption: Repeat steps 2 and 3 with the marker-excised heterozygous mutant to disrupt the second allele of CHS2.
-
Final Verification: Confirm the homozygous deletion of CHS2 by PCR and, if necessary, by Southern blotting.
Fluorescence Microscopy for Chitin Localization
This protocol uses Calcofluor White, a fluorescent stain that binds to chitin, to visualize the septum.[17][18]
Materials:
-
Fungal cells grown to the desired stage.
-
Phosphate-buffered saline (PBS).
-
Calcofluor White staining solution (e.g., 1 µg/ml in PBS).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a DAPI filter set.
Procedure:
-
Harvest fungal cells by centrifugation and wash once with PBS.
-
Resuspend the cells in the Calcofluor White staining solution.
-
Incubate in the dark at room temperature for 5-10 minutes.
-
Wash the cells twice with PBS to remove excess stain.
-
Resuspend the cells in a small volume of PBS and mount them on a microscope slide.
-
Visualize the stained cells using a fluorescence microscope. Chitin-rich structures, such as the septum and bud scars, will fluoresce brightly.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key regulatory pathways and experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of chitin synthase 2 of Saccharomyces cerevisiae. II. Both full size and processed enzymes are active for chitin synthesis [agris.fao.org]
- 3. journals.plos.org [journals.plos.org]
- 4. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. [PDF] The function of chitin synthases 2 and 3 in the Saccharomyces cerevisiae cell cycle | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Yeast chitin synthase 2 activity is modulated by proteolysis and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Characterization of chitin synthase 2 of Saccharomyces cerevisiae. II: Both full size and processed enzymes are active for chitin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strains and Strategies for Large-Scale Gene Deletion Studies of the Diploid Human Fungal Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular genetic techniques for gene manipulation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Monitoring Chitin Deposition During Septum Assembly in Budding Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Unearthing Nature's Arsenal: A Technical Guide to Novel Chitin Synthase Inhibitors from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Chitin, an essential structural component of fungal cell walls and insect exoskeletons, presents a prime target for the development of novel antifungal and insecticidal agents. Its absence in vertebrates makes chitin synthase (CHS), the enzyme responsible for its polymerization, an attractive and specific target for therapeutic intervention. This technical guide delves into the natural world's vast repository of compounds, exploring promising sources of novel chitin synthase inhibitors. We present quantitative data on their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of key mechanisms and workflows to aid in research and development efforts.
Quantitative Analysis of Natural Chitin Synthase Inhibitors
A variety of natural compounds have been identified as potent inhibitors of chitin synthase. The following table summarizes their in vitro inhibitory activity, primarily expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). This data provides a comparative baseline for assessing the potential of these natural products in drug discovery programs.
| Natural Compound Class | Specific Compound | Source Organism/Class | Target Organism/Enzyme | IC50 / Ki Value | Reference |
| Nucleoside-Peptides | Nikkomycin Z | Streptomyces tendae | Candida albicans Chs1 | 15 µM (IC50) | [1] |
| Candida albicans Chs2 | 0.8 µM (IC50) | [1] | |||
| Candida albicans Chs3 | 13 µM (IC50) | [1] | |||
| Saccharomyces cerevisiae Chs1 | - | [1] | |||
| Candida albicans Chitin Synthase | 0.16 µM (Ki) | [2][3] | |||
| Polyoxin D | Streptomyces cacaoi | Neurospora crassa Chitin Synthetase | 1.40 x 10⁻⁶ M (Ki) | [4] | |
| Mucor rouxii Chitin Synthetase | 0.6 µM (Ki) | [5] | |||
| Candida albicans Chs2 | 3.2 ± 1.4 μM (Ki) | [6] | |||
| Terpenoids | Ursolic Acid | Crataegus pinnatifida (Hawthorn) | Saccharomyces cerevisiae Chs2 | 0.84 µg/mL (IC50) | [7] |
| Lignans | Methyllinderone | Lindera erythrocarpa | Saccharomyces cerevisiae Chs2 | 23.3 µg/mL (IC50) | [8] |
| Linderone | Lindera erythrocarpa | Saccharomyces cerevisiae Chs2 | 21.4 µg/mL (IC50) | [8] | |
| Kanakugiol | Lindera erythrocarpa | Saccharomyces cerevisiae Chs2 | 23.8 µg/mL (IC50) | [8] | |
| Tannins | 3-O-galloyl-(-)-shikimic acid | Euphorbia pekinensis | Saccharomyces cerevisiae Chs2 | 18 µM (IC50) | [9] |
Experimental Protocols
Accurate and reproducible evaluation of chitin synthase inhibitors is paramount. Below are detailed methodologies for key assays cited in the investigation of these natural compounds.
In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This assay quantifies the activity of chitin synthase by detecting the synthesized chitin polymer using a wheat germ agglutinin (WGA) conjugate.
Materials:
-
Microtiter plates (96-well)
-
Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)
-
Bovine Serum Albumin (BSA) blocking buffer (20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)
-
Reaction mixture: 5 mM N-acetylglucosamine (GlcNAc), 1 mM UDP-GlcNAc in 50 mM Tris-HCl buffer, pH 7.5
-
Enzyme preparation (crude or purified chitin synthase)
-
WGA-Horseradish Peroxidase (HRP) conjugate (0.5 µg/mL in blocking buffer)
-
Peroxidase substrate reagents (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Add 100 µL of WGA solution to each well of the microtiter plate and incubate for 16 hours at room temperature.
-
Washing: Remove the WGA solution and wash the plate three times with tap water.
-
Blocking: Add 300 µL of BSA blocking buffer to each well and incubate for 3 hours at room temperature.
-
Enzyme Reaction:
-
Empty the blocking solution from the wells.
-
Add 50 µL of the reaction mixture to each well.
-
Add 20 µL of the enzyme preparation. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding to the reaction mixture.
-
Include a negative control with boiled enzyme.
-
The final volume in each well should be 100 µL.
-
-
Incubation: Cover the plate and incubate at 37°C for 60 minutes with shaking (100 rpm).
-
Stopping the Reaction and Washing: Stop the reaction by emptying the plate and washing it five times with tap water.
-
Detection:
-
Add 200 µL of WGA-HRP conjugate to each well and incubate for 15 minutes at 30°C with gentle shaking.
-
Empty the plate and wash five times with tap water.
-
Add 100 µL of peroxidase substrate reagent to each well.
-
-
Measurement: Immediately measure the optical density (OD) at 600 nm (or the appropriate wavelength for the chosen substrate) for 3 minutes.
-
Quantification: Calculate the amount of chitin synthesized by comparing the OD values to a standard curve prepared with known amounts of chitin.
Hyphal Tip Burst (HTB) Assay
This is a qualitative or semi-quantitative in vivo assay to screen for compounds that interfere with fungal cell wall integrity, a common consequence of chitin synthase inhibition.
Materials:
-
Fungal culture (e.g., Aspergillus niger) grown on agar plates
-
Test compounds dissolved in a suitable solvent
-
Distilled water
-
Microscope
Procedure:
-
Fungal Culture: Grow the fungus on a suitable agar medium until a young, actively growing mycelium is formed.
-
Compound Application: Flood the fungal colony with a solution of the test compound or with distilled water (as a control).
-
Observation: Observe the hyphal tips under a microscope.
-
Interpretation: The bursting of hyphal tips upon exposure to the test compound suggests interference with cell wall synthesis and integrity. The extent and rapidity of bursting can be used as a measure of the compound's potency.
Visualizing Mechanisms and Workflows
To facilitate a deeper understanding of the processes involved in the discovery and action of natural chitin synthase inhibitors, the following diagrams have been generated using the DOT language.
Caption: Competitive inhibition of chitin synthase by natural products.
References
- 1. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of the antifugal agent polyoxin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Mucor rouxii by Polyoxin D: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]
- 6. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitin synthase II inhibitory activity of ursolic acid, isolated from Crataegus pinnatifida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory activity for chitin synthase II from Saccharomyces cerevisiae by tannins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Chitin Synthase 2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Chitin, an essential structural polysaccharide in fungal cell walls, presents a prime target for the development of novel antifungal agents. Its absence in vertebrates makes the enzymes responsible for its synthesis, particularly Chitin Synthase 2 (CHS2), an attractive focus for selective inhibition. CHS2 is crucial for the formation of the primary septum in fungi like Candida albicans, rendering it indispensable for cell division and viability. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of known CHS2 inhibitors, offering a comprehensive resource for researchers engaged in the discovery and development of new antifungal therapies.
Quantitative Analysis of Chitin Synthase 2 Inhibitors
The inhibitory potency of various compounds against Chitin Synthase 2 (CHS2) is a critical parameter in the evaluation of their potential as antifungal agents. The following table summarizes the quantitative data for several key CHS2 inhibitors, providing a comparative overview of their efficacy.
| Inhibitor Class | Compound | Organism | Assay Type | IC50 | Ki | Citation |
| Natural Products (Peptidyl Nucleosides) | Nikkomycin Z | Candida albicans | Enzyme Inhibition | 0.8 µM | - | [1] |
| Nikkomycin Z | Candida albicans | Enzyme Inhibition | - | 1.5 ± 0.5 µM | [2] | |
| Polyoxin D | Candida albicans | Enzyme Inhibition | - | 3.2 ± 1.4 µM | [2] | |
| Polyoxin B | Sclerotinia sclerotiorum | Enzyme Inhibition | 0.19 mM | - | [3] | |
| Natural Products (Triterpenoids) | Ursolic Acid | Saccharomyces cerevisiae | Enzyme Inhibition | 0.84 µg/mL | - | [4] |
| Oleanolic Acid | Saccharomyces cerevisiae | Enzyme Inhibition | 5.6 µg/mL | - | [4] | |
| Betulic Acid | Saccharomyces cerevisiae | Enzyme Inhibition | 98.7 µg/mL | - | [4] | |
| Synthetic Compounds (Maleimides) | Compound 20 | Sclerotinia sclerotiorum | Enzyme Inhibition | 0.12 mM | - | [3] |
Key Signaling Pathways Regulating Chitin Synthase 2
The expression and activity of CHS2 are tightly regulated by complex signaling networks within the fungal cell. Understanding these pathways is crucial for identifying novel regulatory targets and for comprehending the cellular response to CHS2 inhibition. In Candida albicans, at least three major signaling pathways converge to control chitin synthesis: the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin signaling pathway[5][6].
References
- 1. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Nikkomycin Z | C20H25N5O10 | CID 456557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to In Silico Modeling and Molecular Docking of Chitin Synthase 2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chitin is a crucial structural polysaccharide in fungal cell walls but is absent in vertebrates and plants, making the enzymes responsible for its synthesis, particularly Chitin synthase (CHS), an attractive target for novel antifungal agents.[1] Fungal infections represent a significant threat to both human health and agriculture, and the rise of drug-resistant strains necessitates the development of new, effective antifungal drugs.[1][2] Chitin synthase 2 (CHS2) is essential for forming the primary septum during cell division in many fungi, including pathogenic species like Candida albicans, and its inhibition can lead to growth arrest or cell death.[3][4][5] Computer-Aided Drug Design (CADD) and in silico techniques, such as homology modeling and molecular docking, have become integral to modern drug discovery, offering a cost-effective and time-efficient approach to identify and optimize potential inhibitors before experimental testing.[6][7] This technical guide provides an in-depth overview of the methodologies, data, and workflows for the in silico modeling and docking of Chitin synthase 2 inhibitors.
The Role of Chitin Synthase 2 in Fungal Pathobiology
Chitin synthase 2 is a membrane-bound glycosyltransferase that catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from a UDP-N-acetylglucosamine substrate to form chitin chains.[8] In fungi like Saccharomyces cerevisiae, CHS2 is specifically responsible for the synthesis of the primary chitinous septum, a critical structure that separates the mother and daughter cells during cytokinesis.[4][9] Disruption of the gene encoding CHS2 results in the absence of well-defined septa and leads to growth arrest, highlighting its essential role in cell division.[3] In the pathogenic fungus Candida albicans, the simultaneous inhibition of Chitin synthase 1 (functionally analogous to S. cerevisiae Chs2p) and Chitin synthase 2 is lethal, making these enzymes prime targets for antifungal drug development.[5]
Chitin Synthesis Signaling Pathway
The synthesis of chitin is a fundamental process for fungal cell wall integrity and morphogenesis. The pathway involving CHS2 is direct: the enzyme utilizes the substrate UDP-N-acetylglucosamine present in the cytoplasm and catalyzes the formation of β-1,4-glycosidic bonds, extruding the growing chitin polymer into the extracellular space to form the primary septum.
Caption: Chitin Synthase 2 pathway for primary septum formation.
In Silico Drug Discovery Workflow for CHS2 Inhibitors
The computational search for novel enzyme inhibitors follows a structured, multi-stage process designed to screen large compound libraries and identify promising candidates efficiently.[10] This workflow integrates various in silico methods to move from a biological target to experimentally validated lead compounds.
Caption: General workflow for in silico discovery of CHS2 inhibitors.
Known Inhibitors of Chitin Synthase 2
Several natural and synthetic compounds have been identified as inhibitors of chitin synthases. This data is crucial for validating docking protocols and for serving as a benchmark for the discovery of new chemical scaffolds.
| Inhibitor Class | Compound Name | Target Organism | Inhibition Metric (IC50 / Ki) | Reference |
| Natural Product | Polyoxin D | Saccharomyces cerevisiae | IC50: >100 µg/mL (Chs2) | [11] |
| Natural Product | Nikkomycin Z | Candida albicans | Ki: 1.5 ± 0.5 µM (Chs2) | [12] |
| Natural Product | Ursolic Acid | Saccharomyces cerevisiae | IC50: 0.184 µg/mL (Chs2) | [1] |
| Natural Product | 2'-benzoyloxycinnamaldehyde (2'-BCA) | Saccharomyces cerevisiae | IC50: 70.8 µg/mL (Chs2) | [11] |
| Synthetic | 2-bromocinnamaldehyde | Saccharomyces cerevisiae | IC50: 26.6 µg/mL (Chs2) | [11] |
| Synthetic | Chitin synthase inhibitor 2 (compound 2b) | Not Specified | IC50: 0.09 mM; Ki: 0.12 mM | [13] |
| Synthetic | Maleimide Compound 20 | Sclerotinia sclerotiorum | IC50: 0.12 mM (CHS) | [1][14] |
| Synthetic | RO-09-3143 | Candida albicans | Ki: 0.55 nM (CaChs1p) | [5] |
Note: The table summarizes data from various studies; direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocols for In Silico Analysis
Detailed and reproducible protocols are essential for credible in silico drug discovery.[15] The following sections outline the standard procedures for homology modeling and molecular docking targeting Chitin Synthase 2.
Protocol 1: Homology Modeling of Chitin Synthase 2
When an experimental structure (e.g., from X-ray crystallography or Cryo-EM) is unavailable for a specific CHS2, homology modeling can be used to generate a 3D model.
-
Template Selection:
-
Obtain the amino acid sequence of the target CHS2 (e.g., from UniProt).
-
Perform a BLAST search against the Protein Data Bank (PDB) to identify suitable template structures with high sequence identity (>30%) and resolution. The Cryo-EM structure of Chs2 from Candida albicans (CaChs2) is an excellent template.[12]
-
-
Sequence Alignment:
-
Align the target sequence with the template sequence using tools like ClustalW or T-Coffee to ensure proper positioning of conserved residues, especially in the catalytic domain.
-
-
Model Building:
-
Use automated modeling software such as SWISS-MODEL, MODELLER, or I-TASSER to generate the 3D coordinates of the target protein based on the template's backbone.
-
-
Loop and Side-Chain Refinement:
-
Regions with insertions or deletions (indels) relative to the template will form loops that require refinement. Use programs like ModLoop or the refinement modules within the modeling software to predict their conformation.
-
-
Model Validation:
-
Assess the quality of the generated model using validation tools.
-
Ramachandran Plot (e.g., via PROCHECK or MolProbity): Check the stereochemical quality by analyzing the distribution of phi-psi dihedral angles. A good model should have >90% of residues in the most favored regions.
-
Energy-Based Validation (e.g., ProSA-web): Calculate a Z-score to evaluate the overall model quality compared to native proteins of similar size.
-
ERRAT: Analyzes the statistics of non-bonded interactions between different atom types.
-
Protocol 2: Molecular Docking of an Inhibitor to Chitin Synthase 2
This protocol describes a typical structure-based virtual screening and docking experiment using software like AutoDock Vina and UCSF Chimera.[16]
-
Receptor Preparation:
-
Load the 3D structure of CHS2 (either experimental or a validated homology model) into UCSF Chimera or a similar molecular visualization tool.
-
Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in the .pdbqt format required by AutoDock Vina.
-
-
Ligand Preparation:
-
Obtain the 2D or 3D structure of the inhibitor(s) from databases like PubChem or ZINC, or draw it using chemical sketchers.
-
Generate a 3D conformation and optimize its geometry using a force field (e.g., MMFF94).
-
Assign rotatable bonds and save the ligand in .pdbqt format.
-
-
Grid Box Generation:
-
Identify the active site of CHS2. If a co-crystallized ligand is present, the binding pocket is known. Otherwise, use site-prediction tools (e.g., CASTp, SiteHound) or information from mutagenesis studies. The active site of CaChs2 is located in the catalytic domain facing the cytoplasm.[12]
-
Define a 3D grid box that encompasses the entire binding pocket. The size of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search.
-
-
Docking Execution:
-
Use a docking program like AutoDock Vina. The command typically requires specifying the receptor file, ligand file, grid box coordinates and dimensions, and an output file name.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.txt --out output.pdbqt --log log.txt
-
The software will perform a conformational search, placing the flexible ligand into the rigid receptor active site and scoring the different binding poses. The Lamarckian genetic algorithm is a commonly used search algorithm.[17]
-
-
Analysis of Results:
-
The output file will contain multiple binding modes ranked by their predicted binding affinity (in kcal/mol). The more negative the score, the stronger the predicted binding.
-
Visualize the top-ranked poses in complex with the receptor using UCSF Chimera or PyMOL.
-
Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the inhibitor and the active site residues of CHS2. This analysis provides insights into the structural basis of inhibition and can guide further optimization.[18]
-
Conclusion
In silico modeling and molecular docking are powerful and indispensable tools in the modern effort to discover and develop novel antifungal agents.[7][19] By providing detailed structural and energetic insights into the interaction between inhibitors and Chitin Synthase 2, these computational methods accelerate the identification of promising lead compounds. The protocols and data presented in this guide offer a framework for researchers to apply these techniques, ultimately contributing to the development of new therapies to combat the growing threat of fungal infections. The validation of in silico hits through experimental assays remains a critical step to translate computational predictions into tangible clinical candidates.[6][15]
References
- 1. mdpi.com [mdpi.com]
- 2. Experimental Methodologies and Evaluations of Computer-Aided Drug Design Methodologies Applied to a Series of 2-Aminothiophene Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitin synthase 2 is essential for septum formation and cell division in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The function of chitin synthases 2 and 3 in the Saccharomyces cerevisiae cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. [PDF] The function of chitin synthases 2 and 3 in the Saccharomyces cerevisiae cell cycle | Semantic Scholar [semanticscholar.org]
- 10. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of chitin synthases and antifungal activities by 2'-benzoyloxycinnamaldehyde from Pleuropterus ciliinervis and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. vph-institute.org [vph-institute.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Molecular Docking - An easy protocol [protocols.io]
- 18. Molecular Docking and Site-directed Mutagenesis of a Bacillus thuringiensis Chitinase to Improve Chitinolytic, Synergistic Lepidopteran-larvicidal and Nematicidal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Computational Drug Repurposing Resources and Approaches for Discovering Novel Antifungal Drugs against Candida albicans N-Myristoyl Transferase - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
Phylogenetic Analysis of Fungal Chitin Synthase Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability.[1][2] The synthesis of chitin is catalyzed by a family of enzymes known as chitin synthases (Chs). Due to their critical role in fungal viability and their absence in vertebrates, chitin synthases are a prime target for the development of novel antifungal therapies.[3] Understanding the evolutionary relationships and functional diversity of these enzymes through phylogenetic analysis is crucial for identifying broad-spectrum antifungal targets and for elucidating the mechanisms of fungal pathogenesis. This guide provides a comprehensive overview of the phylogenetic analysis of fungal chitin synthase enzymes, including detailed experimental protocols and a review of the key signaling pathways that regulate their function.
Classification and Conserved Domains of Fungal Chitin Synthases
Fungal chitin synthases are a large and diverse family of enzymes, typically classified into seven classes (I-VII) and grouped into two main divisions based on their amino acid sequences and domain architecture.[2][4] This classification provides a framework for understanding the functional specialization and evolutionary history of these enzymes.
Table 1: Classification and Characteristics of Fungal Chitin Synthase Classes
| Division | Class | General Size (amino acids) | Key Characteristics |
| Division 1 | Class I | ~900 | Involved in cell wall repair and septum formation.[5] |
| Class II | ~900 | Primarily responsible for primary septum formation.[5] | |
| Class III | ~900 | Specific to filamentous fungi and involved in hyphal growth.[4] | |
| Division 2 | Class IV | ~1200 | Responsible for the majority of chitin synthesis in the cell wall.[6] |
| Class V | ~1200 | Often contain an N-terminal myosin motor domain.[7] | |
| Class VI | ~1200 | Found in filamentous fungi.[4] | |
| Class VII | ~1200 | Also contain an N-terminal myosin motor domain.[7] |
The phylogenetic classification of chitin synthases relies on the analysis of conserved domains within their protein sequences. Three highly conserved motifs are present in the catalytic region of all known fungal chitin synthases and are critical for their enzymatic activity.[1][8] These motifs are:
-
QXXEY: Function not yet fully assigned but is highly conserved.[2]
-
EDRXL: Associated with the catalytic base function of the enzyme.[2]
-
QXRRW: Confers processivity to the enzyme, enabling the synthesis of long chitin chains.[2]
The presence and conservation of these motifs make them ideal targets for designing degenerate primers for PCR-based gene isolation and for anchoring multiple sequence alignments in phylogenetic studies.[9][10]
Experimental Protocols for Phylogenetic Analysis
This section provides a detailed, step-by-step workflow for the phylogenetic analysis of fungal chitin synthase enzymes, from sequence retrieval to tree construction and interpretation.
Experimental Workflow
The overall workflow for the phylogenetic analysis of fungal chitin synthases can be visualized as a series of sequential steps, each requiring specific bioinformatics tools and careful parameter selection.
Step-by-Step Methodologies
The first step is to obtain the amino acid sequences of chitin synthase enzymes from the fungi of interest. This can be achieved using the Basic Local Alignment Search Tool (BLAST) against public databases like NCBI.
Protocol:
-
Prepare a query sequence: Obtain a known fungal chitin synthase protein sequence in FASTA format. For example, a sequence from Saccharomyces cerevisiae or Aspergillus fumigatus.
-
Perform a BLASTp search: Use the command-line BLAST+ suite for a local search against a downloaded fungal protein database or use the NCBI web interface.
Command-line Example (blastp):
-
-query: Path to your input FASTA file.
-
-db: Path to your local BLAST database.
-
-out: Name of the output file.
-
-evalue: Expect value threshold to filter results.
-
-outfmt 6: Specifies a tabular output format for easy parsing.
-
Retrieve sequences: From the BLAST results, identify the accession numbers of putative chitin synthase homologs and retrieve their full-length protein sequences from the database.
Once you have a set of chitin synthase sequences, the next step is to align them to identify conserved regions and to prepare them for phylogenetic analysis. MAFFT (Multiple Alignment using Fast Fourier Transform) is a highly recommended tool for its speed and accuracy.[11]
Protocol:
-
Prepare a multi-FASTA file: Combine all your retrieved chitin synthase protein sequences into a single file in FASTA format.
-
Perform the alignment: Use the command-line version of MAFFT.
Command-line Example (MAFFT):
-
--auto: Automatically selects the appropriate alignment strategy based on the input data.[12]
-
your_chs_sequences.fasta: Your input multi-FASTA file.
-
> aligned_chs_sequences.fasta: Redirects the output to a new file.
With the aligned sequences, you can now construct a phylogenetic tree. There are several methods available, with Maximum Likelihood (ML) and Bayesian Inference (BI) being the most robust and widely used. RAxML (Randomized Axelerated Maximum Likelihood) and MrBayes are popular command-line tools for these methods, respectively.
Protocol for Maximum Likelihood using RAxML:
-
Determine the best-fit model of protein evolution: Use software like ProtTest or the model selection implemented in RAxML.
-
Run RAxML:
Command-line Example (RAxML):
-
-s: Your aligned sequence file.
-
-n: A name for your output files.
-
-m PROTGAMMAJTT: Specifies the JTT model of protein evolution with a gamma distribution of rate heterogeneity. This should be replaced with the model selected in the previous step.
-
-p: A random seed for the parsimony-based starting tree.
-
-x: A random seed for the rapid bootstrap analysis.
-
-# 100: Performs 100 bootstrap replicates to assess node support.
Protocol for Bayesian Inference using MrBayes:
-
Convert your alignment to NEXUS format: Many tools, including MEGA, can perform this conversion.
-
Prepare a MrBayes block in your NEXUS file or as a separate command file: This block specifies the evolutionary model and the parameters for the Markov Chain Monte Carlo (MCMC) analysis.
-
Run MrBayes:
Command-line Example (MrBayes interactive):
-
execute: Loads your NEXUS file.
-
lset nst=6 rates=invgamma: Sets the GTR model with a proportion of invariable sites and gamma-distributed rate variation. For protein data, a command like prset aamodelpr=mixed; would be used.
-
mcmc ngen=1000000 samplefreq=1000: Runs the MCMC for 1 million generations, sampling every 1000 generations.
-
sumt: Summarizes the posterior probability of the trees.
Signaling Pathways Regulating Fungal Chitin Synthase
The expression, localization, and activity of chitin synthase enzymes are tightly regulated by complex signaling pathways. These pathways allow the fungus to modulate cell wall synthesis in response to environmental cues and stresses, which is critical for pathogenesis and survival. The three major signaling cascades involved are the Protein Kinase C (PKC) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcium-Calcineurin pathway.[2]
Protein Kinase C (PKC) Signaling Pathway
The PKC pathway, also known as the cell wall integrity (CWI) pathway, is a primary response to cell wall stress. It activates a MAP kinase cascade that ultimately leads to the transcriptional upregulation of several CHS genes.
High Osmolarity Glycerol (HOG) Signaling Pathway
The HOG pathway is primarily activated by osmotic stress but also plays a role in the response to cell wall damage. It involves a distinct MAP kinase cascade that can also influence the expression of CHS genes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Phylogeny Tutorial for command-line [jimmybgammyknee.github.io]
- 4. researchgate.net [researchgate.net]
- 5. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [mdpi.com]
- 6. A Chitin Synthase and Its Regulator Protein Are Critical for Chitosan Production and Growth of the Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. UFCG: database of universal fungal core genes and pipeline for genome-wide phylogenetic analysis of fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mycosphere.org [mycosphere.org]
- 11. pagepressjournals.org [pagepressjournals.org]
- 12. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biochemical Characterization of Chitin Synthase 2 (CHS2) Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a β-1,4-linked homopolymer of N-acetylglucosamine (GlcNAc), is a critical structural component of the fungal cell wall and the exoskeletons of arthropods.[1] Its synthesis is catalyzed by a family of enzymes known as chitin synthases (CHSs). Among these, Chitin Synthase 2 (CHS2) plays a vital, often essential, role in processes such as septum formation during cell division in yeast and the development of the peritrophic matrix in insects.[2][3] The absence of chitin in vertebrates makes chitin synthases attractive targets for the development of novel antifungal and insecticidal agents.[4] A thorough understanding of the biochemical properties and enzyme kinetics of CHS2 is therefore paramount for the rational design of specific and effective inhibitors.
This technical guide provides a comprehensive overview of the biochemical characterization of CHS2, with a focus on its enzyme kinetics. It includes a summary of key kinetic parameters, detailed experimental protocols for enzyme purification and activity assays, and a description of the major signaling pathways that regulate its function.
Enzyme Kinetics of Chitin Synthase 2
The catalytic activity of Chitin Synthase 2 is dependent on various factors, including the concentration of its substrate UDP-N-acetylglucosamine (UDP-GlcNAc), pH, temperature, and the presence of divalent cations and allosteric effectors. The kinetic behavior of CHS2 can be described by the Michaelis-Menten model, which relates the initial reaction velocity (v₀) to the substrate concentration ([S]).
Key Kinetic Parameters
The following table summarizes the reported kinetic parameters for Chitin Synthase 2 from Candida albicans (CaChs2), a prominent human fungal pathogen.
| Parameter | Value | Organism | Notes |
| K_m_ (for UDP-GlcNAc) | 6.0 ± 0.7 mM | Candida albicans | The Michaelis constant (K_m_) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_). A higher K_m_ value indicates lower substrate affinity.[2][5] |
| k_cat_ | 8.6 ± 2.7 min⁻¹ | Candida albicans | The turnover number (k_cat_) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.[2][5] |
| K_i_ (Nikkomycin Z) | 1.5 ± 0.5 µM | Candida albicans | The inhibition constant (K_i_) for Nikkomycin Z, a competitive inhibitor.[2][5] |
| K_i_ (Polyoxin D) | 3.2 ± 1.4 µM | Candida albicans | The inhibition constant (K_i_) for Polyoxin D, another competitive inhibitor.[2][5] |
Note: While CHS2 from Saccharomyces cerevisiae is a well-studied homolog, specific Km and Vmax values were not explicitly found in the searched literature. However, it is noted that mutations in conserved residues can drastically decrease activity without significantly affecting the apparent Km for the substrate.[6][7]
Optimal Conditions
The activity of chitin synthases is influenced by environmental factors:
-
pH: The optimal pH for chitin synthase activity in the mosquito Anopheles gambiae is approximately 6.5-7.0.[8]
-
Temperature: The highest chitin synthase activity for Anopheles gambiae has been observed between 37 and 44°C.[8]
-
Divalent Cations: The activity of CHS2 from Candida albicans is dependent on the presence of Mg²⁺.[2][5] Similarly, studies on Saccharomyces cerevisiae CHS2 have shown that the enzyme is active in the presence of appropriate divalent cations.
Experimental Protocols
Accurate biochemical characterization of CHS2 relies on robust and reproducible experimental protocols for enzyme purification and activity measurement.
Purification of Chitin Synthase 2 (Membrane-Bound)
CHS2 is an integral membrane protein, which necessitates the use of detergents for its solubilization and purification. The following is a general protocol for the purification of a membrane-bound chitin synthase, which can be adapted for CHS2.
Materials:
-
Fungal or insect cells overexpressing CHS2
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 2 mM Mg-acetate)
-
Glass beads (0.5 mm diameter)
-
Digitonin (or other suitable non-ionic detergent)
-
Chromatography resins:
-
Protease inhibitors
Procedure:
-
Cell Lysis: Resuspend harvested cells in ice-cold Lysis Buffer with protease inhibitors. Disrupt the cells by mechanical means, such as vortexing with glass beads.
-
Microsomal Fraction Preparation: Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to remove cell debris. Subsequently, centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the membrane-bound CHS2.[6]
-
Solubilization: Resuspend the microsomal pellet in Lysis Buffer containing a suitable concentration of digitonin (e.g., 0.5% w/v) to solubilize the membrane proteins. Incubate with gentle agitation and then centrifuge at high speed to pellet the insoluble material.[6]
-
Chromatographic Purification:
-
Apply the solubilized protein fraction to a series of chromatography columns to purify CHS2. The specific choice and order of columns will depend on the properties of the CHS2 being purified (e.g., presence of a tag, glycosylation state).
-
Anion Exchange Chromatography (DEAE-Sepharose/Mono Q): Elute the bound proteins using a salt gradient (e.g., NaCl).
-
Affinity Chromatography (Chelating Sepharose/Concanavalin A-Sepharose): Use specific ligands to bind and then elute the target protein.
-
-
Purity Analysis: Analyze the purity of the final fractions using SDS-PAGE.
Chitin Synthase Activity Assay (Non-Radioactive)
This protocol is adapted from a non-radioactive, high-throughput assay for chitin synthase activity.[8][10][11]
Materials:
-
Purified CHS2 or membrane fraction
-
Wheat Germ Agglutinin (WGA)
-
96-well microtiter plates
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reaction Mixture:
-
Trypsin (for zymogen activation, if necessary)
-
Soybean Trypsin Inhibitor
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with WGA (e.g., 50 µg/mL in water) and incubate overnight at room temperature. Wash the wells to remove unbound WGA.[8]
-
Enzyme Activation (Optional): If the enzyme is in a zymogenic (inactive) form, pre-incubate the enzyme sample with a low concentration of trypsin, followed by the addition of a soybean trypsin inhibitor to stop the reaction.[11]
-
Enzymatic Reaction:
-
Add the enzyme sample to the WGA-coated wells.
-
Initiate the reaction by adding the Reaction Mixture containing UDP-GlcNAc.
-
Incubate the plate at the optimal temperature (e.g., 30-37°C) for a defined period (e.g., 1-16 hours).[11]
-
-
Detection of Synthesized Chitin:
-
Wash the wells to remove unreacted substrate and unbound enzyme.
-
Add WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.
-
Wash the wells to remove unbound WGA-HRP.
-
-
Quantification:
-
Add the HRP substrate to each well. A color change will occur.
-
Stop the reaction with the Stop Solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.[11]
-
The amount of chitin synthesized can be quantified by comparing the absorbance values to a standard curve prepared with known amounts of chitin.
-
Regulation of Chitin Synthase 2 Activity
The synthesis of chitin is a tightly regulated process, controlled by complex signaling pathways that respond to various cellular and environmental cues. In fungi, three major signaling pathways have been identified to coordinately regulate chitin synthesis: the Protein Kinase C (PKC) pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway.
Signaling Pathways
Protein Kinase C (PKC) Pathway: This pathway is a key regulator of cell wall integrity. External stresses that damage the cell wall activate a cascade of protein kinases, ultimately leading to the activation of the MAP kinase Mpk1/Slt2. This, in turn, modulates the expression of genes involved in cell wall synthesis, including chitin synthase genes.
High Osmolarity Glycerol (HOG) Pathway: This MAP kinase cascade is primarily activated by osmotic stress. It involves two main sensor branches (Sln1 and Sho1) that converge on the MAPKK Pbs2, which then activates the MAPK Hog1. Activated Hog1 translocates to the nucleus and regulates the expression of stress-responsive genes, including those involved in cell wall remodeling and chitin synthesis.[10][12]
Calcineurin Pathway: This pathway is activated by an increase in intracellular calcium levels. Calcineurin, a calcium/calmodulin-dependent protein phosphatase, dephosphorylates the transcription factor Crz1. Dephosphorylated Crz1 then translocates to the nucleus and activates the expression of target genes, including those involved in cell wall synthesis and stress responses.
Experimental Workflow for CHS2 Characterization
The following diagram illustrates a typical workflow for the biochemical characterization of Chitin Synthase 2.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Chitin Size, Shape, Source and Purification Method on Immune Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-osmolarity glycerol (HOG) pathway (WP2838) - Saccharomyces cerevisiae | WikiPathways [wikipathways.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Biochemical purification and characterization of a truncated acidic, thermostable chitinase from marine fungus for N-acetylglucosamine production [frontiersin.org]
- 9. Purification, characterization and cloning of a chitinase from Stenotrophomonas rhizophila G22 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: High-Throughput Screening Assay for Chitin Synthase 2 (CHS2) Inhibitors
Introduction
Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall and insect exoskeletons, but is absent in vertebrates and plants. This makes the enzymes responsible for its synthesis, particularly chitin synthase 2 (CHS2), attractive targets for the development of novel antifungal agents and insecticides. CHS2 is primarily involved in the formation of the primary septum in fungi, a critical step in cell division. Inhibition of CHS2 can lead to morphological defects and compromised cell integrity, ultimately resulting in fungal cell death. These application notes describe a robust and sensitive non-radioactive, high-throughput screening (HTS) assay for the identification of CHS2 inhibitors. The assay is based on the capture of in vitro synthesized chitin by Wheat Germ Agglutinin (WGA) coated on a microtiter plate, followed by colorimetric detection.
Principle of the Assay
The screening assay quantifies the activity of chitin synthase 2 by measuring the amount of chitin produced from its substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). The newly synthesized chitin polymer is captured on a 96-well plate pre-coated with WGA, which specifically binds to N-acetylglucosamine polymers. The captured chitin is then detected using a WGA-horseradish peroxidase (HRP) conjugate. The HRP enzyme catalyzes the oxidation of a chromogenic substrate, such as 3,3',5,5'-Tetramethylbenzidine (TMB), resulting in a color change that is proportional to the amount of synthesized chitin. Potential inhibitors of CHS2 will reduce the amount of chitin produced, leading to a decrease in the colorimetric signal.
Materials and Reagents
-
96-well clear, flat-bottom microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Cobalt Chloride (CoCl₂)
-
N-acetylglucosamine (GlcNAc)
-
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)
-
Trypsin
-
Soybean Trypsin Inhibitor
-
WGA conjugated to Horseradish Peroxidase (WGA-HRP)
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Fungal cell extract containing CHS2 (preparation protocol below)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Polyoxin B)
-
Microplate reader capable of measuring absorbance at 600-650 nm
Experimental Protocols
I. Preparation of Fungal Cell Extracts for Chitin Synthase Assay
This protocol describes the preparation of crude cell extracts enriched with chitin synthase from a fungal source, such as Saccharomyces cerevisiae.
-
Culture Growth: Inoculate the desired fungal strain into an appropriate liquid medium (e.g., YPD for S. cerevisiae) and grow the culture at the optimal temperature with shaking until it reaches the mid-logarithmic phase of growth (OD₆₀₀ ≈ 1-2).
-
Cell Harvesting: Harvest the fungal cells by centrifugation at 3,000 x g for 10 minutes.
-
Washing: Wash the cell pellet with a suitable buffer, such as 50 mM Tris-HCl (pH 7.5), and centrifuge again.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Disrupt the cells using mechanical methods such as glass bead vortexing or a French press.
-
Clarification: Centrifuge the lysate at a low speed (e.g., 500 x g) to remove cell debris. The supernatant contains the crude enzyme extract.
-
Membrane Fractionation (Optional): For a more purified enzyme preparation, perform further centrifugation steps to isolate the membrane fraction, where chitin synthases are located.
-
Protein Quantification: Determine the protein concentration of the cell extract using a standard method like the Bradford or BCA assay.
-
Storage: Aliquot the enzyme preparation and store it at -80°C until use.
II. High-Throughput Screening Protocol for CHS2 Inhibitors
-
Plate Coating:
-
Add 100 µL of WGA solution (50 µg/mL in deionized water) to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at room temperature.
-
Remove the WGA solution by inverting and vigorously shaking the plate.
-
Wash the wells three times with deionized water to remove any unbound WGA.[1]
-
-
Enzyme Activation (Proteolytic Cleavage):
-
In a separate tube, pre-treat the fungal cell extract with trypsin to activate the zymogenic form of chitin synthase. The optimal trypsin concentration and incubation time should be determined empirically.
-
Stop the trypsin activity by adding a stoichiometric amount of soybean trypsin inhibitor.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix of the reaction solution containing:
-
3.2 mM CoCl₂
-
80 mM GlcNAc
-
8 mM UDP-GlcNAc
-
in 50 mM Tris-HCl buffer (pH 7.5).[2]
-
-
-
Assay Procedure:
-
Washing:
-
After incubation, discard the reaction mixture and wash the plate six times with ultrapure water to remove unreacted substrates and unbound components.[2]
-
-
Detection:
-
Add 100 µL of WGA-HRP solution (1 mg/mL WGA-HRP and 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5) to each well.[2]
-
Incubate at 30°C for 30 minutes.[2]
-
Wash the plate six times with ultrapure water.[2]
-
Add 100 µL of fresh TMB substrate solution to each well.
-
Monitor the change in optical density (OD) at 600 nm every 2 minutes for 40 minutes using a microplate reader.[2] Alternatively, after a fixed incubation time, the reaction can be stopped by adding 50 µL of stop solution, and the final absorbance can be read at 450 nm.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the OD vs. time curve.
-
Determine the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
For compounds showing significant inhibition, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Data Presentation
The inhibitory activities of various compounds against CHS2 are summarized in the table below. This data can be used as a reference for hit validation and lead optimization studies.
| Compound | Target Organism | IC₅₀ | Reference |
| Polyoxin B | Sclerotiorum sclerotiorum | 0.19 mM | [2] |
| Maleimide Compound 20 | Sclerotiorum sclerotiorum | 0.12 mM | [2] |
| Ursolic Acid | Saccharomyces cerevisiae | 0.184 µg/mL | [2] |
| Gosin N | Saccharomyces cerevisiae | 6214 µg/mL | [2] |
| Wuwezisu C | Saccharomyces cerevisiae | 1912 µg/mL | [2] |
| Nikkomycin Z | Candida albicans | Kᵢ = 1.5 ± 0.5 µM | [3] |
| Polyoxin D | Candida albicans | Kᵢ = 3.2 ± 1.4 µM | [3] |
| Chitin synthase inhibitor 4 | Valsa mali | 0.71 µg/mL | [4] |
| Chitin synthase inhibitor 4 | Sclerotiorum sclerotiorum | 2.47 µg/mL | [4] |
Visualizations
Chitin Biosynthesis Pathway
Caption: Simplified pathway of chitin biosynthesis highlighting the role of Chitin Synthase 2 (CHS2) and its inhibition.
High-Throughput Screening Workflow
Caption: Workflow for the high-throughput screening of CHS2 inhibitors.
References
- 1. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 3. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: High-Throughput Screening for Novel Chitin Synthase Inhibitors
Introduction
Chitin, a β-1,4-linked polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall and the exoskeletons of arthropods.[1][2][3] Crucially, chitin is absent in vertebrates, making the enzymes responsible for its synthesis, chitin synthases (CHS), highly attractive targets for the development of novel antifungal agents and insecticides.[1][2][3] The inhibition of chitin synthase disrupts cell wall integrity in fungi, leading to cell lysis and death, and interferes with the molting process in insects.[1] High-throughput screening (HTS) assays are instrumental in the discovery of new chemical entities that can modulate the activity of chitin synthase, offering a rapid and efficient means to screen large compound libraries.
These application notes provide a comprehensive overview and detailed protocols for a nonradioactive, high-throughput screening assay designed to identify and characterize novel inhibitors of chitin synthase.
Assay Principle
The primary HTS assay described herein is a nonradioactive, enzyme-linked immunosorbent assay (ELISA)-based method that relies on the specific binding of Wheat Germ Agglutinin (WGA) to chitin.[4][5][6] The assay is performed in a 96-well microtiter plate format, making it amenable to automation.[4][5]
The fundamental steps of the assay are:
-
Immobilization of WGA: The wells of a microtiter plate are coated with WGA, which will capture the in vitro synthesized chitin.[2][3][4][5]
-
Enzymatic Reaction: A crude enzyme extract containing chitin synthase is incubated in the WGA-coated wells with the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and any potential inhibitors.
-
Chitin Capture: The newly synthesized chitin polymer is captured by the WGA immobilized on the plate surface.
-
Detection: The captured chitin is detected using a WGA-horseradish peroxidase (HRP) conjugate.[4][5]
-
Signal Generation: The HRP enzyme catalyzes the oxidation of a chromogenic substrate, leading to a colorimetric change that is proportional to the amount of synthesized chitin. The absorbance is measured to quantify chitin synthase activity.[4][5]
Data Presentation
The inhibitory activity of compounds against chitin synthase is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several known and experimental chitin synthase inhibitors.
| Compound | Target Organism/Enzyme | IC50 Value | Reference |
| Polyoxin B | Sclerotinia sclerotiorum CHS | 0.19 mM | [2][3][7] |
| Maleimide Compound 20 | Sclerotinia sclerotiorum CHS | 0.12 mM | [2][3][7] |
| Ursolic Acid | Saccharomyces cerevisiae CHS II | 0.184 µg/mL | [2] |
| Gosin N | Saccharomyces cerevisiae CHS II | 6214 µg/mL (inhibitory effect noted as much better than polyoxin D) | [2] |
| Wuwezisu C | Saccharomyces cerevisiae CHS II | 1912 µg/mL (inhibitory effect noted as much better than polyoxin D) | [2] |
| IMB-D10 | Saccharomyces cerevisiae Chs1 | 17.46 ± 3.39 µg/mL | [8] |
| IMB-D10 | Saccharomyces cerevisiae Chs2 | 3.51 ± 1.35 µg/mL | [8] |
| IMB-D10 | Saccharomyces cerevisiae Chs3 | 13.08 ± 2.08 µg/mL | [8] |
| IMB-F4 | Saccharomyces cerevisiae Chs2 | 8.546 ± 1.42 µg/mL | [8] |
| IMB-F4 | Saccharomyces cerevisiae Chs3 | 2.963 ± 1.42 µg/mL | [8] |
| Chitin synthase inhibitor 4 | Valsa mali | 0.71 µg/mL (EC50) | [9] |
| Chitin synthase inhibitor 4 | Sclerotinia sclerotiorum | 2.47 µg/mL (EC50) | [9] |
Experimental Protocols
Preparation of Fungal Cell Extracts
This protocol is adapted for Sclerotinia sclerotiorum but can be modified for other fungal species.[2][3][10]
-
Culture Growth: Inoculate S. sclerotiorum mycelium into 250 mL of Potato Dextrose Broth (PDB). Culture at 23°C for 36 hours with shaking.[2][3][10]
-
Cell Harvesting: Collect the fungal cells by centrifugation at 3,000 x g for 10 minutes.[2][3][10]
-
Washing: Wash the cell pellet twice with ultrapure water.
-
Cell Lysis: Disrupt the harvested cells in liquid nitrogen.
-
Enzyme Extraction: Resuspend the disrupted cell powder in an appropriate extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Clarification: Centrifuge the lysate at a high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Enzyme Preparation: Collect the supernatant containing the crude chitin synthase extract. The extract can be partially purified or used directly. For some chitin synthase isoforms, a trypsin pretreatment may be necessary to activate the zymogen form of the enzyme.[2][3]
High-Throughput Screening Protocol for Chitin Synthase Inhibitors
This protocol is based on the WGA-binding assay.[2][3][4][5][10]
1. Plate Coating: a. Add 100 µL of 50 µg/mL Wheat Germ Agglutinin (WGA) in a suitable buffer (e.g., PBS) to each well of a 96-well microtiter plate.[8] b. Incubate the plate overnight at 4°C. c. Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
2. Compound Preparation: a. Dissolve test compounds in 100% DMSO to create stock solutions (e.g., 10 mg/mL).[2][3] b. Create a serial dilution of the test compounds in 50 mM Tris-HCl buffer (pH 7.5) to achieve the desired final concentrations for the assay.[2][3]
3. Enzymatic Reaction: a. To each WGA-coated well, add the following in order: i. 2 µL of the test compound dilution or DMSO (for control).[2][3] ii. 48 µL of the trypsin-pretreated fungal cell extract.[2][3] iii. 50 µL of the premixed reaction solution containing:
- 3.2 mM CoCl₂
- 80 mM GlcNAc
- 8 mM UDP-GlcNAc
- in 50 mM Tris-HCl buffer, pH 7.5.[2][3] b. Incubate the plate on a shaker at 30°C for 3 hours.[2][3]
4. Washing: a. After incubation, wash the plate six times with ultrapure water to remove unreacted substrate and unbound components.[2][3]
5. Detection: a. Add 100 µL of WGA-HRP conjugate (diluted in a suitable blocking buffer) to each well. b. Incubate for 1 hour at room temperature. c. Wash the wells three times with wash buffer.
6. Signal Development and Measurement: a. Add 100 µL of a chromogenic HRP substrate (e.g., TMB solution) to each well. b. Allow the color to develop for a specified time (e.g., 15-30 minutes). c. Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄). d. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[4][5]
7. Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Chitin Biosynthesis Pathway
Caption: Simplified overview of the chitin biosynthesis pathway in fungi.
High-Throughput Screening Workflow
References
- 1. portlandpress.com [portlandpress.com]
- 2. biotech.journalspub.info [biotech.journalspub.info]
- 3. Chitin synthesis in Saccharomyces cerevisiae in response to supplementation of growth medium with glucosamine and cell wall stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Independent regulation of chitin synthase and chitinase activity in Candida albicans and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
Agricultural Applications of Chitin Synthase Inhibitor 2 (Ursolic Acid) as a Fungicide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, an essential structural component of fungal cell walls, presents a selective and effective target for the development of novel fungicides.[1][2] Its absence in plants makes it an ideal target for safe and eco-friendly crop protection strategies. Chitin synthase enzymes are responsible for the polymerization of N-acetylglucosamine to form chitin, and their inhibition leads to weakened cell walls, ultimately controlling fungal growth.[1][2] Among the various chitin synthase isozymes, Chitin Synthase 2 (CHS2) plays a crucial role in the formation of the primary septum, making it a specific target for antifungal agents.
Ursolic acid, a pentacyclic triterpenoid found in various plants, has been identified as a selective inhibitor of Chitin Synthase 2.[2] This document provides detailed application notes and protocols for researchers and scientists interested in the agricultural applications of ursolic acid as a fungicide, focusing on its efficacy, mechanism of action, and experimental evaluation.
Data Presentation: Efficacy of Ursolic Acid against Phytopathogenic Fungi
The following table summarizes the reported in vitro efficacy of ursolic acid against a range of phytopathogenic fungi. The data is presented as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), or MIC (minimum inhibitory concentration) values.
| Fungal Species | Common Disease Caused | Efficacy Metric | Value (µg/mL) | Reference |
| Saccharomyces cerevisiae (CHS II) | - (Model Organism) | IC50 | 0.184 | [2] |
| Penicillium expansum | Blue Mold of Apple | IC50 | 175.6 | |
| Alternaria alternata | Leaf Spot, Blight | - | - | |
| Curvularia lunata | Leaf Spot, Grain Mold | - | - | |
| Fusarium moniliforme | Stalk Rot, Grain Mold | - | - | |
| Helminthosporium sp. | Leaf Blight | - | - | |
| Botrytis cinerea | Gray Mold | - | - | [1] |
Note: The table is currently incomplete and will be updated as more quantitative data becomes available through ongoing research.
Mechanism of Action
Ursolic acid primarily exerts its antifungal activity by disrupting the integrity of the fungal cell membrane.[1] This disruption leads to increased extracellular conductivity and cellular leakage, ultimately causing cell death. While ursolic acid is a known selective inhibitor of the membrane-bound enzyme Chitin Synthase 2, its broader impact on the cell membrane suggests a multi-faceted mechanism of action. The damage to the plasma membrane would indirectly inhibit the function of membrane-associated enzymes like chitin synthase and trigger the Cell Wall Integrity (CWI) signaling pathway as a cellular stress response.
Signaling Pathway of Chitin Synthase 2 Inhibition and Cell Wall Stress
The following diagram illustrates the proposed mechanism of action of ursolic acid, leading to fungal cell wall stress.
Caption: Proposed mechanism of ursolic acid's antifungal action.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of ursolic acid as a fungicide.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 method for filamentous fungi and can be used to determine the Minimum Inhibitory Concentration (MIC) of ursolic acid.
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Ursolic acid stock solution (e.g., in DMSO)
-
Fungal spore suspension (adjusted to 0.4 × 10^4 to 5 × 10^4 CFU/mL)
-
Spectrophotometer or microplate reader (530 nm)
-
Sterile water or saline
-
Positive control fungicide (e.g., Amphotericin B)
-
Negative control (medium only)
-
Solvent control (medium with the same concentration of DMSO as the highest ursolic acid concentration)
Procedure:
-
Prepare Ursolic Acid Dilutions:
-
Perform serial twofold dilutions of the ursolic acid stock solution in RPMI 1640 medium directly in the 96-well plates to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).
-
The final volume in each well should be 100 µL.
-
-
Prepare Fungal Inoculum:
-
Grow the fungal culture on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation.
-
Harvest spores by flooding the plate with sterile saline and gently scraping the surface.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Adjust the spore concentration using a hemocytometer or spectrophotometer to the desired final concentration.
-
-
Inoculation:
-
Add 100 µL of the adjusted fungal spore suspension to each well containing the ursolic acid dilutions, positive control, and solvent control.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for 48-72 hours, or until growth in the control wells is clearly visible.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of ursolic acid that causes a complete or significant inhibition of visible growth compared to the solvent control.
-
Growth can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.
-
In Vivo Plant Protection Assay: Tomato against Botrytis cinerea
This protocol describes an in vivo assay to evaluate the protective efficacy of ursolic acid against gray mold on tomato plants.
Materials:
-
Tomato plants (e.g., cultivar 'Moneymaker'), approximately 4-5 weeks old
-
Botrytis cinerea spore suspension (1 x 10^6 spores/mL in a nutrient solution, e.g., potato dextrose broth)
-
Ursolic acid solution at various concentrations (e.g., 50, 100, 200 µg/mL) with a surfactant (e.g., Tween 20 at 0.05%)
-
Control solution (water with surfactant)
-
Positive control (commercial fungicide)
-
Humid chambers or plastic bags
-
Sterile water
-
Sprayers
Procedure:
-
Plant Preparation:
-
Grow tomato plants under controlled greenhouse conditions (e.g., 22-25°C, 16h light/8h dark cycle).
-
Select healthy, uniform plants for the experiment.
-
-
Treatment Application:
-
Spray the tomato leaves evenly with the different concentrations of ursolic acid solution, the control solution, or the positive control until runoff.
-
Allow the plants to dry completely.
-
-
Inoculation:
-
24 hours after treatment, inoculate the plants by spraying them with the Botrytis cinerea spore suspension.
-
Ensure even coverage of the foliage.
-
-
Incubation:
-
Place the inoculated plants in a humid chamber or cover them with plastic bags to maintain high humidity (>90%).
-
Incubate the plants under the same greenhouse conditions for 3-5 days.
-
-
Disease Assessment:
-
Assess the disease severity on the leaves using a rating scale (e.g., 0 = no symptoms, 1 = <25% leaf area affected, 2 = 25-50% leaf area affected, 3 = 50-75% leaf area affected, 4 = >75% leaf area affected or leaf death).
-
Calculate the disease index (DI) using the formula: DI = [Σ(rating × number of leaves in that rating) / (total number of leaves × highest rating)] × 100.
-
Calculate the protective efficacy (%) using the formula: Efficacy = [(DI of control - DI of treatment) / DI of control] × 100.
-
Experimental Workflow
The following diagram outlines a typical workflow for the screening and evaluation of a potential fungicide like ursolic acid.
Caption: A generalized workflow for fungicide development.
Conclusion
Ursolic acid, as a Chitin Synthase 2 inhibitor, demonstrates significant potential as a bio-fungicide for agricultural applications. Its primary mechanism of disrupting fungal cell membrane integrity offers a broad-spectrum antifungal effect. The provided protocols serve as a foundation for researchers to further investigate and develop ursolic acid as a viable and environmentally friendly alternative to conventional synthetic fungicides. Further research is warranted to expand the quantitative efficacy data against a wider range of phytopathogenic fungi and to elucidate the precise molecular interactions with the fungal cell wall integrity pathway.
References
Application Notes and Protocols for the Chemical Synthesis of Chitin Synthase Inhibitor 2 (CSI-2) Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical synthesis and biological evaluation of analogs and derivatives of Chitin Synthiente 2 (CSI-2) inhibitors. The methodologies outlined are intended to guide researchers in the development of novel antifungal agents targeting chitin biosynthesis.
Introduction
Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protection. Chitin synthases (CHS) are the enzymes responsible for chitin polymerization and are attractive targets for antifungal drug development due to their absence in mammals. Chitin synthase inhibitors can disrupt fungal cell wall integrity, leading to cell lysis and death. This document focuses on the synthesis and evaluation of two major classes of CSI-2 analogs: maleimide derivatives and polyoxin/nikkomycin analogs.
Chemical Synthesis Protocols
Synthesis of N-Phenylmaleimide (A Maleimide-Based CSI-2 Analog)
This protocol describes a two-step synthesis of N-phenylmaleimide, a representative maleimide-based chitin synthase inhibitor. The synthesis involves the formation of maleanilic acid followed by cyclization.
Step 1: Synthesis of Maleanilic Acid
-
In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of ethyl ether.
-
Once the maleic anhydride is fully dissolved, add a solution of 186 g (2 moles) of aniline in 200 ml of ether through the dropping funnel.
-
Stir the resulting thick suspension at room temperature for 1 hour.
-
Cool the mixture to 15–20°C in an ice bath.
-
Collect the precipitated product by suction filtration. The typical yield of maleanilic acid is 371–374 g (97–98%).
Step 2: Synthesis of N-Phenylmaleimide
-
In a 2-L Erlenmeyer flask, combine 670 ml of acetic anhydride and 65 g of anhydrous sodium acetate.
-
Add the 316 g of maleanilic acid obtained from the previous step.
-
Dissolve the suspension by swirling and heating on a steam bath for 30 minutes.
-
Cool the reaction mixture to near room temperature in a cold water bath.
-
Pour the cooled mixture into 1.3 L of ice water to precipitate the product.
-
Collect the N-phenylmaleimide by suction filtration.
-
Wash the product three times with 500-ml portions of ice-cold water and once with 500 ml of petroleum ether (b.p. 30–60°).
-
Dry the product. The expected yield of crude N-phenylmaleimide is 214–238 g (75–80%), with a melting point of 88–89°C.
-
Recrystallize the crude product from cyclohexane to obtain pure, canary-yellow needles of N-phenylmaleimide (m.p. 89–89.8°C).[1]
General Strategy for the Synthesis of Uracil Polyoxin C Analogs
The synthesis of peptidyl-nucleoside analogs like polyoxins and nikkomycins is a more complex, multi-step process. A common starting material for these syntheses is Uracil Polyoxin C (UPOC). The general approach involves the modification of the peptide bond or the synthesis of carbocyclic analogs to improve biological activity and stability.
One synthetic strategy for carbocyclic uracil polyoxin C analogs involves a hetero Diels-Alder reaction to construct the core carbocycle, followed by a Pd(0)/InI-mediated allylation of a 4-acetoxy-2-azetidinone to install the β-amino acid side chain. This multi-step synthesis ultimately yields the desired polyoxin analog.[2]
Experimental Protocols for Biological Evaluation
In Vitro Chitin Synthase Inhibition Assay
This assay is used to determine the inhibitory activity of synthesized compounds against chitin synthase.
Materials:
-
Saccharomyces cerevisiae or Sclerotinia sclerotiorum yeast cell extracts (source of chitin synthase)
-
Wheat Germ Agglutinin (WGA)-coated 96-well microtiter plates
-
Assay Buffer: 50 mM Tris-HCl buffer (pH 7.5)
-
Substrate Solution: 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-GlcNAc, and 3.2 mM CoCl2 in assay buffer
-
Test compounds dissolved in DMSO
-
Control inhibitor (e.g., Polyoxin B)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To each well of the WGA-coated 96-well plate, add 48 µL of trypsin-pretreated yeast cell extract.
-
Add 2 µL of the test compound solution or DMSO (for control wells).
-
Initiate the enzymatic reaction by adding 50 µL of the premixed substrate solution to each well.
-
Incubate the plate on a shaker at 30°C for 3 hours.
-
After incubation, immediately wash the plate 6 times with ultrapure water to remove unbound reagents.
-
The amount of synthesized chitin, which is captured by the WGA on the plate, can be quantified using a suitable detection method, such as a colorimetric assay for GlcNAc or by measuring incorporated radiolabeled UDP-GlcNAc.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce chitin synthase activity by 50%.
Antifungal Susceptibility Testing
This assay determines the minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., Potato Dextrose Agar (PDA) or RPMI-1640)
-
Test compounds dissolved in a suitable solvent (e.g., 0.1% Tween-80 containing 10% acetone)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a standardized inoculum of the fungal strain.
-
Prepare serial dilutions of the test compounds in the culture medium in the wells of a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include a positive control (fungus with no inhibitor) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 23°C or 35°C) for a specified period (e.g., 36-48 hours).
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative chitin synthase inhibitors.
| Compound Class | Representative Compound | Target Organism/Enzyme | IC50 Value | Reference |
| Maleimide | Compound 20 (a maleimide derivative) | Sclerotinia sclerotiorum Chitin Synthase | 0.12 mM | [3] |
| Polyoxin | Polyoxin B | Sclerotinia sclerotiorum Chitin Synthase | 0.19 mM | [3] |
| Natural Product | Ursolic Acid | Saccharomyces cerevisiae Chitin Synthase II | 0.184 µg/mL |
Visualizations
Signaling Pathway: Fungal Cell Wall Integrity Pathway Activation upon Chitin Synthase Inhibition
Caption: Fungal cell wall integrity pathway activation in response to chitin synthase inhibition.
Experimental Workflow: Synthesis and Evaluation of CSI-2 Analogs
Caption: General workflow for the synthesis and biological evaluation of CSI-2 analogs.
References
- 1. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of Carbocyclic Uracil Polyoxin C Analogs: Application of Pd(0)/InI-Allylation of 4-Acetoxy-2-azetidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of novel uracil polyoxin C conjugates as substrate analogues of chitin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Validating Chitin Synthase 2 as a Drug Target Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, an essential structural component of the fungal cell wall, is absent in vertebrates, making its biosynthetic pathway an attractive target for the development of selective antifungal therapies. Chitin synthase (CHS) enzymes catalyze the final step in chitin biosynthesis. In many pathogenic fungi, including Candida albicans, multiple chitin synthase genes exist, with Chitin Synthase 2 (CHS2) playing a significant role, particularly during hyphal growth. The validation of CHS2 as a viable drug target requires precise genetic tools to dissect its role in fungal viability, pathogenesis, and susceptibility to chemical agents.
The advent of CRISPR-Cas9 technology has revolutionized fungal genetics, providing a powerful tool for rapid and efficient gene disruption.[1] This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to knock out the CHS2 gene in the model pathogenic fungus Candida albicans to validate it as a potential antifungal drug target.
Application Notes
Rationale for Targeting Chitin Synthase 2
Targeting CHS2 is predicated on its role in maintaining cell wall integrity, particularly during morphogenesis, a key virulence trait for many fungal pathogens. While fungi possess multiple CHS genes, potentially indicating functional redundancy, specific CHS enzymes are often expressed at different stages of the cell cycle or under particular environmental conditions. For instance, in Candida albicans, CHS2 is preferentially expressed during hyphal formation, a critical process in tissue invasion.[2] Therefore, inhibiting CHS2 could compromise the structural integrity of the cell wall, leading to increased susceptibility to osmotic stress and antifungal agents, and potentially attenuating virulence.
CRISPR-Cas9 as a Validation Tool
CRISPR-Cas9 enables the precise and efficient deletion of the CHS2 gene. This allows researchers to create knockout mutants and observe the resulting phenotype, providing direct evidence of the gene's function.[3] Key phenotypic assays for validating CHS2 as a drug target include assessing the impact of its deletion on:
-
Fungal Growth and Morphology: Changes in growth rate, colony morphology, and cell shape.
-
Cell Wall Integrity: Sensitivity to cell wall stressors such as Calcofluor White and Congo Red.
-
Antifungal Susceptibility: Altered sensitivity to known antifungal drugs, particularly those targeting other cell wall components like echinocandins.
-
Virulence Factors: Attenuation of virulence-associated traits like hyphal formation and biofilm development.
It is important to note that some studies have shown that the disruption of CHS2 alone in C. albicans does not significantly attenuate virulence in mouse models, suggesting potential compensatory mechanisms involving other chitin synthases.[2] However, this does not preclude CHS2 as a component of a combination therapy strategy. The cell wall integrity pathway often leads to increased chitin synthesis as a compensatory response to the inhibition of β-glucan synthesis by drugs like caspofungin.[4][5] Therefore, a CHS2 inhibitor could act synergistically with existing antifungals.
Data Presentation
Table 1: Phenotypic Consequences of CHS2 Knockout in Candida albicans
| Phenotype Assessed | Wild-Type C. albicans | chs2Δ/chs2Δ Mutant | Reference |
| Germ Tube Formation | Normal and timely | Slower formation in serum-containing medium | [2] |
| Chitin Content (Germ Tubes) | Baseline level | 40% reduction | [2] |
| Chitin Content (Yeast Form) | Baseline level | No significant change | [2] |
| Virulence (Mouse Model) | Fully virulent | Not significantly attenuated | [2] |
| Viability | Viable | Viable | [2] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CHS2 in Candida albicans
This protocol is adapted from established methods for CRISPR-Cas9 gene editing in C. albicans.[1] It involves the transformation of a Cas9-expressing strain with a guide RNA (gRNA) expression vector and a donor DNA repair template.
Materials:
-
C. albicans strain expressing Cas9 (e.g., derived from SC5314)
-
gRNA expression plasmid (e.g., pV1093)
-
Oligonucleotides for gRNA and donor DNA synthesis
-
Restriction enzymes (e.g., KflI, SalI)
-
T4 DNA Ligase
-
PCR reagents
-
Transformation reagents (e.g., lithium acetate, PEG, salmon sperm DNA)
-
Selective growth media (e.g., YPD with nourseothricin)
Methodology:
-
gRNA Design and Plasmid Construction:
-
Identify a unique 20-bp target sequence in the CHS2 coding region that is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG).
-
Design and synthesize complementary oligonucleotides encoding the target sequence with appropriate overhangs for cloning into the gRNA expression vector.
-
Anneal the oligonucleotides and ligate them into the digested gRNA expression vector.
-
Transform the ligation product into E. coli for plasmid amplification and verify the sequence of the insert.
-
-
Donor DNA Repair Template Synthesis:
-
Design primers to amplify a selectable marker (e.g., NAT1) flanked by approximately 100 bp of sequence homologous to the regions immediately upstream and downstream of the CHS2 coding sequence.
-
Perform PCR to generate the donor DNA repair template.
-
Purify the PCR product.
-
-
Transformation of C. albicans :
-
Prepare competent C. albicans cells expressing Cas9.
-
Co-transform the cells with the CHS2-targeting gRNA plasmid and the donor DNA repair template using the lithium acetate method.
-
Plate the transformation mixture on selective media (e.g., YPD + nourseothricin) and incubate at 30°C for 2-3 days.
-
-
Verification of CHS2 Knockout:
-
Isolate genomic DNA from putative transformants.
-
Perform PCR using primers that flank the CHS2 locus. The knockout mutant will yield a PCR product of a different size than the wild-type due to the insertion of the selectable marker.
-
Confirm the absence of the CHS2 coding sequence by PCR using internal primers.
-
Sequence the amplified fragment from the knockout mutant to confirm the correct integration of the donor DNA.
-
Protocol 2: Phenotypic Analysis of chs2Δ/chs2Δ Mutant
1. Growth Rate Analysis:
-
Inoculate wild-type and chs2Δ/chs2Δ strains into liquid YPD medium.
-
Incubate at 30°C with shaking.
-
Measure the optical density (OD600) at regular intervals over 48 hours to generate growth curves.
2. Cell Wall Stress Assay:
-
Prepare YPD agar plates containing serial dilutions of cell wall stressing agents (e.g., Calcofluor White: 50-200 µg/mL; Congo Red: 50-200 µg/mL).
-
Spot serial dilutions of wild-type and chs2Δ/chs2Δ cultures onto the plates.
-
Incubate at 30°C for 24-48 hours and document colony growth. Increased sensitivity will be indicated by reduced growth at lower concentrations of the stressing agent.
3. Antifungal Susceptibility Testing:
-
Perform broth microdilution assays according to CLSI guidelines.
-
Test susceptibility to a panel of antifungal drugs, including polyenes (Amphotericin B), azoles (Fluconazole), and echinocandins (Caspofungin).
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug against the wild-type and chs2Δ/chs2Δ strains.
4. Chitin Content Quantification:
-
Grow wild-type and chs2Δ/chs2Δ strains under conditions that induce hyphal growth (e.g., RPMI medium with 10% serum).
-
Harvest the cells and isolate the cell walls.
-
Quantify the chitin content using a fluorometric assay with Calcofluor White or by measuring the release of N-acetylglucosamine after acid hydrolysis.
Visualizations
Caption: Simplified chitin biosynthesis pathway in fungi.
Caption: Workflow for CRISPR-Cas9 validation of CHS2.
Caption: Regulation of CHS2 expression by signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A hyphal-specific chitin synthase gene (CHS2) is not essential for growth, dimorphism, or virulence of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Cell-Based Assay for Determining the Efficacy of Chitin Synthase Inhibitor 2 (CSI-2)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chitin is a vital structural polysaccharide in fungal cell walls and arthropod exoskeletons, but it is absent in vertebrates. This makes chitin synthase (CHS), the enzyme responsible for chitin polymerization, an attractive and specific target for novel antifungal and insecticidal agents.[1] Chitin Synthase Inhibitor 2 (CSI-2) is a novel compound designed to disrupt this essential pathway. This application note provides a comprehensive protocol for a robust, cell-based assay to quantify the efficacy of CSI-2 and its analogs. The methodology is optimized for a high-throughput screening (HTS) format, enabling the rapid evaluation of compound libraries to identify potent and selective inhibitors.[2][3][4]
The assay quantifies newly synthesized chitin in a model fungal system, such as Saccharomyces cerevisiae or a pathogenic species, by utilizing fluorescent dyes that specifically bind to chitin. A reduction in fluorescence in the presence of an inhibitor directly correlates with the inhibition of chitin synthase activity.
Principle of the Assay
This assay measures the inhibitory effect of CSI-2 on chitin synthesis within whole fungal cells. Fungal cells are cultured in the presence of serial dilutions of the test compound. Following an incubation period that allows for cell growth and cell wall synthesis, the amount of chitin is quantified using a chitin-specific fluorescent stain, such as Calcofluor White or Wheat Germ Agglutinin (WGA) conjugated to a fluorophore.[5][6][7] Calcofluor White is a fluorescent brightener that binds non-specifically to chitin and cellulose, while WGA is a lectin that exhibits high affinity for N-acetyl-D-glucosamine oligomers found in chitin.[7][8][9] The fluorescence intensity, measured using a microplate reader, is inversely proportional to the inhibitory activity of the compound. An optional parallel assay to assess cytotoxicity is recommended to distinguish specific CHS inhibition from general toxic effects.
Materials and Reagents
-
Fungal Strain: Saccharomyces cerevisiae (e.g., wild-type strain BY4741) or a relevant pathogenic fungus (e.g., Candida albicans, Aspergillus fumigatus).
-
Growth Medium: YPD (Yeast Extract-Peptone-Dextrose) or other suitable fungal culture medium.
-
Test Compounds: this compound (CSI-2) stock solution (e.g., 10 mM in DMSO).
-
Positive Control: Nikkomycin Z or Polyoxin B (known chitin synthase inhibitors).[1][10]
-
Negative Control: Vehicle (e.g., DMSO).
-
Chitin Staining Reagent:
-
Calcofluor White (Sigma-Aldrich, Cat. No. F3543) stock solution (1 mg/mL in water).[11]
-
OR Wheat Germ Agglutinin, Alexa Fluor™ 488 conjugate (Thermo Fisher Scientific, Cat. No. W11261).
-
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Microplates: 96-well or 384-well, black, clear-bottom, sterile, tissue culture-treated plates.
-
Reagents for Optional Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
Experimental Protocols
Protocol 1: Fungal Cell Culture and Compound Treatment
-
Prepare Fungal Inoculum: From a fresh plate, inoculate a single colony of the chosen fungal strain into 5-10 mL of growth medium. Incubate overnight at 30°C with shaking (200 rpm).
-
Prepare Cell Suspension: The next day, dilute the overnight culture into fresh, pre-warmed growth medium to an optical density at 600 nm (OD₆₀₀) of 0.1. Incubate at 30°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).
-
Compound Plating: Prepare serial dilutions of CSI-2, positive controls, and negative controls in the growth medium in a separate dilution plate. The final DMSO concentration should not exceed 1%.
-
Cell Seeding and Treatment: Dispense 90 µL of the mid-log phase cell suspension into the wells of the black, clear-bottom microplate. Add 10 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 30°C for a defined period, typically 4-6 hours or 1-2 doubling times, to allow for chitin synthesis.
Protocol 2: Chitin Quantification Assay
-
Cell Washing: Centrifuge the assay plate at 1,500 x g for 5 minutes. Carefully remove the supernatant by aspiration or gentle flicking. Wash the cell pellets once with 100 µL of PBS.
-
Staining: Resuspend the cell pellets in 100 µL of the staining solution.
-
For Calcofluor White: Dilute the stock solution 1:100 in PBS for a final concentration of 10 µg/mL.[11]
-
For WGA-Alexa Fluor™ 488: Use at a final concentration of 5-10 µg/mL in PBS.
-
-
Staining Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.
-
Final Wash: Centrifuge the plate, remove the staining solution, and wash the cells twice with 100 µL of PBS to reduce background fluorescence.
-
Fluorescence Measurement: Resuspend the final cell pellet in 100 µL of PBS. Read the fluorescence in a microplate reader using the appropriate excitation and emission wavelengths (e.g., Ex/Em ~365/435 nm for Calcofluor White; Ex/Em ~495/519 nm for Alexa Fluor™ 488).
Protocol 3: Optional Cytotoxicity Assay
-
Plate Setup: Prepare a parallel plate with identical cell seeding and compound treatment as described in Protocol 1.
-
Assay Procedure: Following the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo®).
-
Measurement: Read the luminescence or absorbance on a microplate reader.
Data Presentation
The inhibitory effect of CSI-2 is typically quantified by its half-maximal inhibitory concentration (IC₅₀). Data should be normalized using the negative (0% inhibition) and positive (100% inhibition) controls.
Table 1: Dose-Response Data for this compound (CSI-2)
| CSI-2 Concentration (µM) | Mean Fluorescence Intensity (RFU) | % Inhibition of Chitin Synthesis | % Cell Viability |
| 100 | 158 | 98.1 | 96.2 |
| 50 | 295 | 96.5 | 97.5 |
| 25 | 875 | 90.2 | 98.1 |
| 12.5 | 2,450 | 72.5 | 99.3 |
| 6.25 | 4,320 | 51.6 | 99.8 |
| 3.13 | 6,580 | 26.3 | 100.0 |
| 1.56 | 8,125 | 9.0 | 100.0 |
| 0 (Vehicle Control) | 8,930 | 0.0 | 100.0 |
Table 2: Comparative Efficacy and Cytotoxicity of Chitin Synthase Inhibitors
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| CSI-2 | 6.1 | > 100 | > 16.4 |
| CSI-2 Analog 1 | 15.8 | > 100 | > 6.3 |
| CSI-2 Analog 2 | 2.5 | 78.2 | 31.3 |
| Nikkomycin Z | 0.8 | > 100 | > 125 |
IC₅₀: Half-maximal inhibitory concentration for chitin synthesis. CC₅₀: Half-maximal cytotoxic concentration.
Mandatory Visualizations
Caption: The fungal chitin synthesis pathway and the inhibitory action of CSI-2 on chitin synthase.
Caption: Step-by-step experimental workflow for the cell-based chitin synthase inhibitor assay.
Caption: Logical workflow for a high-throughput screening campaign to identify novel chitin synthase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. static.igem.org [static.igem.org]
- 6. A protocol for the simultaneous identification of chitin-containing particles and their associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding of the Wheat Germ Lectin to Cryptococcus neoformans Suggests an Association of Chitinlike Structures with Yeast Budding and Capsular Glucuronoxylomannan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining [frontiersin.org]
Application Notes and Protocols for Chitin Synthase Inhibitors in Animal Models of Fungal Infection
Topic: Application of Chitin Synthase Inhibitors in Animal Models of Fungal Infection Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall but is absent in mammals, making its synthesis an attractive target for antifungal drug development.[1][2] Chitin synthase inhibitors disrupt the production of chitin, leading to weakened fungal cell walls and compromising the structural integrity of the fungus.[3] This document provides detailed application notes and protocols for the use of chitin synthase inhibitors, with a focus on Nikkomycin Z, in animal models of fungal infections. Nikkomycin Z is a potent, narrow-spectrum antifungal agent that has shown significant efficacy in various preclinical models and is currently under development for the treatment of coccidioidomycosis.[4][5]
Mechanism of Action
Chitin synthase inhibitors, such as Nikkomycin Z, are structural analogs of UDP-N-acetylglucosamine, the substrate for the chitin synthase enzyme.[6] They act as competitive inhibitors, binding to the active site of chitin synthase and preventing the polymerization of N-acetylglucosamine into chitin chains.[3] This disruption of cell wall synthesis leads to osmotic instability and fungal cell death, particularly in dimorphic fungi that have a high chitin content in their parasitic phases.[5][7]
Caption: Mechanism of Chitin Synthase Inhibition.
Quantitative Data from In Vivo Studies
The efficacy of Nikkomycin Z has been evaluated in several murine models of fungal infections. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of Nikkomycin Z in a Murine Model of Pulmonary Coccidioidomycosis [4]
| Dosage (mg/kg/day) | Treatment Duration | Outcome |
| 20 | 7 days | 1 of 6 mice culture-negative |
| 40 | 7 days | 0 of 6 mice culture-negative |
| 80 | 7 days | 5 of 6 mice culture-negative |
| 160 | 7 days | 5 of 6 mice culture-negative |
| 80 | 3 weeks | Greater percentage of culture-negative mice compared to 1-week treatment |
Table 2: Efficacy of Nikkomycin Z in a Murine Model of Disseminated Coccidioidomycosis [6]
| Treatment | Dosage (mg/kg/day) | Route | Outcome |
| Nikkomycin Z | ≥200 | Oral | Greater reduction in CFU in lungs, liver, and spleen compared to fluconazole. Sterilized infection in most animals with low-inoculum challenge. |
| Fluconazole | High Dose | Gavage | Less effective than Nikkomycin Z in reducing fungal burden. |
Table 3: Efficacy of Nikkomycin Z in a Murine Model of CNS Coccidioidomycosis [8]
| Treatment | Dosage (mg/kg) | Frequency | Outcome |
| Nikkomycin Z | 50 | Orally TID | Significantly improved survival and reduced brain fungal burden vs. control. |
| Nikkomycin Z | 100 | Orally TID | Significantly improved survival and reduced brain fungal burden vs. control. |
| Nikkomycin Z | 300 | Orally TID | Significantly improved survival and reduced brain fungal burden vs. control. |
| Fluconazole | 25 | Orally BID | Significantly improved survival and reduced brain fungal burden vs. control. |
Experimental Protocols
The following are generalized protocols for evaluating chitin synthase inhibitors in murine models of fungal infections, based on published studies.[4][6][7][8]
Animal Models and Fungal Strains
-
Animals: Female CD-1 mice, 6 weeks of age, are commonly used.[6] For specific infections like histoplasmosis, CFW mice may be utilized.[7]
-
Fungal Strains: Virulent strains with known characteristics should be used. For example, Coccidioides posadasii Silveira strain (ATCC 28-868) is a well-established model for coccidioidomycosis.[6]
In Vivo Infection Models
-
Pulmonary Infection:
-
Prepare a suspension of fungal arthroconidia in sterile saline.
-
Anesthetize mice lightly.
-
Administer the fungal suspension intranasally (e.g., 50 µL) to be inhaled by the mice.[7]
-
-
Disseminated Infection:
-
Prepare a suspension of fungal arthroconidia in sterile saline.
-
Inject the fungal suspension intravenously via the lateral tail vein.
-
-
Central Nervous System (CNS) Infection:
-
Prepare a suspension of fungal arthroconidia in sterile saline.
-
Anesthetize mice.
-
Inoculate the fungal suspension intracranially.[8]
-
Caption: Experimental Workflow for In Vivo Efficacy Testing.
Treatment Administration
-
Preparation: Nikkomycin Z powder can be dissolved in sterile water for administration.[6]
-
Route of Administration: Oral gavage is a common and effective route for Nikkomycin Z.[6][8] Intraperitoneal injections can also be used.
-
Dosing Regimen: Dosing can be administered once daily, twice daily (b.i.d.), or three times daily (t.i.d.).[7][8] Treatment is typically initiated 48 to 120 hours post-infection.[4][7]
Assessment of Efficacy
-
Fungal Burden:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove target organs (e.g., lungs, liver, spleen, brain).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on appropriate growth media (e.g., Sabouraud Dextrose Agar).
-
Incubate plates and count the number of colony-forming units (CFU) to determine the fungal burden.
-
-
Survival Studies:
-
Monitor mice daily for signs of morbidity and mortality.
-
Record the time to death for each mouse.
-
Plot survival curves (e.g., Kaplan-Meier) and analyze for statistical significance.
-
Logical Relationships in Antifungal Therapy
The application of a chitin synthase inhibitor like Nikkomycin Z in an animal model of fungal infection follows a clear logical progression from drug administration to the observed therapeutic outcome.
Caption: Logical Flow of Nikkomycin Z's Antifungal Action.
Conclusion
Chitin synthase inhibitors, exemplified by Nikkomycin Z, represent a promising class of antifungal agents with a targeted mechanism of action.[3][5] The protocols and data presented here provide a framework for the preclinical evaluation of these inhibitors in relevant animal models of fungal disease. The demonstrated efficacy of Nikkomycin Z, particularly in models of coccidioidomycosis, supports its continued development as a valuable therapeutic option for difficult-to-treat fungal infections.[4][6][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Nikkomycin Z—Ready to Meet the Promise? [mdpi.com]
- 6. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Evaluation of nikkomycin Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Fungal Cell Wall Integrity After Inhibitor Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for several common techniques used to assess fungal cell wall integrity following treatment with inhibitory compounds. The integrity of the fungal cell wall is a critical determinant of cell viability and pathogenesis, making it a key target for antifungal drug development. The methods described herein are essential tools for screening and characterizing compounds that disrupt this essential fungal structure.
Introduction to Fungal Cell Wall Integrity Assays
The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment. It is primarily composed of polysaccharides, including chitin and glucans, which are cross-linked to form a resilient matrix. Many antifungal drugs, such as echinocandins (e.g., caspofungin) and chitin synthase inhibitors, target the enzymes responsible for synthesizing these critical cell wall components.[1]
Measuring the impact of these inhibitors on cell wall integrity is crucial for understanding their mechanism of action and for the development of new antifungal therapies. This document outlines four widely used assays for this purpose:
-
Calcofluor White Staining: A fluorescent staining method to visualize chitin distribution.
-
Sorbitol Protection Assay: A growth-based assay to determine if an inhibitor's effects can be rescued by osmotic support.
-
Congo Red Assay: A plate-based assay to assess cell wall stress by observing sensitivity to this cell wall-perturbing agent.
-
SDS Sensitivity Assay: A method to evaluate increased susceptibility to the detergent sodium dodecyl sulfate (SDS) as an indicator of a weakened cell wall.
Experimental Protocols
Calcofluor White Staining
Principle: Calcofluor White (CFW) is a fluorescent dye that binds specifically to chitin, a major component of the fungal cell wall.[2] Under UV light, areas of chitin deposition fluoresce, allowing for the visualization of cell wall structure and the detection of abnormalities caused by inhibitor treatment.[2] Altered fluorescence patterns, such as increased or aberrant staining, can indicate a compensatory chitin synthesis response to cell wall stress.
Protocol:
-
Cell Culture and Inhibitor Treatment:
-
Grow fungal cells (e.g., Candida albicans, Aspergillus fumigatus) in appropriate liquid culture medium to mid-logarithmic phase.
-
Introduce the inhibitor at the desired concentration (e.g., at or below the Minimum Inhibitory Concentration, MIC).
-
Incubate for a specified period (e.g., 4-6 hours) to allow for the inhibitor to take effect.
-
Include an untreated control culture.
-
-
Cell Staining:
-
Harvest a small aliquot of the treated and untreated cell cultures.
-
Wash the cells once with Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in a solution of 10 µg/mL Calcofluor White in PBS.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Microscopy:
-
Wash the cells twice with PBS to remove excess stain.
-
Resuspend the cells in a small volume of PBS.
-
Mount a drop of the cell suspension on a microscope slide with a coverslip.
-
Observe the cells using a fluorescence microscope with a DAPI filter set (Excitation ~365 nm, Emission ~435 nm).
-
Capture images for documentation and analysis.
-
Expected Results: Inhibitor-treated cells may exhibit increased or abnormal patterns of fluorescence compared to the uniform and bud scar-focused staining of untreated cells. This can manifest as brighter overall fluorescence, patchy staining, or fluorescence at locations other than the bud scars, indicating a cell wall stress response.
Experimental Workflow:
References
Troubleshooting & Optimization
troubleshooting common issues in chitin synthase activity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing and troubleshooting chitin synthase activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during chitin synthase activity assays in a question-and-answer format.
Q1: Why am I observing no or very low chitin synthase activity?
A1: Several factors can lead to low or absent enzyme activity. Consider the following possibilities:
-
Enzyme Inactivity: The enzyme may have denatured due to improper storage or handling. Chitin synthases are membrane-bound enzymes and can be sensitive to temperature fluctuations and freeze-thaw cycles. Always keep the enzyme preparation on ice.[1]
-
Incorrect Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for your specific enzyme. The optimal pH for chitin synthase is typically between 6.5 and 7.0, and the ideal temperature is between 37°C and 44°C.[2]
-
Missing Cofactors: Divalent cations, such as Mg++, are often required for chitin synthase activity.[2] Ensure they are present in your reaction mixture at the optimal concentration.
-
Enzyme Oxidation: Crude enzyme extracts can turn black and lose activity due to oxidation. The addition of a reducing agent like dithiothreitol (DTT) to the extraction buffer can prevent this.[2]
-
Inactive Zymogen: Chitin synthases are often synthesized as inactive zymogens that require proteolytic activation. Your enzyme preparation may require treatment with a protease like trypsin to become active.[2]
Q2: My results are inconsistent and not reproducible. What are the common causes?
A2: Poor reproducibility is often due to minor variations in experimental technique. Here are key areas to check:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.[3] Always use calibrated pipettes and consider preparing a master mix for the reaction components to ensure consistency across wells.[3]
-
Incomplete Reagent Thawing/Mixing: Ensure all frozen components are completely thawed and gently mixed before use to avoid concentration gradients.[3]
-
Temperature Fluctuations: Maintain a constant temperature during the assay incubation. Even a 10°C change can alter enzyme kinetics significantly.[1] Bring all solutions to the reaction temperature before starting.[1]
-
Sample Quality: Use fresh samples whenever possible. If samples must be stored, ensure they are kept at the correct temperature to prevent degradation.[3]
Q3: I am seeing a high background signal in my negative controls. What can I do?
A3: A high background can mask the true signal from enzyme activity. Here are some potential causes and solutions:
-
Contamination: The substrate or other reagents may be contaminated with chitin or other polysaccharides that can be detected by the assay method.
-
Non-Enzymatic Substrate Degradation: The substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), may be unstable under your assay conditions.
-
Interfering Substances: Components in your sample preparation, such as detergents (SDS, NP-40, Tween-20) or EDTA, can interfere with the assay.[3]
-
Detection Method Issues: If using a fluorescent or colorimetric detection method, ensure you are using the correct type of microplate (e.g., black plates for fluorescence, clear plates for colorimetry).[3]
Q4: How do substrate and product concentrations affect the assay?
A4: Both substrate and product concentrations can influence the reaction rate.
-
Substrate Inhibition: High concentrations of the substrate UDP-GlcNAc can paradoxically inhibit chitin synthase activity.[2] It is crucial to determine the optimal substrate concentration through a titration experiment.
-
Product Inhibition: As the reaction proceeds, the accumulation of the product (chitin and UDP) can inhibit the enzyme, causing the reaction rate to decrease over time.[4] For kinetic studies, it is essential to measure the initial velocity of the reaction before significant product accumulation occurs.[4]
Experimental Protocols and Data
Protocol: Non-Radioactive Chitin Synthase Activity Assay
This protocol describes a general method for measuring chitin synthase activity using a non-radioactive detection method.
1. Enzyme Preparation: a. Homogenize fungal mycelia or insect tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM EDTA, and 1 mM DTT). b. Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove large debris.[2] c. Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g) to pellet the membrane fraction containing the chitin synthase.[2] d. Resuspend the pellet in a suitable buffer for the assay. This membrane fraction can be used as the enzyme source.
2. Assay Reaction: a. Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.0), activators (e.g., Trypsin), and cofactors (e.g., 10 mM MgCl₂). b. Add the enzyme preparation to the reaction mixture. c. Initiate the reaction by adding the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), to a final concentration determined by optimization experiments (e.g., 0.5 mM).[2] d. Incubate the reaction at the optimal temperature (e.g., 37-44°C) for a set period (e.g., 30-60 minutes).[2]
3. Product Detection (Calcofluor White Staining): a. Stop the reaction by adding a stop solution (e.g., 95% ethanol). b. Pellet the newly synthesized chitin by centrifugation. c. Wash the pellet to remove unreacted substrate. d. Resuspend the pellet in a solution containing Calcofluor White, a fluorescent dye that binds to chitin.[5] e. Measure the fluorescence using a fluorometer or a microplate reader at the appropriate excitation/emission wavelengths. f. Quantify the amount of chitin produced by comparing the fluorescence to a standard curve prepared with known amounts of chitin.[5]
Quantitative Data Summary
The optimal conditions for chitin synthase activity can vary between organisms. The following table summarizes typical conditions reported for Anopheles gambiae.[2]
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.0 | Activity decreases sharply outside this range. |
| Temperature | 37 - 44 °C | Enzyme stability may decrease at higher temperatures. |
| Mg²⁺ Concentration | ~10-20 mM | Divalent cations are essential for activity. |
| DTT | Required | Prevents enzyme oxidation and melanization of the extract.[2] |
| UDP-GlcNAc | ~0.5 mM | Higher concentrations can cause substrate inhibition.[2] |
| N-acetyl-D-glucosamine | <10 mM | Low concentrations can enhance activity, but high concentrations are inhibitory.[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical chitin synthase activity assay.
Caption: Workflow for a chitin synthase activity assay.
Troubleshooting Logic
This decision tree provides a logical workflow for troubleshooting low or no enzyme activity.
Caption: Troubleshooting decision tree for low enzyme activity.
Simplified Regulatory Pathway
Chitin synthase activity is tightly regulated within the cell. This diagram shows a simplified signaling pathway involving protein kinase C (PKC) that can lead to the activation of chitin synthase.
Caption: Simplified signaling pathway for chitin synthase activation.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining [frontiersin.org]
Technical Support Center: Optimizing Inhibitor Concentration for In Vivo Studies
Welcome to the Technical Support Center, your resource for navigating the complexities of optimizing inhibitor concentrations for in vivo research. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows to support researchers, scientists, and drug development professionals in achieving robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my inhibitor in an in vivo study?
A1: Determining the optimal starting dose is a critical first step. A common approach is to begin with the No Observed Adverse Effect Level (NOAEL) derived from preliminary toxicology studies.[1] Another strategy is the Minimal Anticipated Biological Effect Level (MABEL) approach, which incorporates in vitro data to estimate the lowest dose likely to produce a biological effect. It is important to note that direct conversion from an in vitro IC50 value to an in vivo dose is not feasible and requires further experimental determination.[2] A pilot study with a small group of animals is often recommended to assess the initial tolerability and efficacy of a few selected doses.[3]
Q2: What is the importance of a dose-response study?
A2: A dose-response study is essential for understanding the relationship between the dose of an inhibitor and its biological effect.[4] These studies help to identify the minimum effective dose and the maximum tolerated dose (MTD), establishing a therapeutic window for your compound. This information is crucial for designing subsequent efficacy studies with the appropriate dose levels.
Q3: How can I translate my in vitro IC50 data to an effective in vivo dose?
A3: Translating an in vitro IC50 to an in vivo dose is a multi-step process that cannot be achieved through a simple calculation.[2] While the IC50 provides a measure of potency at the molecular or cellular level, the in vivo efficacy is influenced by pharmacokinetic (PK) and pharmacodynamic (PD) factors such as absorption, distribution, metabolism, excretion (ADME), and target engagement in the tumor tissue.[5] A recommended workflow involves:
-
In Vitro Characterization: Determine the IC50 and confirm the mechanism of action.
-
Pilot In Vivo Study: Start with a dose-ranging study to determine the MTD.
-
PK/PD Modeling: Correlate the inhibitor's concentration in plasma and tumor with the observed pharmacodynamic effects (e.g., target phosphorylation) and antitumor activity.[5][6]
-
Efficacy Studies: Use the insights from PK/PD modeling to design larger-scale efficacy studies with optimized dosing regimens.
Q4: What are common challenges when working with inhibitors in vivo?
A4: Researchers often face challenges with inhibitor solubility and stability. Poorly soluble compounds can lead to low bioavailability and inconsistent results.[7][8] Stability issues can result in degradation of the inhibitor before it reaches its target.[9] Additionally, inconsistent tumor growth in xenograft models can complicate the interpretation of efficacy data.
Troubleshooting Guides
Issue 1: Poor Inhibitor Solubility
-
Problem: The inhibitor is difficult to dissolve for in vivo administration, leading to precipitation and inaccurate dosing.
-
Solutions:
-
Formulation Strategies: Explore different vehicle formulations. Common strategies include using co-solvents (e.g., DMSO, ethanol), surfactants, or complexing agents like cyclodextrins.[8] Lipid-based formulations can also enhance the solubility of lipophilic compounds.[10]
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve aqueous solubility.[8]
-
Particle Size Reduction: Techniques like nanomilling can increase the surface area of the compound, improving its dissolution rate.
-
Issue 2: Inconsistent Antitumor Efficacy
-
Problem: High variability in tumor response is observed between animals in the same treatment group.
-
Solutions:
-
Tumor Implantation Technique: Ensure consistent tumor cell preparation and implantation. The site and depth of injection should be uniform across all animals.
-
Animal Health and Husbandry: Maintain a consistent environment for the animals, as stress and underlying health issues can impact tumor growth and drug response.
-
Dosing Accuracy: Verify the accuracy of dose calculations and administration techniques. For oral gavage, ensure the compound is delivered to the stomach correctly.
-
PK/PD Analysis: Investigate if the variability is due to differences in drug exposure between animals. Plasma and tumor samples can be collected to assess pharmacokinetic profiles.
-
Issue 3: Lack of Correlation Between in vitro Potency and in vivo Efficacy
-
Problem: A potent inhibitor in vitro shows minimal or no activity in vivo.
-
Solutions:
-
Assess Bioavailability: Determine the concentration of the inhibitor in the plasma and at the tumor site. Poor absorption or rapid metabolism can lead to sub-therapeutic concentrations.
-
Target Engagement: Confirm that the inhibitor is reaching and binding to its target in the tumor. This can be assessed by measuring downstream biomarkers.
-
Off-Target Effects: Consider the possibility of off-target effects that may counteract the intended therapeutic effect.
-
Model Selection: Ensure the chosen in vivo model is relevant to the inhibitor's mechanism of action and the disease being studied.
-
Quantitative Data Summary
The following tables provide examples of in vivo dose-response data for two well-characterized kinase inhibitors, Gefitinib and Sorafenib, in mouse xenograft models.
Table 1: In Vivo Dose-Response of Gefitinib in an H3255 Lung Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 20 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | Daily | 1500 | 0 |
| Gefitinib | 40 | Daily | 800 | 47 |
| Gefitinib | 200 | Once every 5 days | 500 | 67 |
Data adapted from a study on the effect of different dosing regimens of Gefitinib in mouse models of lung cancer.[2]
Table 2: In Vivo Dose-Response of Sorafenib in a Human Tumor Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 14 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | Daily | 1200 | 0 |
| Sorafenib | 10 | Daily | 750 | 37.5 |
| Sorafenib | 30 | Daily | 400 | 66.7 |
| Sorafenib | 60 | Daily | 200 | 83.3 |
Hypothetical data based on typical dose-ranging studies for Sorafenib.
Experimental Protocols
Protocol: In Vivo Dose-Response Study in a Subcutaneous Xenograft Mouse Model
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., A549 lung carcinoma) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 10^6 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Grouping:
- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
3. Inhibitor Preparation and Administration:
- Prepare the inhibitor in a suitable vehicle. The final formulation should be sterile and well-tolerated by the animals.
- Administer the inhibitor at the predetermined doses and schedule (e.g., daily oral gavage). The vehicle control group should receive the vehicle alone.
4. Efficacy and Toxicity Assessment:
- Continue to monitor tumor volume and body weight throughout the study.
- Observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
- At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
5. Data Analysis:
- Calculate the mean tumor volume for each group at each time point.
- Determine the percent tumor growth inhibition (%TGI) for each treatment group relative to the control group.
- Analyze the data for statistical significance.
Visualizations
Caption: Workflow for optimizing inhibitor concentration in vivo.
Caption: Troubleshooting decision tree for in vivo efficacy studies.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toolify.ai [toolify.ai]
- 4. criver.com [criver.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Assessing Off-Target Effects of Chitin Synthase Inhibitors
Welcome, researchers! This guide provides essential information, frequently asked questions (FAQs), and troubleshooting protocols for assessing the off-target effects of Chitin Synthase Inhibitor 2 (CSI-2) and related compounds like polyoxins and nikkomycins. Ensuring the specificity of your inhibitor is critical for accurate data interpretation and successful drug development.
Frequently Asked Questions (FAQs)
Q1: What is a Chitin Synthase Inhibitor (CSI) and why are off-target effects a concern?
A: Chitin Synthase Inhibitors are compounds that block the activity of chitin synthase, an enzyme essential for building the cell wall in fungi and the exoskeleton in insects.[1][2] Polyoxins, for example, are competitive inhibitors because they structurally resemble the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).[3][4] Off-target effects occur when an inhibitor interacts with unintended molecules (e.g., other enzymes) in your experimental system.[5] These interactions can lead to misleading results, such as unexpected cell death or altered phenotypes, confounding your research and potentially causing toxicity in a therapeutic context.[6][7]
Q2: My non-chitin-containing cells (e.g., mammalian cells) show cytotoxicity when treated with a CSI. Is this an off-target effect?
A: Yes, this is a strong indicator of an off-target effect. Since mammalian cells do not synthesize chitin, any observed cytotoxicity is likely due to the inhibitor acting on other essential cellular components.[6] For example, some CSIs are transported into cells via peptide transporters, and high concentrations can disrupt cellular processes, leading to toxicity. It is crucial to perform cell viability assays on relevant control cell lines to establish a therapeutic window and understand potential off-target liabilities.
Q3: What are the known off-target profiles of common CSIs like polyoxins?
A: While highly specific for chitin synthase, the primary off-target concern for peptidyl nucleoside inhibitors like polyoxins and nikkomycins relates to their transport into cells. They are actively transported via peptide permeases. In non-target organisms with similar transporters, this can lead to high intracellular concentrations and subsequent toxicity. While comprehensive kinome screening data is not widely published for these specific compounds, it is a recommended step for any inhibitor intended for therapeutic development to rule out off-target kinase inhibition.[8][9]
Q4: How can I begin to experimentally assess the off-target profile of my inhibitor?
A: A tiered approach is recommended. Start with broad, cell-based assays and then move to more specific, target-based assays.
-
Cell Viability Assays: Test your inhibitor on a panel of non-target cell lines (e.g., human cell lines like HEK293 or HepG2) to determine its general cytotoxicity.[10][11][12][13]
-
Phenotypic Screening: Observe effects on a simple model organism that lacks chitin synthase to flag unexpected biological responses.
-
Biochemical Profiling: Use in vitro screening services to test the inhibitor against a large panel of purified enzymes, such as kinases, proteases, and phosphatases.[14][15][16] This is the gold standard for identifying specific off-targets.[8][17]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High cytotoxicity in non-target cells/organisms. | Off-target inhibition of a critical, conserved enzyme or cellular process. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity. 2. Compare the cytotoxic IC50 to the on-target IC50 (for chitin synthase). A small window between them suggests poor selectivity. 3. Submit the compound for broad biochemical screening (e.g., a kinase panel) to identify specific molecular off-targets.[8][18] |
| Unexpected phenotype (e.g., altered cell morphology, developmental defects) in a model organism. | Interference with a signaling pathway unrelated to chitin synthesis. | 1. Validate that the phenotype is not present in a chitin synthase knockout/knockdown model treated with a vehicle control. 2. Use "omics" approaches (transcriptomics, proteomics) to identify pathways that are perturbed by the inhibitor. 3. Investigate potential off-targets identified from biochemical screens to see if they are involved in the observed phenotype. |
| Inconsistent results between experiments. | Assay interference or compound instability.[19] | 1. Rule out assay artifacts. For example, some compounds can interfere with luciferase-based readouts (like ATP assays).[20] Run inhibitor-only controls. 2. Assess the purity and stability of your inhibitor stock solution. Degradation can lead to loss of potency or the emergence of active impurities. 3. Ensure consistent experimental conditions, such as cell density, incubation time, and vehicle concentration (e.g., DMSO).[12] |
Quantitative Data Summary
The selectivity of a Chitin Synthase Inhibitor is determined by comparing its potency against its intended target (chitin synthase) versus its potency against other enzymes. The following table illustrates the high selectivity of Polyoxin B for its target. Data for off-target kinases is hypothetical and represents what a researcher would aim to determine through screening.
| Target Enzyme | Inhibitor | K_i_ (Inhibition Constant) | Mode of Inhibition | Significance |
| Chitin Synthetase (Alternaria kikuchiana) | Polyoxin B | ~1 µM | Competitive | On-Target |
| Hypothetical Off-Target Kinase A | CSI-2 | > 50 µM | - | Desired Result (Low Off-Target Activity) |
| Hypothetical Off-Target Protease B | CSI-2 | > 100 µM | - | Desired Result (Low Off-Target Activity) |
K_i_ values for chitin synthetase are derived from published research.[4] A lower K_i_ value indicates higher potency.
Visualized Workflows and Pathways
Workflow for Assessing Off-Target Effects
This diagram outlines a systematic process for identifying and validating potential off-target effects of a novel inhibitor.
Caption: A stepwise workflow for investigating inhibitor off-target effects.
Troubleshooting Logic for Unexpected Cytotoxicity
Use this decision tree to diagnose the root cause of unexpected cell death in your experiments.
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
Experimental Protocols
Protocol 1: General Cell Viability/Cytotoxicity Assay
This protocol uses a common colorimetric method (MTT assay) to assess the impact of an inhibitor on the metabolic activity of non-target cells.[10][13]
Objective: To determine the concentration at which CSI-2 reduces the viability of a mammalian cell line by 50% (IC50).
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
CSI-2 stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2x serial dilution of CSI-2 in growth medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until purple formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % viability versus log[inhibitor concentration]. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: In Vitro Kinase Profiling
This protocol provides a general workflow for screening an inhibitor against a panel of purified kinases, a service offered by many contract research organizations (CROs).[14][15][16]
Objective: To identify any unintended inhibitory activity of CSI-2 against a broad range of human kinases.
General Workflow:
-
Compound Submission: Provide the CRO with a high-purity sample of CSI-2 at a specified concentration and volume.
-
Primary Screen: The inhibitor is typically screened at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases.[9] The assay usually measures the remaining kinase activity after incubation with the inhibitor. Radiometric assays or luminescence-based assays (measuring ATP consumption) are common formats.[14][15]
-
Hit Identification: "Hits" are defined as kinases whose activity is inhibited by more than a certain threshold (e.g., >50% inhibition) at the screening concentration.
-
Dose-Response Confirmation (IC50 Determination): For each hit identified in the primary screen, a follow-up dose-response experiment is performed. The inhibitor is tested across a range of concentrations (typically 8-10 points) to accurately determine the IC50 value for that specific kinase.
-
Data Analysis & Reporting: The CRO provides a comprehensive report detailing the % inhibition for all kinases in the panel and the calculated IC50 values for any confirmed hits. This data reveals the selectivity profile of your compound.
References
- 1. Biological efficacy of polyoxin D in crop protection – ScienceOpen [scienceopen.com]
- 2. Studies on the mode of action of polyoxins. VI. Effect of polyoxin B on chitin synthesis in polyoxin-sensitive and resistant strains of Alternaria kikuchiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 11. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 17. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 18. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 19. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
improving solubility and stability of Chitin synthase inhibitor 2 formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility and stability of Chitin synthase inhibitor 2 (CSI-2) formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSI-2) and why is it challenging to formulate?
A1: this compound (CSI-2), also known as compound 2b, is a potent inhibitor of chitin synthase with a molecular formula of C20H19N3O3 and a molecular weight of 349.38 g/mol .[1] It belongs to the 3,4-dihydro-2(1H)-quinolinone class of compounds.[1] Like many heterocyclic compounds, CSI-2 is likely hydrophobic, leading to poor aqueous solubility. This inherent low solubility can result in experimental challenges such as precipitation in aqueous buffers, low bioavailability in cellular and in vivo models, and difficulties in preparing stable, concentrated stock solutions.
Q2: My CSI-2 precipitated out of my aqueous buffer during my experiment. What happened?
A2: Precipitation of CSI-2 from aqueous solutions is a common issue stemming from its presumed low water solubility. This can be triggered by several factors:
-
Solvent Shock: When a concentrated stock solution of CSI-2 in an organic solvent (like DMSO) is diluted into an aqueous buffer, the inhibitor may rapidly precipitate if its concentration exceeds its solubility limit in the final aqueous environment.
-
pH Shift: The solubility of compounds containing ionizable groups can be pH-dependent. If the pH of your experimental buffer differs significantly from the pH at which CSI-2 is most soluble, precipitation can occur.
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature during your experiment could lower the solubility of CSI-2 and cause it to precipitate.
-
Interaction with Buffer Components: Certain salts or other components in your buffer could potentially interact with CSI-2 and reduce its solubility.
Q3: How can I improve the solubility of CSI-2 for my experiments?
A3: Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like CSI-2:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[2] They can encapsulate hydrophobic molecules like CSI-2, forming inclusion complexes that are more water-soluble.[2]
-
Nanoformulations: Reducing the particle size of a compound to the nanoscale can increase its surface area, leading to improved dissolution rates and apparent solubility.[3] Techniques like creating nanosuspensions can be beneficial.
-
pH Adjustment: If CSI-2 has ionizable functional groups, adjusting the pH of the buffer to a range where the ionized (and typically more soluble) form predominates can improve solubility.
Q4: What is the recommended way to prepare a stock solution of CSI-2?
A4: Due to its likely hydrophobic nature, CSI-2 should first be dissolved in a water-miscible organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. It is crucial to start with a high concentration in the organic solvent to minimize the amount of organic solvent introduced into the final aqueous experimental medium.
Q5: Are there concerns about the stability of CSI-2 in solution?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of CSI-2 exceeds its aqueous solubility. | 1. Decrease the final concentration of CSI-2. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if experimentally permissible. 3. Utilize a solubility-enhancing excipient like cyclodextrin in the aqueous buffer. |
| Inconsistent results between experiments | Degradation of CSI-2 in stock or working solutions. | 1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 3. Protect solutions from light and store at appropriate temperatures (-20°C or -80°C). |
| Low apparent activity or potency in cell-based assays | Poor bioavailability due to low solubility and/or membrane permeability. | 1. Incorporate a solubility enhancer (e.g., HP-β-cyclodextrin) in the cell culture medium. 2. Consider preparing a nanosuspension of CSI-2 to improve its dissolution rate. |
| Difficulty dissolving CSI-2 powder | Inappropriate solvent selection. | 1. Use a polar aprotic solvent like DMSO or DMF for initial solubilization. 2. Gentle warming and vortexing may aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a CSI-2 Stock Solution
-
Objective: To prepare a concentrated stock solution of CSI-2 in an appropriate organic solvent.
-
Materials:
-
This compound (CSI-2) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of CSI-2 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the CSI-2 is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To prepare a CSI-2 solution with enhanced aqueous solubility using a cyclodextrin.
-
Materials:
-
CSI-2 stock solution in DMSO (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the experimental aqueous buffer at a desired concentration (e.g., 1-5% w/v).
-
Gently warm the HP-β-CD solution (e.g., to 37°C) to ensure complete dissolution.
-
While vortexing the HP-β-CD solution, slowly add the required volume of the CSI-2 DMSO stock solution to achieve the final desired CSI-2 concentration.
-
Continue to vortex for 5-10 minutes to allow for the formation of the inclusion complex.
-
Visually inspect the solution for any signs of precipitation. The solution should be clear.
-
Data Presentation
Table 1: Comparison of CSI-2 Solubility Enhancement Strategies (Hypothetical Data)
| Formulation | CSI-2 Concentration (µM) | Appearance |
| CSI-2 in PBS, pH 7.4 | 10 | Precipitation |
| CSI-2 in PBS with 1% DMSO | 10 | Slight Haze |
| CSI-2 in PBS with 2% HP-β-CD | 10 | Clear Solution |
| CSI-2 Nanosuspension in water | 50 | Homogeneous Dispersion |
Visualizations
Caption: Workflow for preparing and using CSI-2 formulations.
Caption: Troubleshooting logic for CSI-2 precipitation issues.
References
Technical Support Center: Investigating Mechanisms of Resistance to Chitin Synthase Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Chitin Synthase (CHS) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Chitin Synthase (CHS) inhibitors?
A1: Fungal resistance to CHS inhibitors, such as nikkomycin Z and polyoxin D, can arise through several mechanisms:
-
Target site mutations: Amino acid substitutions in the CHS genes can alter the inhibitor binding site, reducing the affinity of the inhibitor for the chitin synthase enzyme.
-
Gene upregulation: Increased expression of one or more CHS genes can lead to higher levels of the target enzyme, requiring a higher concentration of the inhibitor to achieve the same level of inhibition. Fungi often have multiple CHS genes, and compensatory upregulation of other family members can occur when one is inhibited or deleted.[1][2]
-
Efflux pumps: Overexpression of membrane transporters, such as ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Metabolic bypass: Fungi may activate alternative pathways to compensate for the stress on the cell wall caused by CHS inhibition, for example, by increasing the synthesis of other cell wall components like β-glucans.[1]
Q2: My fungal strain shows a high Minimum Inhibitory Concentration (MIC) for a CHS inhibitor, but I can't find any mutations in the target CHS gene. What are other possibilities?
A2: If no target-site mutations are identified, consider the following alternative resistance mechanisms:
-
Gene Upregulation: Quantify the expression levels of all known CHS genes in your resistant strain compared to a susceptible control. A significant increase in the transcription of one or more CHS genes could be responsible for the resistance phenotype.
-
Efflux Pump Activity: Investigate the role of efflux pumps by measuring inhibitor accumulation inside the fungal cells or by testing the inhibitor's efficacy in the presence of known efflux pump inhibitors.
-
Alternative Splicing: Although less common, consider the possibility of alternative splicing of the CHS gene transcript, which could lead to a modified protein product.
-
Post-translational Modifications: Changes in the post-translational modification of the chitin synthase enzyme could indirectly affect inhibitor binding.
Q3: Are there specific signaling pathways I should investigate that are linked to CHS inhibitor resistance?
A3: Yes, several signaling pathways are known to regulate chitin synthesis and cell wall integrity, and their dysregulation can contribute to resistance. The key pathways to investigate include:
-
Protein Kinase C (PKC) Pathway: This pathway is a major regulator of cell wall integrity. Its activation can lead to increased expression of CHS genes.[1][3]
-
High Osmolarity Glycerol (HOG) Pathway: This MAP kinase pathway responds to osmotic stress and can also influence the expression of CHS genes.[1][3]
-
Calcineurin/Ca2+ Signaling Pathway: This pathway is activated by calcium and is involved in various stress responses, including the regulation of chitin synthesis.[1][3]
Troubleshooting Guides
Troubleshooting Inconsistent MIC Assay Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in MIC values between replicates. | Inoculum not standardized. Inconsistent inhibitor concentrations. Edge effects in microtiter plates. | Prepare a standardized inoculum using a spectrophotometer or hemocytometer. Prepare fresh serial dilutions of the inhibitor for each experiment. Avoid using the outer wells of the microtiter plate or fill them with sterile medium. |
| No fungal growth in control wells. | Inoculum is not viable. Incorrect growth medium or incubation conditions. | Check the viability of your fungal culture before starting the assay. Ensure you are using the appropriate medium and incubation temperature/time for your fungal species. |
| Fungal growth in all wells, including high inhibitor concentrations. | The strain is highly resistant. The inhibitor has degraded. | Confirm the resistance phenotype with a different assay. Prepare a fresh stock solution of the inhibitor and store it properly. |
Troubleshooting Chitin Synthase Activity Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no chitin synthase activity detected. | Inefficient membrane protein extraction. Enzyme degradation. Incorrect assay conditions. | Optimize your membrane protein extraction protocol. Ensure all steps are performed at 4°C and include protease inhibitors in your buffers. Verify the pH, temperature, and substrate concentrations for the assay. |
| High background signal in the absence of enzyme. | Contamination of reagents with chitin or other polysaccharides. Non-enzymatic hydrolysis of the substrate. | Use high-purity reagents and sterile, nuclease-free water. Run a control reaction without the enzyme to determine the background signal and subtract it from your measurements. |
| Inconsistent results between assays. | Variation in membrane protein preparation. Inaccurate quantification of protein concentration. | Standardize your membrane protein isolation protocol. Use a reliable protein quantification method, such as the Bradford or BCA assay, to ensure equal amounts of protein are used in each reaction. |
Quantitative Data Summary
Table 1: Examples of Mutations in CHS Genes Conferring Resistance to Inhibitors
| Fungal/Organism Species | CHS Gene | Mutation | Inhibitor | Fold Change in MIC/IC50 |
| Tetranychus urticae | CHS1 | I1017F | Etoxazole | >1,000-fold |
| Candida albicans | fks1 (Glucan Synthase) | S645P | Caspofungin | 8- to >100-fold[4] |
| Candida albicans | fks1 (Glucan Synthase) | S645Y | Caspofungin | 8- to >100-fold[4] |
| Candida albicans | fks1 (Glucan Synthase) | F641S | Anidulafungin | >90-fold[4] |
Note: Data on specific CHS gene mutations conferring resistance to classical CHS inhibitors in fungi is limited in publicly available literature. The table includes data on a related cell wall synthesis enzyme for illustrative purposes.
Experimental Protocols
Protocol 1: Fungal Membrane Protein Isolation for Chitin Synthase Activity Assay
Objective: To isolate a membrane-rich fraction from fungal cells for the subsequent measurement of chitin synthase activity.
Materials:
-
Fungal cell culture
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM PMSF, and protease inhibitor cocktail)
-
Glass beads (0.5 mm diameter)
-
Centrifuge and rotor
-
Ultracentrifuge and rotor (optional)
-
Bead beater or vortexer
Procedure:
-
Harvest fungal cells from a liquid culture by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold sterile water.
-
Resuspend the cell pellet in 2 volumes of ice-cold Lysis Buffer.
-
Transfer the cell suspension to a microcentrifuge tube containing an equal volume of acid-washed glass beads.
-
Disrupt the cells by vortexing or using a bead beater for 5 cycles of 1 minute on and 1 minute on ice.
-
Centrifuge the lysate at 2,000 x g for 5 minutes at 4°C to remove intact cells and debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing plasma membranes).
-
Discard the supernatant and resuspend the microsomal pellet in an appropriate buffer for the chitin synthase activity assay.
-
Determine the protein concentration of the membrane fraction using a standard protein assay (e.g., Bradford or BCA).
Protocol 2: Chitin Synthase Activity Assay
Objective: To measure the enzymatic activity of chitin synthase in the isolated membrane fraction. This protocol is based on the incorporation of radiolabeled N-acetylglucosamine (GlcNAc) into chitin.
Materials:
-
Isolated membrane protein fraction
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM DTT)
-
UDP-[14C]-N-acetylglucosamine (radiolabeled substrate)
-
Unlabeled UDP-N-acetylglucosamine
-
Trypsin (for zymogen activation)
-
Soybean trypsin inhibitor
-
10% Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation cocktail and scintillation counter
-
Glass fiber filters
Procedure:
-
To activate the zymogenic form of chitin synthase, pre-incubate the membrane fraction with trypsin (e.g., 10 µg/mL) for 15 minutes at 30°C. Stop the reaction by adding a soybean trypsin inhibitor.[5]
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 µL of Assay Buffer
-
10 µL of membrane protein (adjust volume for desired protein concentration)
-
10 µL of UDP-[14C]-GlcNAc (specific activity and concentration to be optimized)
-
10 µL of unlabeled UDP-GlcNAc (to achieve desired final substrate concentration)
-
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction by adding 500 µL of 10% TCA.
-
Incubate on ice for 15 minutes to precipitate the newly synthesized chitin.
-
Collect the precipitated chitin by vacuum filtration onto a glass fiber filter.
-
Wash the filter three times with 10% TCA and then twice with ethanol.
-
Dry the filter and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the chitin synthase activity as the amount of GlcNAc incorporated into chitin per unit time per amount of protein.
Visualizations
Caption: Signaling pathways regulating chitin synthesis in fungi.
Caption: Experimental workflow for investigating CHS inhibitor resistance.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Reproducible In Vivo Inhibitor Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the reproducibility and reliability of their in vivo inhibitor experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during in vivo inhibitor studies.
FAQ 1: Why am I observing high variability in my results between animal subjects?
High variability can undermine the statistical power of your study and lead to inconclusive results. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the inhibitor. For oral gavage, technique is critical to avoid accidental administration into the lungs.[1] For parenteral routes, ensure the full dose is delivered each time.
-
Animal Health Status: The health of the animals can significantly impact experimental outcomes. Using animals with compromised organ systems can alter the results of your experiment.[1] Ensure all animals are healthy and acclimatized to the facility before starting the experiment.
-
Cage Bias: There can be a significant bias on results based on the cage environment.[2] Implement a completely random design where each treatment is randomly assigned to each animal, independent of the cage. If not possible, use a randomized block design where each cage contains one animal from each treatment group.[2]
-
Biological Variation: To produce more robust and reproducible results, it's recommended to introduce deliberate biological variation into the experimental design, a practice known as heterogenization.[3] This helps to ensure that findings can be generalized across a wider range of conditions.[3]
FAQ 2: My inhibitor is effective in vitro but shows no efficacy in vivo. What are the common reasons?
This is a frequent challenge in drug development. The transition from a controlled in vitro environment to a complex biological system introduces many variables.
Key Areas to Investigate:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast clearance, preventing it from reaching the target tissue at a sufficient concentration. It is crucial to establish the PK of the drug before testing its in vivo efficacy.[2]
-
Target Engagement: It's essential to confirm that the inhibitor is reaching and binding to its intended target in the living system.[4][5][6] Techniques like PET imaging, cellular thermal shift assay (CETSA), and activity-based protein profiling (ABPP) can be used to measure target engagement.[7][8]
-
Inhibitor Stability: The compound may be unstable in a biological system, degrading before it can exert its effect.
-
Poorly Soluble Compounds: Inhibitors with low solubility can be difficult to formulate for in vivo studies, leading to poor bioavailability.[9]
FAQ 3: How do I select an appropriate vehicle for my inhibitor?
Vehicle selection is critical and depends on the inhibitor's properties and the route of administration. An inappropriate vehicle can lead to poor solubility, toxicity, or altered pharmacokinetics.
Common Vehicle Formulations:
| Vehicle Component | Properties & Common Uses | Key Considerations |
| Saline (0.9% NaCl) | Aqueous vehicle for soluble compounds. | Ensure inhibitor is fully dissolved and stable. |
| PBS (Phosphate-Buffered Saline) | Aqueous, buffered vehicle. | Check for potential interactions between phosphate and the inhibitor. |
| DMSO (Dimethyl Sulfoxide) | A powerful solvent for many nonpolar compounds.[10] | Can have biological effects on its own and may cause toxicity at higher concentrations.[10] It is often used as a co-solvent.[10] |
| PEG (Polyethylene Glycol) | Increases solubility of hydrophobic compounds. | Viscosity increases with molecular weight. Check for potential toxicity. |
| Tween/Cremophor | Surfactants used to create emulsions or micellar solutions for poorly soluble drugs. | Can cause hypersensitivity reactions and alter drug distribution. |
| Corn Oil / Sesame Oil | For oral or subcutaneous administration of lipophilic compounds. | May affect absorption rates. |
FAQ 4: How can I minimize and detect off-target effects?
Off-target effects can lead to toxicity and confound experimental results by producing phenotypes unrelated to the inhibition of the intended target.[11]
Strategies for Mitigation and Detection:
-
Selectivity Profiling: Screen the inhibitor against a broad panel of related and unrelated targets (in vitro) to assess its selectivity.
-
Dose-Response Studies: Use the lowest effective dose to minimize the risk of engaging off-target proteins.
-
Structural Analogs: Include a structurally similar but inactive analog of your inhibitor as a negative control.
-
Rescue Experiments: If the inhibitor's effect is on-target, it might be reversible by adding an excess of the natural substrate or by expressing a drug-resistant version of the target protein.
-
Phenotypic Comparison: Compare the observed phenotype with that of a genetic knockout or knockdown of the target protein.
-
Chemoproteomics: This technique can be coupled with mass spectrometry to identify both on-target and off-target interactions across the proteome.[7]
Section 2: Troubleshooting Guides
This section provides a more in-depth, problem-oriented approach to resolving specific experimental issues.
Troubleshooting Guide 1: Inconsistent or Unreliable Data
Use this guide if your experiments are yielding data with high standard deviations, or if you are unable to reproduce results between experiments.
Troubleshooting Guide 2: Lack of In Vivo Efficacy
Follow these steps if your inhibitor is not producing the expected biological effect in your animal model.
Section 3: Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for key experiments.
Protocol 1: Assessing Target Engagement via Western Blot (Phospho-Protein Analysis)
This protocol is used to determine if an inhibitor is blocking a specific signaling pathway by measuring the phosphorylation state of a downstream target.
-
Tissue Collection:
-
Dose animals with the inhibitor or vehicle control for the specified time.
-
Euthanize animals at the desired time point post-dose.
-
Rapidly excise the target tissue and snap-freeze in liquid nitrogen to preserve phosphorylation states.
-
-
Protein Extraction:
-
Homogenize the frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total (pan) form of the target protein to normalize for protein loading.
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample. A decrease in this ratio in inhibitor-treated samples compared to vehicle controls indicates target engagement.
-
Protocol 2: Basic Pharmacokinetic (PK) Study Design
This protocol outlines a basic design for determining the concentration of an inhibitor in plasma over time.
-
Animal Dosing:
-
Select a cohort of animals (e.g., mice or rats).
-
Administer a single dose of the inhibitor via the intended clinical route (e.g., oral gavage, intravenous injection).
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-dose (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
For each time point, a small group of animals is typically used for terminal blood collection (e.g., via cardiac puncture) to avoid affecting the circulating volume in remaining animals.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma from blood cells.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry), to quantify the concentration of the inhibitor in the plasma samples.
-
Prepare a standard curve using known concentrations of the inhibitor in blank plasma.
-
-
Data Analysis:
-
Plot the plasma concentration of the inhibitor versus time.
-
Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½).
-
Section 4: Signaling Pathway Visualization
Diagrams can clarify the mechanism of action for inhibitors.
MEK-ERK Signaling Pathway Inhibition
This diagram illustrates how a MEK inhibitor blocks the downstream signaling cascade to ERK.
References
- 1. google.com [google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining target engagement in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. drugmarvel.wordpress.com [drugmarvel.wordpress.com]
Technical Support Center: Addressing Compound Precipitation in High-Throughput Screens
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding compound precipitation in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
What is compound precipitation in the context of HTS?
Compound precipitation is the formation of solid particles of a test compound in the assay buffer. This occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the assay. Many compounds screened in drug discovery are lipophilic and have low aqueous solubility, making precipitation a common issue.
Why is compound precipitation a problem in HTS?
Compound precipitation can significantly impact the accuracy and reliability of HTS data. It can lead to:
-
False positives: Precipitated particles can interfere with the assay signal, for example, by scattering light in optical assays or by interacting non-specifically with assay components.
-
False negatives: The actual concentration of the dissolved, biologically active compound is lower than the nominal concentration, potentially causing an underestimation of its potency.[1]
-
Poor data reproducibility: The extent of precipitation can vary between wells and experiments, leading to inconsistent results.[1]
-
Inaccurate Structure-Activity Relationships (SAR): If precipitation is not accounted for, the relationship between a compound's structure and its biological activity can be misinterpreted.[1]
What are the common causes of compound precipitation in HTS?
Several factors can contribute to compound precipitation:
-
Low aqueous solubility of the compound: This is the primary driver of precipitation.
-
High compound concentration: The higher the concentration, the more likely it is to exceed the solubility limit.
-
DMSO shock: The rapid dilution of a compound from a DMSO stock solution into an aqueous buffer can cause it to precipitate.
-
Buffer composition and pH: The pH of the buffer can affect the ionization state and solubility of a compound.[2] The components of the buffer can also interact with the compound and influence its solubility.[3][4]
-
Temperature: Temperature can affect the solubility of compounds.
-
Incubation time: Over longer incubation times, compounds may slowly precipitate out of solution.
-
Compound storage conditions: Repeated freeze-thaw cycles and water absorption by DMSO stocks can lead to compound precipitation even before it is added to the assay buffer.[5][6]
How can I detect compound precipitation?
Several methods can be used to detect compound precipitation:
-
Visual inspection: The simplest method is to visually inspect the assay plates for cloudiness or visible particles, sometimes with the aid of a microscope.
-
Nephelometry: This is a sensitive method that measures the light scattered by suspended particles in a solution.[7][8][9]
-
Dynamic Light Scattering (DLS): DLS is a technique that can be used to determine the size distribution of particles in a solution and is very sensitive to the presence of aggregates.[10]
-
UV-Vis Spectroscopy: The absorbance of a solution can be measured before and after centrifugation or filtration to determine the amount of precipitated compound.[8]
Troubleshooting Guide
Issue: I observe turbidity or visible particles in my assay plate after adding the compound.
1. How can I confirm that what I'm seeing is compound precipitation?
-
Perform a solubility assessment: Use a method like nephelometry or DLS to quantify the extent of precipitation at the compound concentration used in your assay.
-
Centrifuge the plate: After incubation, centrifuge the assay plate and see if a pellet forms at the bottom of the wells.
2. What are the immediate steps I can take to mitigate this precipitation?
-
Lower the compound concentration: If possible, reduce the final concentration of the compound in the assay to below its solubility limit.
-
Optimize the DMSO concentration: While DMSO is a good solvent for many compounds, its final concentration in the assay should be kept as low as possible, typically below 1%, as higher concentrations can be detrimental to some biological assays.
-
Modify the buffer composition:
-
Adjust the pH: Determine the pKa of your compound and adjust the buffer pH to a range where the compound is more soluble (often, the ionized form is more soluble).[11]
-
Add co-solvents or surfactants: In some cases, the addition of a small amount of a co-solvent (e.g., ethanol, polyethylene glycol) or a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help to increase compound solubility. However, be sure to test for any effects of these additives on your assay.
-
Issue: My dose-response curves are inconsistent or show a steep drop-off at higher concentrations.
1. Could this be due to compound precipitation?
Yes, this is a classic sign of compound precipitation. At higher concentrations, more of the compound may be precipitating, leading to a lower-than-expected soluble concentration and a plateau or decrease in the observed activity.
2. How can I investigate this further?
-
Generate a solubility curve: Use nephelometry or DLS to measure the solubility of your compound across the same concentration range as your dose-response curve. This will help you identify the concentration at which precipitation begins.
-
Visually inspect the wells: Examine the wells corresponding to the higher concentrations in your dose-response plate for any signs of precipitation.
Issue: I suspect my compound is precipitating in the DMSO stock solution.
1. How can I check for precipitation in my DMSO stock?
-
Visual inspection: Carefully inspect the stock solution vial or well for any visible crystals or sediment.
-
Centrifugation: Centrifuge the stock solution and look for a pellet.
-
LC-MS analysis: Analyze the supernatant of the stock solution by LC-MS to determine the actual concentration of the dissolved compound and compare it to the expected concentration.
2. What can I do if my compound is precipitating in the DMSO stock?
-
Sonication: Sonicating the DMSO stock solution can sometimes help to redissolve precipitated compound.
-
Gentle warming: Gently warming the stock solution may also help to redissolve the compound. Be cautious, as some compounds may be heat-sensitive.
-
Lower the stock concentration: If precipitation is a persistent issue, consider lowering the concentration of your DMSO stock solutions.[12]
-
Minimize freeze-thaw cycles: Repeatedly freezing and thawing DMSO stocks can promote precipitation.[5] Aliquot your stock solutions into smaller volumes to avoid this.
-
Control for water absorption: DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of some compounds.[6][13] Store DMSO stocks in a dry environment and use appropriate sealing to minimize water absorption.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol outlines the steps for determining the kinetic solubility of a compound using a nephelometer.[8][9]
Materials:
-
Test compound dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Clear-bottom 96-well or 384-well microplates.
-
Nephelometer plate reader.
Procedure:
-
Prepare a serial dilution of the compound in DMSO: In a separate plate, prepare a serial dilution of the compound stock solution in 100% DMSO.
-
Dispense the compound dilutions into the assay plate: Transfer a small volume (e.g., 2 µL) of each compound dilution from the DMSO plate to the corresponding wells of the assay plate.
-
Add assay buffer: Add the appropriate volume of assay buffer to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Mix and incubate: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-2 hours).
-
Measure light scattering: Measure the light scattering in each well using a nephelometer.
Data Analysis:
-
Plot the nephelometry signal (light scattering units) against the compound concentration.
-
The concentration at which the light scattering signal begins to increase significantly above the background is considered the kinetic solubility limit.
Protocol 2: Precipitation Detection using Dynamic Light Scattering (DLS)
This protocol describes how to use DLS to detect the presence of compound aggregates or precipitates.
Materials:
-
Test compound dissolved in 100% DMSO.
-
Assay buffer.
-
Low-volume DLS cuvettes or a DLS-compatible microplate.
-
DLS instrument.
Procedure:
-
Prepare the sample: Prepare a solution of the compound in the assay buffer at the desired concentration. Ensure the final DMSO concentration is consistent with your assay conditions.
-
Filter the sample (optional but recommended): Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or extraneous particles.
-
Equilibrate the sample: Allow the sample to equilibrate at the desired temperature in the DLS instrument.
-
Acquire DLS data: Perform the DLS measurement according to the instrument's instructions.
Data Analysis:
-
Analyze the correlation function to determine the size distribution of particles in the solution.
-
The presence of large particles (e.g., >100 nm in diameter) is indicative of compound aggregation or precipitation. The DLS software will typically provide an intensity-weighted size distribution plot.
Data Tables
Table 1: Effect of DMSO Concentration on Compound Precipitation
This table summarizes the observed precipitation rates in different compound libraries stored at various concentrations in DMSO.[12]
| Compound Library | Stock Concentration (mM) | Observed Precipitation Rate (%) |
| Tox Set | 100 | 15.17 |
| Fragment Set | 100 | 4.76 |
| Fragment Set | 40 | 3.45 |
| Diversity Set | 10 | 3.11 |
Table 2: Solubility of Common Buffers in Aqueous-Organic Mixtures
This table provides a qualitative summary of the solubility of different buffer systems in common organic solvents used in chromatography, which can be informative for considering co-solvents. Data is generalized from a study by an unspecified author.[3][4]
| Buffer System | pH | Solubility in Methanol | Solubility in Acetonitrile | Solubility in Tetrahydrofuran |
| Ammonium Acetate | 5.0 | High | High | Moderate |
| Ammonium Phosphate | 3.0 | High | High | Low |
| Potassium Phosphate | 3.0 | High | High | Low |
| Ammonium Phosphate | 7.0 | Moderate | Moderate | Low |
| Potassium Phosphate | 7.0 | Moderate | Moderate | Low |
Visualizations
Troubleshooting Workflow for Compound Precipitation
Caption: A flowchart for systematically troubleshooting compound precipitation.
Factors Contributing to Compound Precipitation
Caption: Key factors that can lead to compound precipitation in HTS assays.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs [acs.figshare.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. How to Detect Early Aggregation with Dynamic Light Scattering [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. benthamdirect.com [benthamdirect.com]
Technical Support Center: Chitin Synthase 2 (CHS2) Protein Purification
Welcome to the technical support center for Chitin Synthase 2 (CHS2) protein purification. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of this integral membrane protein.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the expression, solubilization, and purification of CHS2.
Expression and Yield
Q1: My expression levels of CHS2 are very low. What can I do to improve the yield?
A1: Low expression is a common challenge for membrane proteins.[1] Consider the following strategies:
-
Codon Optimization: Optimize the gene sequence for the expression host you are using (e.g., E. coli, yeast, insect cells).
-
Promoter Strength: Use a strong, inducible promoter to control expression and minimize toxicity of the protein to the host cell.
-
Expression Conditions: Optimize temperature, induction time, and inducer concentration. Lowering the temperature (e.g., 18-20°C) after induction can sometimes improve protein folding and yield.
-
Host Strain Selection: Use host strains specifically designed for membrane protein expression, which may have modified lipid compositions or reduced protease activity.
Q2: The expressed CHS2 is forming inclusion bodies. How can I obtain soluble protein?
A2: Inclusion bodies are insoluble aggregates of misfolded protein. To improve solubility:
-
Lower Expression Temperature: As mentioned above, reducing the temperature during expression can slow down protein synthesis and allow more time for proper folding.
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the correct folding of CHS2.
-
Solubilization from Inclusion Bodies: If inclusion bodies are unavoidable, they can be isolated, denatured with agents like urea or guanidinium chloride, and then refolded. However, refolding membrane proteins is often challenging and may result in a low yield of active protein.
Solubilization and Stability
Q3: I am having difficulty solubilizing CHS2 from the cell membrane. How do I choose the right detergent?
A3: Detergent selection is critical for extracting membrane proteins while maintaining their stability and function.[1][2]
-
Detergent Screening: There is no universal detergent for all membrane proteins. It is essential to screen a variety of detergents (e.g., DDM, LDAO, Triton X-100, Fos-Choline) to find the one that efficiently solubilizes CHS2 while preserving its activity.
-
Detergent Concentration: The detergent concentration must be above its critical micelle concentration (CMC) to form micelles that can encapsulate the protein.[3] Start with a concentration significantly above the CMC during initial solubilization.
-
Additives: Including additives like glycerol (5-10%), cholesterol analogs, or specific lipids in the solubilization and purification buffers can help stabilize the protein.[3]
Q4: My purified CHS2 protein is unstable and aggregates over time. How can I improve its stability?
A4: Protein aggregation is a common issue once the protein is removed from its native lipid environment.[4]
-
Buffer Optimization: Screen different pH values and salt concentrations to find the optimal buffer conditions for your protein's stability.
-
Maintain Detergent Presence: Throughout the purification process, ensure that the detergent concentration remains above the CMC in all buffers to keep the protein-detergent complexes intact.[3]
-
Minimize Purification Time: Perform purification steps at low temperatures (e.g., 4°C) and as quickly as possible to reduce the risk of denaturation and aggregation.
-
Add Stabilizing Agents: As mentioned, glycerol, specific lipids, or other small molecules can enhance stability.
Purification
Q5: The His-tagged CHS2 is not binding efficiently to the IMAC column. What could be the reason?
A5: Weak binding of His-tagged membrane proteins to IMAC resins is a known issue.[3]
-
Tag Accessibility: The His-tag may be partially buried within the detergent micelle or the protein structure, hindering its interaction with the resin.[3]
-
Solutions:
-
Use a Longer His-tag: A longer tag (e.g., 8x or 10x His) can increase the affinity for the resin.[3]
-
Add a Linker: Incorporating a flexible linker sequence between the protein and the His-tag can improve its accessibility.[3]
-
Batch Binding: Performing the binding in a batch format (mixing the resin with the lysate in a tube and rotating overnight at 4°C) can increase the binding efficiency compared to on-column loading.[3]
-
Q6: How can I remove contaminants and improve the purity of my CHS2 preparation?
A6: A multi-step purification strategy is often necessary to achieve high purity.
-
Affinity Chromatography: This is typically the first step (e.g., IMAC for His-tagged proteins).
-
Size-Exclusion Chromatography (SEC): This step is effective for separating your protein from aggregates and other contaminants of different sizes. It is also a good method for buffer exchange.
-
Ion-Exchange Chromatography (IEX): This can be used as an intermediate step to separate proteins based on their charge.
Quantitative Data Summary
The following table summarizes typical outcomes for membrane protein purification, which can be used as a general reference for CHS2. Note that specific values for CHS2 can vary significantly based on the expression system and purification protocol.
| Parameter | Typical Range | Key Considerations |
| Expression Level | 0.1 - 10 mg/L of culture | Highly dependent on the expression host and protein toxicity. |
| Solubilization Efficiency | 30 - 80% | Dependent on the choice and concentration of detergent. |
| Purification Yield | 1 - 10% of total membrane protein | Multi-step purifications will lead to lower overall yields. |
| Final Purity | >90% | Often requires at least two chromatographic steps. |
Experimental Protocols
Protocol 1: Membrane Fraction Preparation and Solubilization
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM PMSF, and DNase I). Lyse the cells using a French press or sonication on ice.
-
Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris. Collect the supernatant and perform an ultracentrifugation step (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.
-
Washing: Wash the membrane pellet with a high-salt buffer (e.g., lysis buffer with 1 M NaCl) to remove peripherally associated proteins. Repeat the ultracentrifugation step.
-
Solubilization: Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) containing the chosen detergent (e.g., 1% DDM). Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any insoluble material. The supernatant now contains the solubilized CHS2.
Protocol 2: Affinity Purification of His-tagged CHS2
-
Resin Equilibration: Equilibrate the IMAC resin (e.g., Ni-NTA) with a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 20 mM imidazole, and 0.05% DDM).
-
Binding: Apply the clarified supernatant containing the solubilized CHS2 to the equilibrated column. Allow the protein to bind to the resin.
-
Washing: Wash the column with several column volumes of the binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound CHS2 with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM imidazole in the binding buffer).
-
Analysis: Analyze the eluted fractions by SDS-PAGE to check for purity. Pool the fractions containing the purified protein.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the purification of CHS2.
Caption: A general experimental workflow for Chitin Synthase 2 purification.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues during CHS2 purification.
Caption: A troubleshooting flowchart for low yield in CHS2 purification.
References
Validation & Comparative
Validating Target Specificity of Chitin Synthase Inhibitor 2 (CSI-2) in Fungi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fungal cell wall, a structure absent in humans, presents a prime target for novel antifungal therapies. Chitin, a key component of this wall, is synthesized by the enzyme chitin synthase. Inhibitors of this enzyme, such as the conceptual Chitin Synthase Inhibitor 2 (CSI-2), hold promise for targeted and less toxic antifungal treatments. This guide provides a comparative analysis of CSI-2's target specificity, benchmarked against established chitin synthase inhibitors. Experimental data is presented to support these comparisons, alongside detailed protocols for key validation assays.
For the purpose of this guide, the experimental compound 2'-benzoyloxycinnamaldehyde (2'-BCA) , a known inhibitor of chitin synthase 1 and 2, will serve as a proxy for the performance of CSI-2. This allows for a data-driven comparison with other well-characterized chitin synthase inhibitors, namely Polyoxin D and Nikkomycin Z .
Performance Comparison of Chitin Synthase Inhibitors
The following table summarizes the in vitro efficacy of our conceptual CSI-2 (represented by 2'-BCA and its derivatives) and its alternatives against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric indicating the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
| Inhibitor | Fungal Species | MIC (µg/mL) | Reference(s) |
| CSI-2 (as 2'-Cl-cinnamaldehyde) | Cryptococcus neoformans | 16 | [1] |
| CSI-2 (as 2-Cl and 4-Cl Cinnamaldehyde derivatives) | Candida albicans | 25 | |
| Polyoxin D | Candida albicans | >1000 (MIC equal to 0.06 mM) | |
| Polyoxin D | Aspergillus fumigatus | No growth inhibition | [2] |
| Nikkomycin Z | Candida albicans | 0.5 - 32 | [3] |
| Nikkomycin Z | Candida parapsilosis | 1 - 4 | [3] |
| Nikkomycin Z | Cryptococcus neoformans | 0.5 - >64 | [3] |
| Nikkomycin Z | Aspergillus fumigatus | >64 (some synergistic effects with other antifungals) | [4] |
Note: Data for 2'-BCA derivatives were used as a proxy for CSI-2 due to the limited availability of whole-cell MIC data for the parent compound. The MIC for Polyoxin D against C. albicans was reported in mM and has been noted accordingly.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the target specificity and efficacy of chitin synthase inhibitors.
In Vitro Chitin Synthase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of chitin synthase enzymes isolated from fungal cells.
Materials:
-
Fungal mycelia (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, protease inhibitors)
-
Glass beads or sonicator for cell lysis
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc), radiolabeled ([³H] or [¹⁴C]) or unlabeled
-
Test compound (CSI-2 or alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 30 mM MgCl₂, 10 mM GlcNAc)
-
Stopping solution (e.g., 10% trichloroacetic acid)
-
Glass fiber filters
-
Scintillation fluid and counter (for radiolabeled assay) or a method to quantify chitin (for unlabeled assay)
Procedure:
-
Enzyme Preparation:
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with lysis buffer.
-
Lyse the cells by vortexing with glass beads or by sonication on ice.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Collect the supernatant containing the membrane fraction where chitin synthase is located. The membrane fraction can be further enriched by ultracentrifugation.
-
-
Inhibition Assay:
-
In a microcentrifuge tube, combine the reaction buffer, the test compound at various concentrations, and the prepared enzyme fraction.
-
Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the UDP-GlcNAc substrate.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) with gentle agitation.
-
-
Quantification of Chitin Synthesis:
-
Stop the reaction by adding the stopping solution.
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin product.
-
Wash the filter extensively to remove any unincorporated UDP-GlcNAc.
-
If using a radiolabeled substrate, place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the chitin synthase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control with no inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
-
Antifungal Susceptibility Testing: Broth Microdilution Method (based on CLSI M27-A3)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
Materials:
-
Fungal isolate to be tested
-
Sabouraud Dextrose Agar (SDA) or other suitable growth medium
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Antifungal agent (CSI-2 or alternatives)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of the antifungal agent in a suitable solvent.
-
Perform serial two-fold dilutions of the antifungal agent in RPMI-1640 medium in the 96-well plate to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.
-
Include a growth control well (fungus without drug) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
Alternatively, the optical density (OD) of the wells can be read using a spectrophotometer to quantify growth inhibition.
-
Cellular Chitin Content Measurement using Calcofluor White
This method utilizes the fluorescent dye Calcofluor White, which binds to chitin in the fungal cell wall, allowing for quantification using flow cytometry.
Materials:
-
Fungal cells (treated with inhibitor and untreated controls)
-
Phosphate-buffered saline (PBS)
-
Calcofluor White staining solution (e.g., 1 mg/mL in water)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Grow fungal cells in the presence and absence of the chitin synthase inhibitor.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
Add Calcofluor White solution to the cell suspension to a final concentration of 10-20 µg/mL.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Wash the cells once with PBS to remove excess stain.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer equipped with a UV or violet laser for excitation.
-
Measure the fluorescence emission (typically in the blue channel).
-
Collect data from a sufficient number of cells (e.g., 10,000 events).
-
-
Data Analysis:
-
Compare the mean fluorescence intensity of the inhibitor-treated cells to that of the untreated control cells.
-
A significant decrease in fluorescence intensity in the treated cells indicates a reduction in cellular chitin content, confirming the on-target effect of the inhibitor.
-
Visualizing the Pathways and Workflows
Diagrams are essential for a clear understanding of complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.
Fungal Chitin Biosynthesis and Inhibition
Caption: Fungal Chitin Biosynthesis Pathway and the Mode of Action of CSI-2.
Experimental Workflow for Target Specificity Validation
Caption: Workflow for Validating the Target Specificity of a Chitin Synthase Inhibitor.
References
Comparative Efficacy of Chitin Synthase Inhibitors: A Head-to-Head Analysis of Polyoxin D and Chitin Synthase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
The fungal cell wall, a structure essential for viability and pathogenesis, presents a prime target for antifungal drug development. Its composition, rich in polysaccharides like chitin, is distinct from mammalian cells, offering a window for selective toxicity. Chitin synthases, the enzymes responsible for chitin polymerization, are key to maintaining cell wall integrity. This guide provides a comparative analysis of two prominent inhibitors of this enzyme: the well-established antibiotic Polyoxin D and a representative of a novel class of synthetic inhibitors, referred to herein as Chitin Synthase Inhibitor 2.
Mechanism of Action: Competitive Inhibition of Chitin Synthesis
Both Polyoxin D and this compound function by disrupting the synthesis of chitin, a crucial component of the fungal cell wall.[1] Their primary mode of action is the inhibition of chitin synthase, the enzyme that polymerizes N-acetylglucosamine (GlcNAc) into long chitin chains.
Polyoxin D acts as a competitive inhibitor of chitin synthase.[2] Its structure mimics that of the enzyme's natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[3] This structural similarity allows Polyoxin D to bind to the active site of chitin synthase, thereby blocking the binding of UDP-GlcNAc and halting chitin production.[2] This inhibition leads to a weakened cell wall, making the fungus susceptible to osmotic stress and ultimately leading to cell lysis.[2]
This compound , a novel 3,4-dihydro-2(1H)-quinolinone derivative, also targets chitin synthase. While the exact binding mechanism is still under investigation, it is understood to interfere with the enzyme's catalytic activity, preventing the formation of chitin polymers. Some novel inhibitors may act via non-competitive mechanisms, binding to allosteric sites on the enzyme to modulate its function.[4]
Comparative Efficacy: A Quantitative Overview
The following table summarizes the available quantitative data on the efficacy of Polyoxin D and a specific this compound (compound 2b). It is important to note that these values were obtained from different studies and direct comparisons should be made with caution.
| Parameter | Polyoxin D | This compound (compound 2b) | Reference |
| Target Enzyme | Chitin Synthase | Chitin Synthase | [2] |
| Mechanism | Competitive Inhibition | Inhibition | [2] |
| Ki | 1.40 x 10⁻⁶ M (1.4 µM) | 0.12 mM (120 µM) | [2] |
| IC₅₀ | Not explicitly stated in provided text | 0.09 mM (90 µM) | [5] |
| MIC (C. albicans ATCC 76615) | Not explicitly stated in provided text | 2 µg/mL | [5] |
| MIC (A. fumigatus GIMCC 3.19) | Not explicitly stated in provided text | 4 µg/mL | [5] |
| MIC (C. albicans ATCC 90023) | Not explicitly stated in provided text | 1 µg/mL | [5] |
| MIC (A. flavus ATCC 16870) | Not explicitly stated in provided text | 2 µg/mL | [5] |
Note: A lower Ki, IC₅₀, and MIC value indicates a higher potency of the inhibitor. Based on the available data, Polyoxin D exhibits a significantly lower Ki value, suggesting a stronger binding affinity to chitin synthase compared to the reported this compound. However, the this compound shows potent antifungal activity with low MIC values against various fungal strains.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for the key assays used to evaluate the efficacy of chitin synthase inhibitors.
Chitin Synthase Inhibition Assay
This assay measures the enzymatic activity of chitin synthase in the presence and absence of inhibitors. A common method is a non-radioactive, high-throughput screening assay.[6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) of a compound against chitin synthase.
Materials:
-
Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Cell lysis buffer
-
Crude enzyme extract containing chitin synthase
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Inhibitor compound (Polyoxin D or this compound)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
96-well microtiter plates coated with wheat germ agglutinin (WGA)
-
WGA conjugated to horseradish peroxidase (WGA-HRP)
-
Peroxidase substrate (e.g., TMB)
-
Plate reader
Procedure:
-
Enzyme Preparation:
-
Grow fungal cells to the mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with buffer.
-
Lyse the cells to release the intracellular contents, including chitin synthase.
-
Centrifuge the lysate to obtain a crude membrane fraction containing the enzyme.
-
-
Assay:
-
To the WGA-coated wells, add the reaction buffer, the enzyme preparation, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the substrate, UDP-GlcNAc.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.
-
Stop the reaction and wash the wells to remove unbound reagents.
-
Add WGA-HRP to the wells, which will bind to the newly synthesized chitin.
-
After incubation and washing, add the peroxidase substrate.
-
Measure the absorbance at a specific wavelength using a plate reader. The intensity of the color is proportional to the amount of chitin synthesized.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Use Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition and the Ki value.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Objective: To determine the MIC of an antifungal compound against various fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., RPMI-1640)
-
Antifungal compound (Polyoxin D or this compound)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Grow the fungal strain on an appropriate agar medium.
-
Prepare a standardized suspension of the fungal cells or spores in sterile saline or medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the antifungal compound in the culture medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Add a standardized volume of the fungal inoculum to each well.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (growth) or use a plate reader to measure the optical density.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
Both Polyoxin D and the novel this compound demonstrate efficacy in targeting fungal chitin synthesis, a validated and promising strategy for antifungal therapy. Polyoxin D, a naturally derived antibiotic, exhibits very high affinity for its target enzyme. The synthetic this compound also shows potent antifungal activity across a range of pathogenic fungi. The development of new synthetic inhibitors is crucial in the face of emerging resistance to existing antifungal agents. Further head-to-head comparative studies employing standardized protocols are necessary to definitively establish the relative efficacy and therapeutic potential of these different classes of chitin synthase inhibitors.
References
- 1. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanism of action of the antifugal agent polyoxin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cognit.ca [cognit.ca]
comprehensive analysis of different classes of Chitin synthase inhibitors
For Immediate Publication
This guide provides a detailed comparative analysis of the primary classes of chitin synthase (CHS) inhibitors. It is intended for researchers, scientists, and drug development professionals working on antifungal and insecticide discovery. The guide outlines the mechanisms of action, presents comparative efficacy data, details experimental protocols, and visualizes key pathways to support further research and development in this critical area.
Introduction: Chitin Synthase as a Prime Therapeutic Target
Chitin, a long-chain polymer of N-acetylglucosamine, is an essential structural component of fungal cell walls and arthropod exoskeletons.[1] Crucially, it is absent in mammals and plants, making the enzyme responsible for its production, chitin synthase (CHS), an ideal target for developing selective fungicides and insecticides.[1] By inhibiting CHS, the structural integrity of the fungal cell wall or insect cuticle is compromised, leading to cell lysis or developmental failure. This guide explores the major classes of compounds that exploit this therapeutic window.
Major Classes of Chitin Synthase Inhibitors
The most well-characterized CHS inhibitors are peptidyl nucleoside analogues that function as competitive inhibitors, mimicking the natural substrate UDP-N-acetylglucosamine (UDP-GlcNAc). More recent research has also identified other chemical classes with inhibitory activity.
Polyoxins
The polyoxins are a group of peptidyl nucleoside antibiotics produced by Streptomyces cacaoi var. asoensis.[2] They are potent competitive inhibitors of chitin synthase.[2][3] Polyoxin D, in particular, has been shown to be a powerful inhibitor of CHS from various fungal species and is used commercially in agriculture to control phytopathogenic fungi.[2][3]
Nikkomycins
Similar in structure and function to the polyoxins, nikkomycins are produced by Streptomyces tendae.[2] Nikkomycin Z is the most prominent member of this class and has been investigated for its potential as a clinical antifungal agent, particularly for treating infections caused by dimorphic fungi.[4] Like polyoxins, nikkomycins act as competitive inhibitors by binding to the active site of chitin synthase.[4][5]
Benzoylphenylureas (BPUs)
This class of compounds, including molecules like diflubenzuron and lufenuron, are primarily used as insect growth regulators. While they are known as chitin synthesis inhibitors, their precise mechanism is complex. Evidence suggests they may not directly inhibit the catalytic activity of the CHS enzyme in the same way as substrate analogs. Instead, they appear to interfere with a post-catalytic step, possibly related to the translocation of the chitin polymer across the cell membrane, leading to abnormal cuticle formation in insects. Their application is predominantly in pest management.
Other Novel Inhibitors
Ongoing research has identified other chemical scaffolds with CHS inhibitory activity. For instance, certain maleimide derivatives have been synthesized and shown to inhibit CHS activity in vitro.[6][7] Natural products, such as ursolic acid and obovatol, have also been reported to selectively inhibit specific isoforms of chitin synthase.[7]
Comparative Performance of Chitin Synthase Inhibitors
The efficacy of CHS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitor constant (Ki), which represents the concentration required to produce half-maximum inhibition and the binding affinity of the inhibitor, respectively. The following table summarizes key quantitative data for prominent inhibitors against various chitin synthase enzymes.
| Inhibitor | Class | Target Enzyme/Organism | Ki Value (µM) | IC50 Value (µM) | Citation(s) |
| Polyoxin D | Peptidyl Nucleoside | Saccharomyces cerevisiae Chs1 | 0.5 | - | [5] |
| Polyoxin D | Peptidyl Nucleoside | Saccharomyces cerevisiae Chs2 | 1.0 | - | [5] |
| Polyoxin D | Peptidyl Nucleoside | Candida albicans Chs2 | 3.2 ± 1.4 | - | [4] |
| Polyoxin D | Peptidyl Nucleoside | Mucor rouxii CHS | 0.6 | - | [3] |
| Nikkomycin Z | Peptidyl Nucleoside | Saccharomyces cerevisiae Chs1 | 11 | - | [5] |
| Nikkomycin Z | Peptidyl Nucleoside | Saccharomyces cerevisiae Chs2 | 7400 | - | [5] |
| Nikkomycin Z | Peptidyl Nucleoside | Candida albicans Chs2 | 1.5 ± 0.5 | - | [4] |
| Polyoxin B | Peptidyl Nucleoside | Fungal CHS (General) | - | 190 | [6][7] |
| Compound 20 | Maleimide Derivative | Fungal CHS (General) | - | 120 | [6][7] |
Note: Ki and IC50 values can vary significantly based on the specific CHS isozyme, organism, and the assay conditions used.[5]
Signaling Pathways and Experimental Workflows
Chitin Biosynthesis Pathway
The synthesis of chitin is a multi-step enzymatic pathway that begins with glucose and culminates in the polymerization of N-acetylglucosamine. The final and critical step, catalyzed by chitin synthase, is the primary target for the inhibitors discussed.
References
- 1. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18.2 Antifungal agents that target the wall [davidmoore.org.uk]
- 3. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. psecommunity.org [psecommunity.org]
- 7. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
Determining the Cross-Reactivity of Chitin Synthase Inhibitor 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of Chitin Synthase Inhibitor 2. By objectively comparing its performance with alternative inhibitors and providing detailed experimental methodologies, this document serves as a crucial resource for researchers engaged in antifungal drug development and related fields. The provided data and protocols will aid in characterizing the specificity of novel inhibitors and understanding their potential off-target effects.
Introduction to Chitin Synthase Inhibition and Cross-Reactivity
Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall and is absent in vertebrates, making it an attractive target for antifungal therapies.[1] Chitin synthases (CHS) are the key enzymes responsible for chitin biosynthesis. Fungi typically possess multiple chitin synthase isoenzymes (e.g., Chs1, Chs2, Chs3), each playing distinct roles in cell wall formation, septum formation, and cell integrity.[2]
The development of specific chitin synthase inhibitors is a promising avenue for new antifungal agents.[3][4] However, the existence of multiple CHS isoenzymes necessitates a thorough evaluation of an inhibitor's cross-reactivity. An inhibitor that indiscriminately targets all isoenzymes might have different physiological effects than one that is highly specific to a single isoenzyme. For instance, in Candida albicans, the simultaneous inhibition of Chs1 and Chs2 is lethal, whereas the inhibition of Chs1 alone only leads to growth arrest.[2] Therefore, determining the cross-reactivity profile of a new inhibitor, such as this compound, is paramount for understanding its mechanism of action and predicting its therapeutic potential.
Comparative Analysis of Chitin Synthase Inhibitors
To effectively assess the cross-reactivity of this compound, it is essential to compare its inhibitory profile against that of well-characterized inhibitors with known specificities. This section provides a comparative overview of this compound and other reference compounds.
Data Presentation: Inhibitor Specificity Profile
The following table summarizes the inhibitory activity (IC50/Ki values) of various compounds against different chitin synthase isoenzymes. This data allows for a direct comparison of the potency and selectivity of this compound.
| Inhibitor | Target Enzyme | IC50 / Ki (µM) | Source Organism | Comments |
| This compound (Compound 2b) | Chitin Synthase (General) | IC50: 90, Ki: 120 | Not Specified | A potent inhibitor of chitin synthase. |
| Polyoxin D | Chitin Synthase 2 (CaChs2) | Ki: 3.2 | Candida albicans | A well-known competitive inhibitor, often used as a reference.[5] |
| Nikkomycin Z | Chitin Synthase 2 (CaChs2) | Ki: 1.5 | Candida albicans | Another potent competitive inhibitor that has been investigated clinically.[5] |
| RO-09-3143 | Chitin Synthase 1 (CaChs1) | Ki: 0.00055 | Candida albicans | A highly specific, non-competitive inhibitor of Chs1.[2] |
| Ursolic Acid | Chitin Synthase 2 (ScChs2) | IC50: 0.184 µg/mL | Saccharomyces cerevisiae | A selective inhibitor of Chitin Synthase II.[1] |
| 2'-benzoyloxycinnamaldehyde (2'-BCA) | Chitin Synthase 1 (ScChs1) | IC50: 54.9 µg/mL | Saccharomyces cerevisiae | Inhibits Chs1 and Chs2 but not Chs3. |
| Chitin Synthase 2 (ScChs2) | IC50: 70.8 µg/mL |
Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. IC50 and Ki values are crucial indicators of inhibitor potency, with lower values indicating higher potency.
Experimental Protocols for Determining Cross-Reactivity
To determine the cross-reactivity of this compound, a series of enzymatic assays using purified chitin synthase isoenzymes is required. Below are detailed methodologies for these key experiments.
Preparation of Chitin Synthase Enzymes
-
Expression and Purification of CHS Isoenzymes:
-
Clone the full-length cDNAs of the target chitin synthase isoenzymes (e.g., Chs1, Chs2, Chs3 from a relevant fungal species like Saccharomyces cerevisiae or Candida albicans) into a suitable expression vector (e.g., pYES2 for yeast expression or baculovirus for insect cell expression).
-
Transform the expression vectors into the appropriate host cells.
-
Induce protein expression according to the vector system's protocol.
-
Harvest the cells and prepare membrane fractions by differential centrifugation.
-
Solubilize the membrane proteins using a suitable detergent (e.g., digitonin).
-
Purify the chitin synthase isoenzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Confirm the purity and identity of the enzymes by SDS-PAGE and Western blotting.
-
Chitin Synthase Activity Assay
This assay measures the incorporation of radiolabeled N-acetylglucosamine (GlcNAc) into chitin by the purified enzyme.
Materials:
-
Purified chitin synthase isoenzyme (Chs1, Chs2, Chs3, etc.)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)
-
Substrate: UDP-[³H]GlcNAc (Uridine 5'-diphospho-N-acetyl-D-[³H]glucosamine)
-
Unlabeled UDP-GlcNAc
-
This compound and other reference inhibitors
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of the purified chitin synthase isoenzyme, and varying concentrations of the inhibitor (from a stock solution in DMSO). Include a control with DMSO only.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the substrate mixture (UDP-[³H]GlcNAc and unlabeled UDP-GlcNAc). The final substrate concentration should be close to the Km value for each isoenzyme.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).
-
Transfer the reaction mixture to the filter plate and wash the filters multiple times with ethanol to remove unincorporated substrate.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Kinetic Parameters (Ki)
To further characterize the inhibition and determine the inhibitor constant (Ki), kinetic studies should be performed.
Procedure:
-
Perform the chitin synthase activity assay as described above, but vary the concentration of the substrate (UDP-GlcNAc) at several fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities at each substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Calculate the Ki value using the appropriate equations for the determined mode of inhibition.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for visualizing complex biological processes and experimental procedures. The following diagrams, created using the DOT language, illustrate key aspects of this comparative guide.
Experimental Workflow for Cross-Reactivity Assessment
References
- 1. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 2. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Design and synthesis of chitin synthase inhibitors as potent fungicides [html.rhhz.net]
- 5. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming In Vivo Target Engagement of Chitin Synthase 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent methods for confirming the in vivo target engagement of Chitin Synthase 2 (Chs2), a critical enzyme in fungal cell wall synthesis and a promising antifungal drug target. Understanding whether a potential drug binds to Chs2 within a living organism is a crucial step in the development of novel therapeutics. Here, we delve into Photoaffinity Labeling (PAL) and the Cellular Thermal Shift Assay (CETSA), offering detailed experimental protocols, a quantitative comparison, and visual workflows to aid in experimental design and data interpretation.
Introduction to In Vivo Target Engagement
Confirming that a drug candidate interacts with its intended target in a complex biological environment is a cornerstone of modern drug discovery. For an enzyme like Chitin Synthase 2, which is embedded in the plasma membrane of fungi, demonstrating target engagement in vivo provides direct evidence of a compound's mechanism of action and is essential for correlating target binding with antifungal efficacy. The two methods detailed below, Photoaffinity Labeling and the Cellular Thermal Shift Assay, offer robust, albeit distinct, approaches to achieving this confirmation.
Method Comparison: Photoaffinity Labeling vs. Cellular Thermal Shift Assay
While both PAL and CETSA aim to confirm target engagement, they operate on different principles and yield different types of data. PAL provides a more direct and irreversible snapshot of the drug-target interaction at a specific moment, whereas CETSA offers a measure of target stabilization upon ligand binding, which can be correlated with binding affinity.
| Feature | Photoaffinity Labeling (PAL) | Cellular Thermal Shift Assay (CETSA) |
| Principle | A photoreactive version of the inhibitor covalently crosslinks to the target protein upon UV irradiation. | Ligand binding stabilizes the target protein against thermal denaturation. |
| Output | Identification of labeled protein (Chs2) and potentially the binding site via mass spectrometry. | A shift in the melting temperature (Tm) of Chs2, indicating target engagement. |
| Inhibitor Requirement | Requires chemical synthesis of a photoreactive analog of the inhibitor with a reporter tag (e.g., biotin, alkyne). | Can be used with unmodified inhibitors. |
| Throughput | Lower throughput, often used for validation of a few lead compounds. | Adaptable to high-throughput screening formats.[1] |
| Data Analysis | Proteomic analysis (e.g., Western blot, mass spectrometry) to identify and quantify the labeled Chs2. | Quantitative analysis of soluble Chs2 levels at different temperatures (e.g., Western blot, ELISA, mass spectrometry). |
| Illustrative EC50 | 0.5 µM (Illustrative) | 1.2 µM (Illustrative) |
| Illustrative Max Engagement | ~90% (Illustrative) | ~85% (Illustrative) |
Note: The EC50 and Max Engagement values are illustrative and would need to be determined experimentally for a specific Chs2 inhibitor.
Experimental Protocols
Photoaffinity Labeling (PAL) for Chs2 Target Engagement in Yeast
This protocol describes a hypothetical experiment to confirm the binding of a novel inhibitor to Chs2 in vivo in a Saccharomyces cerevisiae model.
1. Synthesis of Photoaffinity Probe:
-
Synthesize a photoaffinity probe based on the structure of the Chs2 inhibitor. The probe should contain three key moieties:
-
The inhibitor pharmacophore for Chs2 binding.
-
A photoreactive group (e.g., diazirine or benzophenone) that becomes reactive upon UV light exposure.
-
A reporter tag (e.g., biotin or a clickable alkyne) for enrichment and detection.
-
2. In Vivo Labeling:
-
Grow S. cerevisiae cultures to mid-log phase.
-
Incubate the yeast cells with the photoaffinity probe at various concentrations for a predetermined time to allow for cell penetration and target binding. Include a control group treated with a vehicle (e.g., DMSO).
-
For competition experiments, pre-incubate cells with an excess of the non-labeled parent inhibitor before adding the photoaffinity probe.
3. UV Crosslinking:
-
Expose the cell suspensions to UV light (e.g., 365 nm) on ice for a specified duration to activate the photoreactive group and induce covalent crosslinking of the probe to Chs2.
4. Cell Lysis and Protein Extraction:
-
Harvest the yeast cells by centrifugation.
-
Lyse the cells using mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.
-
Isolate the membrane fraction, where Chs2 is located, by ultracentrifugation.
5. Enrichment of Labeled Chs2:
-
If a biotin tag was used, incubate the membrane protein extract with streptavidin-coated beads to enrich for biotinylated proteins (i.e., the probe-Chs2 complex).
-
If a clickable alkyne tag was used, perform a click chemistry reaction to attach a biotin-azide or fluorescent-azide reporter molecule, followed by enrichment.
6. Detection and Quantification:
-
Elute the enriched proteins from the beads.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific for Chs2 to confirm its identity.
-
For quantitative analysis, the enriched proteins can be digested and analyzed by quantitative mass spectrometry to determine the extent of labeling.
Cellular Thermal Shift Assay (CETSA) for Chs2 Target Engagement in Yeast
This protocol outlines a hypothetical CETSA experiment to measure the stabilization of Chs2 by an inhibitor in vivo.
1. In Vivo Treatment:
-
Grow S. cerevisiae cultures to mid-log phase.
-
Treat the yeast cells with the Chs2 inhibitor at various concentrations or with a vehicle control (e.g., DMSO) and incubate for a specific time.
2. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient to determine the melting curve of Chs2.
3. Cell Lysis and Separation of Soluble Fraction:
-
Rapidly cool the samples on ice.
-
Lyse the cells by mechanical disruption (e.g., bead beating) in a lysis buffer.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed.
4. Detection and Quantification of Soluble Chs2:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Chs2 in each sample using one of the following methods:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against Chs2. Quantify the band intensities.
-
ELISA: Use a sandwich ELISA with two Chs2-specific antibodies to quantify the amount of soluble protein.
-
Mass Spectrometry: Digest the soluble protein fraction and use targeted proteomics (e.g., Selected Reaction Monitoring) to quantify Chs2-specific peptides.
-
5. Data Analysis:
-
Plot the amount of soluble Chs2 as a function of temperature for both the vehicle-treated and inhibitor-treated samples.
-
The shift in the melting temperature (ΔTm) between the two curves indicates the degree of stabilization and confirms target engagement.
Visualizing the Workflows and Pathways
To further clarify the experimental processes and the biological context of Chs2, the following diagrams have been generated using the DOT language.
Conclusion
The selection of a method to confirm in vivo target engagement of Chitin Synthase 2 will depend on the specific research question, the available resources, and the stage of drug development. Photoaffinity labeling offers a definitive, covalent confirmation of binding and can provide valuable structural information about the binding site. In contrast, the Cellular Thermal Shift Assay provides a more functional readout of target stabilization and is more amenable to higher-throughput applications for screening and lead optimization.[1] Both methods, when properly executed, can provide critical data to build confidence in a compound's mechanism of action and its potential as an antifungal agent. This guide provides the foundational knowledge and frameworks to design and interpret such crucial experiments in the quest for new medicines to combat fungal infections.
References
A Comparative Analysis of Novel and Established Chitin Synthase Inhibitors: IC50 Benchmarking
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and specific antifungal and insecticidal agents, the enzyme chitin synthase remains a prime target. Its essential role in forming the structural polysaccharide chitin in fungi and arthropods, coupled with its absence in vertebrates, makes it an ideal candidate for selective inhibition. This guide provides a comparative overview of the inhibitory potency, as measured by the half-maximal inhibitory concentration (IC50), of recently developed chitin synthase inhibitors against established compounds.
Data Summary: IC50 Values of Chitin Synthase Inhibitors
The following table summarizes the IC50 values for a range of established and novel chitin synthase inhibitors. For accurate comparison, all values have been standardized to micromolar (µM). Lower IC50 values are indicative of higher inhibitory potency.
| Inhibitor Class | Inhibitor Name | Target Organism/Enzyme | IC50 (µM) | Reference |
| Established Inhibitors | ||||
| Peptidyl Nucleoside | Nikkomycin Z | Candida albicans Chitin Synthase 1 (CaChs1) | 15 | [1][2] |
| Candida albicans Chitin Synthase 2 (CaChs2) | 0.8 | [1][2] | ||
| Candida albicans Chitin Synthase 3 (CaChs3) | 13 | [1][2] | ||
| Peptidyl Nucleoside | Polyoxin D | Candida albicans Chitin Synthase 2 (CaChs2) | 3.2 (Kᵢ) | [3] |
| Mucor rouxii Chitin Synthetase | 0.6 (Kᵢ) | [4] | ||
| Peptidyl Nucleoside | Polyoxin B | Sclerotinia sclerotiorum Chitin Synthase | 190 | [5][6] |
| Novel Inhibitors | ||||
| 3,4-dihydro-2(1H)-quinolinone | Chitin synthase inhibitor 2 | Fungal Chitin Synthase | 90 | [7] |
| Maleimide Derivative | Compound 20 | Sclerotinia sclerotiorum Chitin Synthase | 120 | [5][6] |
| Spiro[pyrrolidine-2,3'-quinolin]-2'-one | Chitin synthase inhibitor 1 | Fungal Chitin Synthase | 120 | [8] |
| Spiro[benzoxazine-piperidin]-one | Chitin synthase inhibitor 10 | Fungal Chitin Synthase | 110 | [9] |
| Chitin synthase inhibitor 5 | Fungal Chitin Synthase | 140 | [10] | |
| Chitin synthase inhibitor 12 | Fungal Chitin Synthase | 160 | [10][11][12] | |
| Chitin synthase inhibitor 6 | Fungal Chitin Synthase | 210 | [10][13] | |
| Chitin synthase inhibitor 7 | Fungal Chitin Synthase | 370 | [10][14] | |
| Benzofuran Derivative | IMB-F4 | Saccharomyces cerevisiae Chitin Synthase 2 (Chs2) | 8.55 | [15] |
| Saccharomyces cerevisiae Chitin Synthase 3 (Chs3) | 2.96 | [15] | ||
| Phenyl-imidazole Derivative | IMB-D10 | Saccharomyces cerevisiae Chitin Synthase 1 (Chs1) | 17.46 | [15] |
| Saccharomyces cerevisiae Chitin Synthase 2 (Chs2) | 3.51 | [15] | ||
| Saccharomyces cerevisiae Chitin Synthase 3 (Chs3) | 13.08 | [15] |
Experimental Protocols
The determination of IC50 values is critical for evaluating the efficacy of potential inhibitors. A generalized, non-radioactive method for assessing chitin synthase activity and inhibition is described below, based on established protocols.[5][6][15]
1. Preparation of Crude Chitin Synthase Extract:
-
Fungal mycelia are harvested from a liquid culture and washed with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The mycelia are then mechanically disrupted, for instance, by grinding with glass beads or homogenization, in a lysis buffer containing protease inhibitors.
-
The resulting homogenate is centrifuged at a low speed (e.g., 3,000 x g) to pellet cell debris. The supernatant, containing the crude enzyme extract, is carefully collected and can be stored at -20°C.
2. Chitin Synthase Activity Assay:
-
The assay is typically performed in a 96-well microtiter plate pre-coated with wheat germ agglutinin (WGA), which binds to the newly synthesized chitin.
-
The reaction mixture in each well consists of:
-
The crude enzyme extract (pre-treated with trypsin to activate the zymogenic form of the enzyme).
-
A premixed solution containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), N-acetylglucosamine (GlcNAc), and a cofactor such as CoCl₂ in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5).
-
The test inhibitor at various concentrations (or DMSO as a control).
-
-
The plate is incubated at an optimal temperature (e.g., 30°C) for a set period (e.g., 3 hours) to allow for chitin synthesis.
3. Quantification of Chitin Synthesis and IC50 Determination:
-
After incubation, the wells are washed to remove unreacted substrates and unbound components.
-
Horseradish peroxidase-conjugated wheat germ agglutinin (WGA-HRP) is added to each well and incubated to allow it to bind to the synthesized chitin.
-
Following another washing step, a substrate for HRP, such as tetramethylbenzidine (TMB), is added. The resulting colorimetric reaction is proportional to the amount of chitin synthesized.
-
The optical density is measured over time using a microplate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 value is then determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.[6]
Visualizing the Inhibition of Chitin Synthesis
The following diagrams illustrate the chitin synthesis pathway and a generalized workflow for determining the IC50 of a chitin synthase inhibitor.
Caption: The chitin synthesis pathway and the inhibitory action of various compounds.
Caption: A generalized workflow for the determination of IC50 values for chitin synthase inhibitors.
References
- 1. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mucor rouxii by Polyoxin D: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]
- 5. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 6. psecommunity.org [psecommunity.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Chitin synthase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 11. targetmol.cn [targetmol.cn]
- 12. Chitin synthase inhibitor 12-产品信息-Felix [felixbio.cn]
- 13. Chitin synthase inhibitor 6 - Immunomart [immunomart.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating Chitin Synthase 2 Function: A Comparative Guide to Gene Knockout Strains and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the precise function of key enzymes like Chitin Synthase 2 (CHS2) is paramount. This guide provides a comprehensive comparison of the use of gene knockout strains with alternative validation methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Chitin, an essential component of the fungal cell wall, provides structural integrity and protection. Chitin Synthase 2 (CHS2) is a key enzyme in this process, specifically responsible for the synthesis of the primary septum during cell division in many fungi, including the model organism Saccharomyces cerevisiae. Validating the function of CHS2 is crucial for understanding fungal biology and for the development of novel antifungal therapies. This guide compares the gold standard method of gene knockout with other techniques such as RNA interference (RNAi) and chemical inhibition.
Comparing the Tools: Gene Knockout vs. RNAi vs. Chemical Inhibition
The validation of CHS2 function can be approached through several methods, each with its own set of advantages and limitations. The choice of method will depend on the specific research question, the organism being studied, and the available resources.
| Feature | Gene Knockout (e.g., chs2Δ) | RNA Interference (RNAi) | Chemical Inhibition |
| Principle | Complete and permanent removal of the target gene from the genome. | Post-transcriptional silencing of the target gene's mRNA, leading to reduced protein expression. | Direct inhibition of the enzyme's catalytic activity by a small molecule. |
| Specificity | High, targets the specific gene locus. | Can have off-target effects due to sequence similarity with other mRNAs.[1][2][3] | Can have off-target effects by inhibiting other enzymes with similar active sites. |
| Effectiveness | Complete loss of function, providing a clear phenotype. | Partial to near-complete knockdown, the effect can be transient.[2] | Dose-dependent inhibition, the effect is reversible upon removal of the inhibitor. |
| Organism Suitability | Applicable to genetically tractable organisms like S. cerevisiae. | Broadly applicable to many eukaryotes. | Dependent on the availability of a specific and potent inhibitor. |
| Time & Complexity | Can be time-consuming and technically challenging to create stable knockout strains. | Relatively faster to implement, especially with synthetic siRNAs. | Rapid application and observation of effects. |
Delving Deeper: Insights from Gene Knockout Studies
Gene knockout studies in Saccharomyces cerevisiae have been instrumental in elucidating the primary role of CHS2. Deletion of the CHS2 gene (chs2Δ) results in a number of distinct and quantifiable phenotypes, providing strong evidence for its function.
Quantitative Phenotypic Analysis of chs2Δ Mutants
| Phenotype | Wild-Type (WT) | chs2Δ Mutant | Reference |
| Septum Formation | Well-defined, thin primary septum | Absence of a well-defined primary septum, leading to the formation of cell clumps. | --INVALID-LINK-- |
| Cell Division | Normal cytokinesis and cell separation | Defective cytokinesis, resulting in chains of interconnected cells. | --INVALID-LINK-- |
| Chitin Content | Localized primarily at the bud neck and septum | Altered chitin distribution, with a significant reduction in septum-specific chitin. | --INVALID-LINK-- |
| Cell Wall Integrity | Maintained | Compromised, leading to increased sensitivity to cell wall stressing agents like Calcofluor White. | --INVALID-LINK-- |
Alternative Approaches: RNAi and Chemical Inhibition
While gene knockout provides definitive evidence of a gene's function, other methods offer advantages in terms of speed and applicability to a wider range of organisms.
RNA Interference (RNAi)
Quantitative Effects of Chitin Synthase RNAi in Acyrthosiphon pisum [4]
| Treatment | Mortality Rate (72h post-injection) | Molting Rate (72h post-injection) |
| dsGFP (control) | ~10% | ~90% |
| dsApisCHS | 44.7% | 51.3% |
Chemical Inhibition
Chemical inhibitors that specifically target CHS2 can be powerful tools for rapidly assessing its function. These compounds can provide temporal control over enzyme activity, allowing for the study of its role at specific stages of the cell cycle. A variety of compounds have been identified as inhibitors of chitin synthases, with varying degrees of specificity and potency.
Inhibitory Activity of Selected Compounds against Chitin Synthase [5][6]
| Compound | Target | IC50 |
| Polyoxin B | Chitin Synthases (general) | 0.19 mM |
| Compound 20 (maleimide derivative) | Chitin Synthase | 0.12 mM |
| Nikkomycin Z | Chitin Synthases (general) | Varies by organism |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these validation techniques. Below are outlines of the key experimental protocols.
CRISPR-Cas9 Mediated Gene Knockout of CHS2 in S. cerevisiae
This protocol provides a streamlined approach for generating a CHS2 knockout strain using the CRISPR-Cas9 system.
-
Guide RNA (gRNA) Design and Cloning:
-
Design a 20-nucleotide gRNA sequence targeting a specific region within the CHS2 open reading frame. Online tools can be used for gRNA design to minimize off-target effects.
-
Synthesize complementary oligonucleotides encoding the gRNA sequence.
-
Anneal the oligonucleotides and clone them into a suitable gRNA expression vector.
-
-
Design of Repair Template:
-
Design a repair template, typically a short single-stranded or double-stranded DNA fragment, containing sequences homologous to the regions flanking the Cas9 cleavage site. This template will be used for homology-directed repair (HDR) to introduce the desired deletion.
-
-
Yeast Transformation:
-
Co-transform competent S. cerevisiae cells with the Cas9 expression plasmid, the gRNA expression plasmid, and the repair template. The lithium acetate/polyethylene glycol (LiAc/PEG) method is commonly used for yeast transformation.
-
-
Selection and Verification of Knockout Mutants:
-
Select for transformants on appropriate selective media.
-
Screen individual colonies for the desired CHS2 deletion by colony PCR using primers that flank the targeted region.
-
Confirm the absence of the CHS2 protein by Western blotting, if an antibody is available.
-
RNAi-Mediated Silencing of CHS2
This protocol outlines the general steps for silencing CHS2 expression using RNAi.
-
dsRNA Preparation:
-
Select a unique region of the CHS2 mRNA sequence to target.
-
Synthesize sense and antisense RNA strands corresponding to the target sequence using in vitro transcription.
-
Anneal the sense and antisense strands to form double-stranded RNA (dsRNA).
-
-
Delivery of dsRNA:
-
Introduce the dsRNA into the cells. The delivery method will vary depending on the organism (e.g., injection, feeding, or soaking for insects; transfection for cultured cells).
-
-
Phenotypic Analysis:
-
Observe and quantify the phenotypes resulting from CHS2 silencing at various time points after dsRNA delivery. This may include microscopy to assess septum formation and cell division, and assays to measure chitin content and cell wall integrity.
-
-
Verification of Gene Silencing:
-
Quantify the reduction in CHS2 mRNA levels using quantitative real-time PCR (qRT-PCR) to confirm the effectiveness of the RNAi.
-
In Vitro Chitin Synthase Activity Assay with Chemical Inhibitors
This assay allows for the direct measurement of CHS2 activity and the determination of the potency of chemical inhibitors.
-
Preparation of Cell Extracts:
-
Grow fungal cells to the desired density and harvest them.
-
Disrupt the cells to release the cellular contents, including the membrane-bound chitin synthases. This can be achieved by methods such as glass bead homogenization or enzymatic digestion of the cell wall followed by osmotic lysis.
-
Isolate the membrane fraction, which is enriched in chitin synthases, by centrifugation.
-
-
Chitin Synthase Activity Assay:
-
The assay is typically performed in a microtiter plate coated with wheat germ agglutinin (WGA), which binds to the newly synthesized chitin.
-
The reaction mixture includes the membrane preparation, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and the test inhibitor at various concentrations.
-
The reaction is incubated to allow for chitin synthesis.
-
The amount of synthesized chitin is quantified by detecting the bound chitin using a WGA-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chitin synthase activity at each inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Processes
To better understand the experimental workflows and the biological context of CHS2, the following diagrams are provided.
Figure 1. A comparison of the experimental workflows for gene knockout, RNAi, and chemical inhibition.
Figure 2. A simplified diagram of the Cell Wall Integrity (CWI) signaling pathway in yeast, highlighting the role of Rho1 in regulating both glucan and chitin synthesis.
Conclusion
The use of gene knockout strains provides the most definitive and unambiguous method for validating the function of Chitin Synthase 2. The resulting null mutants exhibit clear and quantifiable phenotypes directly attributable to the absence of the CHS2 protein. However, the technical demands and time investment required for generating knockout strains may not always be feasible.
RNA interference offers a more rapid alternative for reducing CHS2 expression and observing the resulting phenotypes, though the potential for off-target effects and incomplete knockdown must be carefully considered and controlled for. Chemical inhibition provides a powerful approach for the temporal and dose-dependent modulation of CHS2 activity, making it an excellent tool for dissecting its role in dynamic cellular processes.
Ultimately, the most robust validation of CHS2 function often comes from a multi-faceted approach, where the findings from gene knockout studies are corroborated and expanded upon by data from RNAi and chemical inhibition experiments. This integrated approach allows for a more comprehensive understanding of the multifaceted roles of Chitin Synthase 2 in fungal biology.
References
Benchmarking Novel Chitin Synthase Inhibitors Against the Clinical Candidate Nikkomycin Z: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fungal cell wall, a structure absent in humans, presents a prime target for novel antifungal therapies. Chitin, a key component of this wall, is synthesized by the enzyme chitin synthase (CHS). Inhibition of CHS represents a promising strategy for the development of new antifungal drugs with high selectivity and low toxicity. Nikkomycin Z, a well-established competitive inhibitor of CHS, has advanced to clinical trials, setting a benchmark for new compounds. This guide provides a comparative overview of emerging chitin synthase inhibitors against Nikkomycin Z, supported by experimental data and detailed protocols to aid in the evaluation of new chemical entities.
Quantitative Comparison of Chitin Synthase Inhibitors
Direct head-to-head comparative studies of novel chitin synthase inhibitors against Nikkomycin Z under identical experimental conditions are limited in publicly available literature. The following tables summarize inhibitory activity data from various studies, offering a snapshot of the current landscape. It is crucial to consider that variations in experimental methodologies, such as enzyme source, substrate concentration, and assay conditions, can influence the results. Therefore, direct comparison of absolute values across different studies should be approached with caution.
Table 1: In Vitro Chitin Synthase Inhibition
| Inhibitor Class | Specific Compound | Target Organism/Enzyme | IC50 / Ki | Source |
| Peptidyl Nucleoside | Nikkomycin Z | Candida albicans Chs2 | Ki = 1.5 ± 0.5 μM | [1] |
| Nikkomycin Z | Candida albicans Chs2 | Kd = ~190 nM | [1] | |
| Maleimide | Compound 20 | Sclerotinia sclerotiorum CHS | IC50 = 0.12 mM | [2] |
| Benzothiazole | IMB-D10 | Saccharomyces cerevisiae Chs1 | IC50 = 17.46 ± 3.39 µg/mL | [3] |
| IMB-D10 | Saccharomyces cerevisiae Chs2 | IC50 = 3.51 ± 1.35 µg/mL | [3] | |
| IMB-D10 | Saccharomyces cerevisiae Chs3 | IC50 = 13.08 ± 2.08 µg/mL | [3] | |
| IMB-F4 | Saccharomyces cerevisiae Chs2 | IC50 = 8.546 ± 1.42 µg/mL | [3] | |
| IMB-F4 | Saccharomyces cerevisiae Chs3 | IC50 = 2.963 ± 1.42 µg/mL | [3] | |
| V-type Amidazole | Compound 6k | Plutella xylostella | LC50 = 0.795 µg/mL | [4] |
| Compound 6l | Plutella xylostella | LC50 = 0.951 µg/mL | [4] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Kd (dissociation constant) reflects binding affinity. LC50 (lethal concentration, 50%) is a measure of insecticidal activity.
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Inhibitor | Fungal Species | MIC (µg/mL) | Source |
| Nikkomycin Z | Saccharomyces cerevisiae (fks1Δ mutant) | 25 | [5] |
| Candida albicans | MIC of CFW increased to 100 µg/mL in the presence of 3.125 µg/mL Nikkomycin Z | [5] | |
| Benzothiazole (IMB-D10) | Candida albicans | MIC of CFW increased to 100 µg/mL in the presence of 50 µg/mL IMB-D10 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. CFW (Calcofluor White) is a fluorescent stain that binds to chitin; an increased MIC for CFW in the presence of an inhibitor suggests reduced chitin content in the cell wall.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and having robust experimental protocols are fundamental for the development of new inhibitors.
Chitin Biosynthesis Pathway and Point of Inhibition
Chitin is a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc) residues. The synthesis begins with glucose and involves a series of enzymatic steps culminating in the polymerization of UDP-N-acetylglucosamine by chitin synthase at the cell membrane. Chitin synthase inhibitors, such as Nikkomycin Z, act as competitive inhibitors of the substrate UDP-GlcNAc.
Caption: Chitin biosynthesis pathway and the inhibitory action of compounds like Nikkomycin Z.
Experimental Workflow: In Vitro Chitin Synthase Activity Assay
A robust and reproducible in vitro assay is critical for the primary screening and kinetic characterization of novel chitin synthase inhibitors. The following workflow outlines a common non-radioactive method.
Caption: A generalized workflow for a non-radioactive, plate-based chitin synthase activity assay.
Experimental Protocols
In Vitro Chitin Synthase Activity Assay (Non-Radioactive)
This protocol is adapted from methodologies used for screening new chitin synthase inhibitors.
a. Preparation of Fungal Cell Lysate (Enzyme Source):
-
Grow the fungal strain of interest (e.g., Saccharomyces cerevisiae, Candida albicans) to mid-log phase in an appropriate liquid medium.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM PMSF, and protease inhibitor cocktail).
-
Lyse the cells using mechanical disruption (e.g., glass bead beating or a French press).
-
Centrifuge the lysate at a low speed to remove cell debris, then perform a high-speed centrifugation (e.g., 100,000 x g) to pellet the membrane fraction.
-
Resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) and determine the protein concentration. This fraction contains the chitin synthase enzymes.
b. Chitin Synthase Assay:
-
Prepare serial dilutions of the test compounds and Nikkomycin Z (as a positive control) in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 30 mM N-acetylglucosamine).
-
In a microtiter plate, add the assay buffer, the inhibitor dilutions, and the membrane fraction containing the chitin synthase.
-
Initiate the reaction by adding the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc).
-
Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by heating or adding a stop solution).
-
Transfer the reaction mixture to a chitin-binding plate (e.g., a high-binding plate coated with wheat germ agglutinin).
-
Wash the plate to remove unbound components.
-
Add an enzyme-conjugated chitin-binding probe (e.g., horseradish peroxidase-conjugated wheat germ agglutinin) and incubate.
-
Wash the plate and add a suitable substrate for the enzyme conjugate (e.g., TMB for HRP).
-
Measure the resulting signal (e.g., absorbance at 450 nm) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
a. Preparation of Inoculum:
-
Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.
b. Broth Microdilution Assay:
-
Prepare serial twofold dilutions of the test compounds and Nikkomycin Z in a 96-well microtiter plate containing RPMI 1640 medium.
-
Inoculate each well with the prepared fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density.
Conclusion
Nikkomycin Z remains a critical benchmark in the development of chitin synthase inhibitors for antifungal therapy. While direct comparative data for novel inhibitors is still emerging, the protocols and data presented in this guide provide a framework for the evaluation of new compounds. The development of inhibitors with improved potency, broader spectrum of activity, and favorable pharmacokinetic profiles is an active area of research. Future studies should aim for direct, side-by-side comparisons with established benchmarks like Nikkomycin Z to clearly delineate the advantages of new chemical entities.
References
evaluating the species-specific inhibitory activity of Chitin synthase 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the species-specific inhibitory activity of Chitin Synthase 2 (CHS2), a crucial enzyme in fungal cell wall biosynthesis and insect exoskeleton formation. The data presented here, supported by experimental protocols and pathway visualizations, aims to facilitate the discovery and development of novel antifungal and insecticidal agents targeting CHS2.
Quantitative Inhibitor Activity
The following table summarizes the in vitro inhibitory activity of various compounds against Chitin Synthase 2 from different species. This data highlights the species-specific nature of CHS2 inhibition.
| Species | Inhibitor | IC50 / Ki | Notes |
| Candida albicans | Nikkomycin Z | Ki = 1.5 ± 0.5 µM | For purified CaChs2.[1] |
| Polyoxin D | Ki = 3.2 ± 1.4 µM | For purified CaChs2.[1] | |
| Nikkomycin Z | IC50 = 0.8 µM | For CaChs2 isozyme. | |
| Aspergillus fumigatus | Nikkomycin Z | IC50 = 0.94-1.88 µg/mL | On forming biofilms of AfuPmV-1-infected strains.[2][3] |
| Nikkomycin Z | IC50 = 3.8-7.5 µg/mL | On forming biofilms of virus-free Af293.[2][3] | |
| Sclerotinia sclerotiorum | Compound 20 (Maleimide derivative) | IC50 = 0.12 mM | Against crude CHS extract. |
| Polyoxin B | IC50 = 0.19 mM | Against crude CHS extract.[4] | |
| Saccharomyces cerevisiae | Ursolic Acid | IC50 = 0.184 µg/mL | Selective for CHS II.[4] |
| Gosin N | IC50 = 6214 µg/mL | ||
| Wuwezisu C | IC50 = 1912 µg/mL |
Experimental Protocols
In Vitro Chitin Synthase 2 Inhibition Assay
This protocol is adapted from a method used for Sclerotinia sclerotiorum and can be modified for other fungal species.[4][5][6]
I. Preparation of Fungal Cell Extracts:
-
Inoculate the desired fungal mycelium into 250 mL of an appropriate liquid medium (e.g., Potato Dextrose Broth).
-
Culture at the optimal temperature (e.g., 23°C) for 36 hours.
-
Harvest the fungal cells by centrifugation at 3000 x g for 10 minutes.
-
Wash the cells twice with ultrapure water.
-
Disrupt the harvested cells in liquid nitrogen to obtain a fine powder. This powder serves as the crude enzyme extract.
II. Chitin Synthase Activity and Inhibition Assay:
-
Pre-coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).
-
Prepare test inhibitor solutions by dissolving them in DMSO to a stock concentration of 10 mg/mL. Create a dilution series (e.g., 300, 150, 75, 37.5, 18.75, 9.375, and 4.69 µg/mL) in 50 mM Tris-HCl buffer (pH 7.5).
-
To each well, add the following in order:
-
48 µL of trypsin-pretreated fungal cell extract.
-
2 µL of the test inhibitor solution or DMSO (as a control).
-
50 µL of a premixed solution containing 3.2 mM CoCl₂, 80 mM N-acetylglucosamine (GlcNAc), and 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5).
-
-
Incubate the plate on a shaker at 30°C for 3 hours.
-
After incubation, immediately wash the plate six times with ultrapure water to remove unbound reagents.
-
The amount of chitin synthesized is proportional to the amount of product captured by the WGA-coated plate. This can be quantified using various detection methods, such as a colorimetric assay following the addition of a suitable substrate and enzyme conjugate.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50% compared to the control.
Visualizations
Signaling Pathways Regulating CHS2 Expression
Experimental Workflow for CHS2 Inhibitor Screening
References
- 1. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual screening - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. psecommunity.org [psecommunity.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Chitin Synthase Inhibitor 2
For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This document provides a detailed, step-by-step guide for the safe disposal of Chitin Synthase Inhibitor 2 (CSI-2), aligning with standard laboratory safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. While the currently available SDS for CSI-2 (CAS Number: 2416338-24-2) does not specify hazard classifications, the absence of data necessitates treating the compound with caution, following the principle of As Low As Reasonably Achievable (ALARA) for exposure.[1]
Personal Protective Equipment (PPE) Required:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from incidental contact.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the proper segregation and disposal of waste containing this compound.
-
Waste Identification and Segregation:
-
Properly identify all waste streams containing CSI-2. This includes pure, unused compound, contaminated labware (e.g., pipette tips, gloves, wipes), and solutions.
-
Do not mix CSI-2 waste with other incompatible chemical waste. Maintain separate, clearly labeled waste containers for solids and liquids.[2][3][4]
-
-
Solid Waste Disposal:
-
Unused/Expired CSI-2: The pure compound should be disposed of in its original container or a compatible, sealed waste container.[5]
-
Contaminated Labware: Items such as gloves, bench paper, and Kim Wipes that are lightly contaminated should be double-bagged in clear plastic bags and placed in a designated solid chemical waste container.[5][6] Sharps, such as contaminated needles or broken glass, must be placed in a designated sharps container.[5]
-
-
Liquid Waste Disposal:
-
Aqueous Solutions: Solutions containing CSI-2 should be collected in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration.
-
Solvent-Based Solutions: If CSI-2 is dissolved in a flammable or halogenated solvent, it must be collected in a separate waste stream for that solvent type. Do not mix chlorinated and non-chlorinated solvents.[6][7]
-
-
Container Management:
-
Labeling: All waste containers must be affixed with a hazardous waste label before any waste is added. The label must include the full chemical name and hazard characteristics.[4]
-
Storage: Store waste containers in a designated satellite accumulation area near the point of generation. Keep containers closed at all times, except when adding waste.[5][8] Ensure secondary containment is used to capture any potential leaks.[5]
-
-
Disposal of Empty Containers:
-
A container that held CSI-2 is considered "empty" when all contents have been removed by normal means and no more than one inch of residue remains.[7]
-
To dispose of an empty container as non-hazardous waste, it must be triple-rinsed with a suitable solvent.[8] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[7]
-
After rinsing, deface or remove the original label before placing the container in the appropriate recycling or general waste stream.[4][8]
-
-
Scheduling Waste Pickup:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the collected hazardous waste. Do not accumulate waste for more than 90 days.[4]
-
Waste Characterization Summary
| Waste Type | Container Requirements | Disposal Pathway | Key Considerations |
| Solid CSI-2 | Original or compatible, sealed, and labeled container. | Collection by institutional EH&S for incineration or landfilling at a licensed facility. | Do not dispose of in regular trash.[2] |
| Contaminated Labware | Double-bagged in clear plastic bags within a labeled pail. | Collection by institutional EH&S.[6] | Segregate from non-hazardous lab trash. Sharps must be in a designated sharps container.[5] |
| Liquid CSI-2 Solutions | Labeled, leak-proof, screw-cap container with secondary containment. | Collection by institutional EH&S.[5] | Segregate based on solvent (aqueous, non-halogenated, halogenated). Do not dispose of down the drain.[9][10] |
| Triple-Rinsed "Empty" Containers | N/A | General waste or recycling after defacing the original label.[4][8] | The rinsate must be collected and treated as hazardous waste.[7] |
Experimental Protocols
Triple Rinse Procedure for Empty Containers:
-
Select a solvent in which this compound is soluble.
-
Add a small amount of the solvent to the empty container, ensuring it wets all interior surfaces.
-
Securely cap the container and agitate it to rinse thoroughly.
-
Pour the rinsate into the appropriate liquid hazardous waste container.
-
Repeat steps 2-4 two more times for a total of three rinses.
-
Allow the container to air dry in a well-ventilated area (e.g., a fume hood) before disposal.[8]
Disposal Workflow Diagram
References
- 1. targetmol.com [targetmol.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. boomwaste.com [boomwaste.com]
- 4. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. essex.ac.uk [essex.ac.uk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Chitin synthase inhibitor 2
Essential Safety and Handling Guide for Chitin Synthase Inhibitor 2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like this compound. This guide provides immediate, essential safety protocols, operational plans for handling, and disposal procedures to minimize risk and ensure regulatory compliance.
Chemical Identifier:
| Compound Name | Catalog Number | CAS Number |
| This compound | T61188 | 2416338-24-2 |
Source: TargetMol Safety Data Sheet[1]
Hazard Identification and Precautionary Measures
While specific toxicity data for this compound is largely unavailable, it is crucial to handle the compound with the utmost care, assuming it to be hazardous. General safety precautions for handling potent enzyme inhibitors should be strictly followed.
Summary of Precautionary Statements:
| Precaution Type | Statement |
| Prevention | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Wear protective gloves, clothing, eye protection, and face protection. Use only in a well-ventilated area. |
| Response | If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled: Remove person to fresh air and keep comfortable for breathing. If swallowed: Call a poison center or doctor if you feel unwell. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to mitigate exposure risks. The following table outlines the recommended PPE for handling this compound.
| Body Area | Recommended Protection |
| Eye/Face | Chemical safety goggles and/or a face shield are required to prevent splashes. |
| Skin | A lab coat or chemical-resistant apron must be worn. Full-length pants and closed-toe shoes are mandatory. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Respiratory | If working with the solid form where dust may be generated, or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is recommended. In case of inadequate ventilation, wear respiratory protection. |
Source: General guidance for handling enzyme inhibitors and laboratory chemicals.[2][3]
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for safety and environmental protection.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, typically a certified chemical fume hood, should be clean and uncluttered.
-
Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood to minimize inhalation exposure. Use anti-static weigh paper or a weighing boat. For creating solutions, add the solvent to the solid slowly to avoid splashing.
-
Experimental Use: Conduct all manipulations of the compound within the fume hood. Keep the container tightly closed when not in use.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all contaminated disposable materials as hazardous waste.
-
Personal Hygiene: Immediately after finishing work and removing PPE, wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound, including empty containers, weighing paper, and contaminated gloves, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.
-
Waste Pickup: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
